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  • Product: 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid
  • CAS: 39695-71-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid

Abstract This document provides an in-depth technical guide for the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzo[c]isoxazole (also known as 2,1-benzisoxazole or anthranil) scaffold is a privileged structure found in numerous biologically active molecules.[1] This guide eschews a rigid template in favor of a logically structured narrative, focusing on a robust and chemically sound pathway. The core strategy detailed herein involves the thermal cyclization of a 2-azidobenzophenone precursor, a method recognized for its efficiency in constructing the 2,1-benzisoxazole ring system.[2] We will elucidate the retrosynthetic analysis, detail the mechanistic underpinnings of each reaction step, provide field-proven experimental protocols, and present the information with clarity and scientific integrity for researchers, scientists, and drug development professionals.

Introduction to the Benzo[c]isoxazole Scaffold

The 1,2-benzisoxazole and its isomer, the 2,1-benzisoxazole (benzo[c]isoxazole), are core heterocyclic structures that command significant attention in synthetic and pharmaceutical chemistry.[3] Their unique electronic and structural properties make them versatile building blocks for developing therapeutic agents targeting a wide range of biological pathways, including antimicrobial, anticonvulsant, and anticancer applications.[1][3] The target molecule of this guide, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, incorporates three key pharmacophoric elements: the rigid benzisoxazole core, a phenyl substituent at the 3-position which can modulate receptor binding, and a carboxylic acid group at the 5-position, offering a handle for further derivatization or to enhance solubility and target interaction.

Retrosynthetic Analysis and Strategic Approach

A logical synthesis plan begins with a retrosynthetic analysis to identify key bond disconnections and strategically viable precursors. The target molecule's 2,1-benzisoxazole core is the central challenge.

The formation of the N-O bond via intramolecular cyclization is a powerful strategy. Specifically, the thermal decomposition of an ortho-azido benzophenone is an established method for generating a reactive nitrene intermediate that readily cyclizes to form the 3-aryl-2,1-benzisoxazole system.[2] This disconnection proves to be the most effective.

This leads to the following retrosynthetic pathway:

G TM 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid P1 3-Phenyl-benzo[c]isoxazole-5-(methoxycarbonyl) ester TM->P1 Ester Hydrolysis P2 2-Azido-5-(methoxycarbonyl)benzophenone P1->P2 Thermal Cyclization (N-O bond formation) P3 2-Amino-5-(methoxycarbonyl)benzophenone P2->P3 Diazotization & Azidation

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 2-Amino-5-(methoxycarbonyl)benzophenone as a key starting intermediate. The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions during the diazotization and azidation steps. The synthesis will therefore proceed through three primary transformations:

  • Diazotization & Azidation: Conversion of the primary amine to an azide.

  • Thermal Cyclization: Formation of the benzisoxazole ring via a nitrene intermediate.

  • Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid.

The Synthetic Pathway: Mechanistic Elucidation

This section details the forward synthesis, explaining the causality behind each experimental choice and the underlying chemical mechanisms.

Step I: Diazotization and Azidation of 2-Amino-5-(methoxycarbonyl)benzophenone

The initial step transforms the stable primary aromatic amine into a highly reactive azide group, setting the stage for cyclization.

  • Protocol Overview: The aminobenzophenone is treated with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to generate an in-situ diazonium salt. This intermediate is not isolated but is immediately treated with sodium azide (NaN₃) to yield the 2-azidobenzophenone.

  • Mechanistic Insight: The reaction proceeds in two stages. First, nitrous acid (HONO), formed from NaNO₂ and HCl, nitrosates the primary amine. Subsequent dehydration leads to the formation of a stable, resonance-delocalized aryldiazonium ion. In the second stage, the azide ion (N₃⁻) acts as a nucleophile, displacing the excellent leaving group, dinitrogen (N₂), in a substitution reaction to form the aryl azide. Low temperature is critical to prevent the premature decomposition of the diazonium salt.

Step II: Thermal Cyclization to form 3-Phenyl-benzo[c]isoxazole-5-(methoxycarbonyl) ester

This is the key ring-forming step, leveraging the unique reactivity of the aryl azide.

  • Protocol Overview: The isolated 2-azido-5-(methoxycarbonyl)benzophenone is heated in a high-boiling, inert solvent such as o-xylene or decalin. The reaction progress is monitored by the cessation of nitrogen gas evolution.

  • Mechanistic Insight: Upon heating, the aryl azide undergoes thermolysis, extruding a molecule of nitrogen gas (N₂) to generate a highly reactive singlet nitrene intermediate. This electron-deficient species rapidly undergoes an intramolecular electrophilic attack on the lone pair of electrons of the adjacent carbonyl oxygen. This cyclization event forms the five-membered benzo[c]isoxazole ring system. This type of denitrogenative cyclization is a well-documented and efficient method for synthesizing this class of heterocycles.[2]

G cluster_0 Mechanism of Thermal Cyclization Start 2-Azidobenzophenone derivative Nitrene Nitrene Intermediate + N₂ Start->Nitrene Δ (-N₂) Product 3-Phenyl-benzo[c]isoxazole derivative Nitrene->Product Intramolecular Cyclization

Caption: Mechanism of the key ring-forming step.

Step III: Saponification to Yield the Final Product

The final step is the deprotection of the carboxylic acid group.

  • Protocol Overview: The methyl ester from the previous step is dissolved in a mixture of methanol and water, and a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is added. The reaction is heated to reflux until the starting material is consumed (monitored by TLC). Acidic workup then precipitates the final product.

  • Mechanistic Insight: This is a classic base-catalyzed ester hydrolysis (saponification). The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion (⁻OCH₃) as a leaving group. A final acid-base reaction between the resulting carboxylic acid and the methoxide yields the carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to give the final 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Experimental Protocols and Data Summary

The following protocols are representative procedures. Researchers should adapt them based on available laboratory equipment and safety protocols. All manipulations involving azides should be conducted with extreme caution behind a blast shield due to their potential explosive nature.

Detailed Protocols

Protocol 1: Synthesis of 2-Azido-5-(methoxycarbonyl)benzophenone

  • Dissolve 2-amino-5-(methoxycarbonyl)benzophenone (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.

  • Slowly add the diazonium salt solution to the sodium azide solution. Vigorous gas evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide, which can be purified by column chromatography.

Protocol 2: Synthesis of 3-Phenyl-benzo[c]isoxazole-5-(methoxycarbonyl) ester

  • Dissolve the 2-azido-5-(methoxycarbonyl)benzophenone (1.0 eq) in o-xylene.

  • Heat the solution to reflux (approx. 144 °C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC and the cessation of N₂ evolution. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the pure ester.

Protocol 3: Synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

  • Suspend the 3-Phenyl-benzo[c]isoxazole-5-(methoxycarbonyl) ester (1.0 eq) in a 2:1 mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield the final product.

Data Summary Table
StepReactionKey ReagentsSolventTemperatureTypical Yield
I Diazotization/AzidationNaNO₂, NaN₃, HClWater0-5 °C85-95%
II Thermal Cyclization-o-Xylene~144 °C (Reflux)70-85%
III SaponificationNaOH or LiOHMethanol/WaterReflux90-98%

Conclusion

This guide outlines a logical and efficient three-step synthesis for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. The pathway is grounded in well-established organic chemistry principles, with the key transformation being the thermal denitrogenative cyclization of a 2-azidobenzophenone precursor.[2] By protecting the carboxylic acid as a methyl ester, potential side reactions are minimized, allowing for high yields in the critical ring-forming and subsequent deprotection steps. The provided protocols serve as a reliable foundation for researchers to produce this valuable heterocyclic building block for applications in drug discovery and chemical biology.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of Institutional Pharmacy and Life Sciences.
  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86, 7326-7332.
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1-2), 1-28.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). Future Medicinal Chemistry.
  • Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. (2019). Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 68(6), 1298-1300. [Link]

Sources

Exploratory

physicochemical properties of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid Authored by: A Senior Application Scientist Abstract 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its unique molecular architecture, combining a rigid bicyclic isoxazole core with a phenyl substituent and a carboxylic acid moiety, imparts a specific set of physicochemical properties that are critical for its behavior in biological and chemical systems. This guide provides a comprehensive overview of these properties, detailing the theoretical basis for their significance and presenting robust, field-proven experimental protocols for their accurate determination. The methodologies are explained with an emphasis on the underlying scientific principles, ensuring a self-validating approach to characterization for researchers and drug development professionals.

Molecular Structure and Core Physicochemical Descriptors

The foundational properties of a molecule are dictated by its structure. 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (PubChem CID: 14829671) is characterized by the fusion of a benzene ring and an isoxazole ring, with a phenyl group at position 3 and a carboxylic acid at position 5.

Figure 1: Chemical structure of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

This structure dictates its fundamental properties, which are summarized below. Note that experimental data for this specific molecule is sparse; therefore, many values are computationally predicted and should be experimentally verified.

PropertyPredicted/Calculated ValueSignificance in Drug Development
Molecular Formula C₁₄H₉NO₃Defines the elemental composition and exact mass.
Molecular Weight 239.23 g/mol Influences diffusion, bioavailability, and formulation.
XLogP3 3.2Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donors 1 (from -COOH)Governs interactions with biological targets and solubility.
Hydrogen Bond Acceptors 3 (from O in isoxazole, two O in -COOH)Key for molecular recognition and aqueous solubility.
Rotatable Bonds 2Indicates molecular flexibility, affecting target binding.
Topological Polar Surface Area (TPSA) 62.9 ŲCorrelates with transport properties and bioavailability.

Table 1: Core physicochemical descriptors for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. Data sourced from PubChem.

Solubility Profile: Aqueous and Organic

Solubility is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the carboxylic acid group suggests pH-dependent aqueous solubility, while the aromatic systems indicate solubility in organic solvents.

Causality Behind Solubility Behavior
  • Aqueous Solubility: At low pH, the carboxylic acid will be protonated (-COOH), rendering the molecule neutral and less soluble in water. As the pH increases above the compound's pKa, the carboxylic acid deprotonates to the carboxylate form (-COO⁻), significantly increasing its polarity and aqueous solubility.

  • Organic Solubility: The large, nonpolar surface area contributed by the phenyl and benzo groups suggests good solubility in moderately polar to nonpolar organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF).

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is ideal for early-stage drug discovery to assess aqueous solubility.

Principle: The compound is dissolved in DMSO and then diluted into an aqueous buffer. The point at which the compound precipitates out of solution is detected by measuring light scattering (nephelometry) or absorbance (turbidimetry).

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Aqueous Dilution: Add a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours with gentle shaking. Measure the absorbance or turbidity at a suitable wavelength (e.g., 620 nm) using a plate reader.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare 10 mM Stock in 100% DMSO serial_dil 2. Create Serial Dilution in DMSO Plate stock->serial_dil add_buffer 3. Add Aqueous Buffer (pH 7.4) to Dilution Plate serial_dil->add_buffer incubate 4. Incubate (2h, RT) with Shaking add_buffer->incubate read_plate 5. Read Turbidity (620 nm) incubate->read_plate plot_data 6. Plot Turbidity vs. Concentration read_plate->plot_data determine_sol 7. Identify Precipitation Point (Kinetic Solubility) plot_data->determine_sol

Figure 2: Workflow for the turbidimetric kinetic solubility assay.

Ionization Constant (pKa)

The pKa is the pH at which a compound is 50% ionized and 50% neutral. For 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, the acidic pKa of the carboxylic acid group is the most significant. It directly impacts solubility, lipophilicity, and receptor binding.

Causality and Expected Value

The electron-withdrawing nature of the benzo[c]isoxazole ring system is expected to stabilize the carboxylate anion, making the carboxylic acid more acidic (i.e., having a lower pKa) than a simple benzoic acid (pKa ≈ 4.2). The predicted pKa is likely in the range of 3.5 - 4.0.

Experimental Protocol: Potentiometric Titration

This is a gold-standard method for pKa determination, providing high accuracy.

Principle: A solution of the compound is titrated with a strong acid or base, and the solution's pH is monitored with a high-precision pH electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., water with 10-20% methanol or DMSO to ensure initial solubility).

  • Titration Setup: Place the solution in a thermostatted vessel, insert a calibrated pH electrode and a micro-burette for delivering the titrant (e.g., 0.1 M NaOH).

  • Titration: Add small, precise aliquots of the titrant to the sample solution. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This is typically found at the flattest point of the first derivative of the titration curve.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes.

  • LogP (Partition Coefficient): Measures the partitioning of the neutral form of the molecule between an immiscible lipid (n-octanol) and aqueous phase.

  • LogD (Distribution Coefficient): Measures the partitioning of all forms (neutral and ionized) of the molecule at a specific pH. For an acidic compound like this, LogD will be lower than LogP at pH values above its pKa.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of the compound.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured, and the ratio is calculated.

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water/buffer and vice-versa by shaking them together for 24 hours, then allowing the phases to separate.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., pH 7.4 for LogD).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation:

    • LogP or LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

LogD_Determination cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis A Phase Preparation 1. Pre-saturate n-octanol and aqueous buffer (pH 7.4) B Partitioning 2. Add compound to biphasic system A->B C Equilibration 3. Shake vigorously to partition B->C D Phase Separation 4. Centrifuge to separate layers C->D E Quantification 5. Measure concentration in each phase via HPLC-UV D->E F Calculation 6. LogD = log₁₀([Octanol]/[Aqueous]) E->F

Figure 3: Experimental workflow for LogD determination via the shake-flask method.

Conclusion

The define its potential as a lead compound in drug discovery. Its pH-dependent solubility, moderate lipophilicity, and hydrogen bonding capabilities are key features that must be precisely quantified. The experimental protocols detailed in this guide provide a robust framework for this characterization. By understanding the causality behind these properties and employing self-validating experimental designs, researchers can confidently advance this and similar molecules through the development pipeline. Accurate determination of these parameters is not merely a data collection exercise; it is fundamental to building the structure-activity relationships that drive modern medicinal chemistry.

References

  • PubChem (National Center for Biotechnology Information). PubChem Compound Summary for CID 14829671, 3-phenyl-1,2-benzisoxazole-5-carboxylic acid. Available at: [Link]

  • Glomme, A., & J. B. (2005). Turbidimetric Solubility Assay. In High-Throughput Screening: Methods and Protocols (pp. 23-32). Humana Press. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at: [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development. Available at: [Link]

Foundational

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid CAS number and structure

An In-depth Technical Guide to 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid Introduction The isoxazole and its fused-ring variants, such as benzisoxazole, represent a class of five-membered heterocyclic compounds of sign...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid

Introduction

The isoxazole and its fused-ring variants, such as benzisoxazole, represent a class of five-membered heterocyclic compounds of significant interest in medicinal chemistry.[1] The benzisoxazole scaffold, in particular, is recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved pharmaceutical drugs.[2][3] This guide provides a detailed technical overview of a specific derivative, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its core identification, physicochemical properties, synthetic pathways, and its contextual importance within the landscape of modern therapeutic discovery.

Core Compound Identification and Properties

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, also known by its synonym 3-Phenyl-2,1-benzisoxazole-5-carboxylic acid, is a key heterocyclic building block.[4][5] Its unique arrangement of a phenyl group and a carboxylic acid moiety on the rigid benzisoxazole core makes it a versatile intermediate for chemical library synthesis.

Chemical Structure:

Chemical structure of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

Image Credit: ChemScene[4]

Definitive Identification:

  • CAS Number: 39695-71-1[5]

  • Molecular Formula: C₁₄H₉NO₃[6][7]

  • Molecular Weight: 239.23 g/mol [6][7]

Physicochemical and Computational Data:

The following table summarizes key computed properties that are critical for assessing drug-likeness and guiding experimental design.

PropertyValueSource
Molecular Weight239.23[4]
Topological Polar Surface Area (TPSA)63.33 Ų[4]
LogP (Octanol-Water Partition Coefficient)3.193[4]
Hydrogen Bond Acceptors3[4]
Hydrogen Bond Donors1[4]
Rotatable Bonds2[4]
SMILES StringO=C(O)C1=CC2=C(C3=CC=CC=C3)ON=C2C=C1[4]

Synthesis Pathway: Thermocyclization

A primary and efficient method for synthesizing the 3-phenylbenzo[c]isoxazole core involves the non-catalytic thermolysis of 2-azidobenzophenones.[8] This reaction proceeds through a denitrogenative cyclization mechanism, offering high, often quantitative, yields.

Causality of the Experimental Choice: The selection of thermolysis in a non-polar solvent like dry xylene is deliberate. The high temperature facilitates the extrusion of dinitrogen (N₂) from the azide group, generating a highly reactive nitrene intermediate. This intermediate then rapidly undergoes intramolecular cyclization onto the carbonyl oxygen of the benzophenone moiety to form the stable benzisoxazole ring system. The process is advantageous as it avoids the need for metal catalysts, simplifying purification.[8]

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Conditions cluster_intermediate Key Mechanism cluster_product Final Product start_node 2-Azidobenzophenone process_node Non-catalytic Thermolysis (Heat in dry xylene, ~135°C) start_node->process_node Subjected to intermediate_node Nitrene Intermediate Formation (via N₂ extrusion) process_node->intermediate_node Leads to cyclization_node Intramolecular Cyclization intermediate_node->cyclization_node Undergoes product_node 3-Phenylbenzo[c]isoxazole cyclization_node->product_node Yields

Sources

Exploratory

A Technical Guide to the Spectroscopic Analysis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. This compound, belonging to the benzisoxazole class of heterocyclic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. This compound, belonging to the benzisoxazole class of heterocyclic compounds, is of significant interest to researchers in medicinal chemistry and drug development due to the broad pharmacological activities associated with the benzisoxazole scaffold.[1] Accurate structural elucidation and purity assessment are critical for advancing research and development efforts, making a thorough understanding of its spectroscopic properties essential.

This document will delve into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. For each technique, we will explore the theoretical underpinnings, experimental protocols, and the interpretation of the resulting data specific to 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Molecular Structure and Analytical Workflow

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid consists of a fused benzisoxazole ring system with a phenyl group at the 3-position and a carboxylic acid at the 5-position. This unique combination of an aromatic heterocycle, a phenyl substituent, and a carboxylic acid functional group gives rise to a distinct spectroscopic fingerprint.

A typical analytical workflow for the structural confirmation of this molecule would involve a multi-spectroscopic approach to gain complementary information.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Confirmation Synthesis Synthesis of 3-Phenyl- benzo[c]isoxazole- 5-carboxylic acid NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Data_Integration Data Integration NMR->Data_Integration IR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure & Purity Confirmation Data_Integration->Structure_Confirmation

Caption: Integrated workflow for the synthesis and spectroscopic confirmation of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is indicative of the electronic environment of a proton.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is expected to show distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic region will be complex due to the presence of two different phenyl rings. The protons on the benzisoxazole core will exhibit splitting patterns based on their coupling with adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[2]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H
Aromatic Protons (Benzisoxazole & Phenyl)7.0 - 8.5Multiplets8H

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzisoxazole and phenyl rings, and the quaternary carbons of the fused ring system. The carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between 165-185 ppm.[2] The aromatic carbons will appear in the range of 110-160 ppm.[2]

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-C OOH)165 - 185
Aromatic Carbons (Benzisoxazole & Phenyl)110 - 160
Quaternary Carbons (C-3, C-3a, C-7a)130 - 165

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize the same NMR spectrometer as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Expected IR Spectrum: The IR spectrum of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid will be characterized by the presence of several key absorption bands. The carboxylic acid functional group will give rise to a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O stretching band between 1690-1760 cm⁻¹.[3][4] The presence of aromatic rings will be indicated by C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region. The isoxazole ring is expected to show characteristic C=N and N-O stretching vibrations.[5]

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500 - 3300 (very broad)
Carboxylic AcidC=O Stretch1690 - 1760 (strong)
AromaticC-H Stretch3000 - 3100
AromaticC=C Stretch1400 - 1600
Isoxazole RingC=N Stretch~1610 - 1640
Isoxazole RingN-O Stretch~1110 - 1170

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum: The molecular formula of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is C₁₄H₉NO₃, with a molecular weight of 239.23 g/mol . In a high-resolution mass spectrum (HRMS), the measured mass should be very close to the calculated exact mass. The mass spectrum will show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) depending on the ionization technique used. Fragmentation patterns can also provide structural information. For instance, the loss of the carboxylic acid group (a mass of 45) is a likely fragmentation pathway.

Ion Expected m/z Description
[M]⁺239.06Molecular Ion
[M+H]⁺240.06Protonated Molecule
[M-COOH]⁺194.07Loss of Carboxylic Acid Group

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions between different energy levels. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

Expected UV-Vis Spectrum: Due to the extended conjugated system of the benzisoxazole and phenyl rings, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is expected to exhibit strong UV absorption. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions. The exact λ_max values will be influenced by the solvent used. Aromatic and conjugated systems typically show strong absorption in the 200-400 nm range.[6][7]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over the UV-Vis range (typically 200-800 nm) against a solvent blank.

  • Data Analysis: Identify the λ_max values and, if the concentration is known, calculate the molar absorptivity.

Spectroscopic_Principles cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_UV UV-Vis Spectroscopy NMR_Principle Nuclear Spin Transitions in a Magnetic Field NMR_Output Chemical Shifts & Coupling Constants NMR_Principle->NMR_Output Provides IR_Principle Molecular Vibrations (Stretching & Bending) IR_Output Functional Group Identification IR_Principle->IR_Output Identifies MS_Principle Ionization & Separation by Mass-to-Charge Ratio MS_Output Molecular Weight & Fragmentation MS_Principle->MS_Output Determines UV_Principle Electronic Transitions (π → π*) UV_Output Conjugation & Chromophores UV_Principle->UV_Output Probes

Sources

Foundational

biological activity of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract The benzisoxazole scaffold is re...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide focuses on a specific, yet highly promising subclass: 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid derivatives . The benzo[c]isoxazole (also known as 2,1-benzisoxazole or anthranil) core, combined with a phenyl group at the 3-position, creates a rigid, three-dimensional structure ripe for therapeutic exploitation. The inclusion of a carboxylic acid at the 5-position provides a critical functional handle for synthetic modification, enabling the development of extensive chemical libraries. This document synthesizes current knowledge on related benzisoxazole compounds to project the therapeutic potential of this specific scaffold, detailing synthetic strategies, potential biological activities including anticancer, anti-inflammatory, and antimicrobial effects, and key experimental protocols for their evaluation.

Introduction: A Scaffold of Therapeutic Promise

Heterocyclic compounds containing nitrogen and oxygen are foundational to modern drug discovery.[2][3] Among these, the benzisoxazole ring system is particularly noteworthy, present in FDA-approved drugs such as the anticonvulsant zonisamide and the antipsychotic risperidone.[1][3] The specific isomer, benzo[c]isoxazole, offers a distinct electronic and spatial arrangement compared to its more common benzo[d]isoxazole counterpart, potentially leading to unique pharmacological profiles.

The structure of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is strategically designed for drug development:

  • The Benzo[c]isoxazole Core: Provides a rigid bicyclic framework that can effectively orient substituents to interact with biological targets.

  • The 3-Phenyl Group: Offers a large, hydrophobic surface for potential π-stacking or hydrophobic interactions within protein binding pockets. This ring can be substituted to modulate electronic properties and fine-tune activity.

  • The 5-Carboxylic Acid: Serves as a versatile synthetic anchor. It can be readily converted into amides, esters, or other functional groups, allowing for systematic exploration of structure-activity relationships (SAR) and optimization of pharmacokinetic properties.

This guide explores the projected biological activities of derivatives synthesized from this core, drawing logical inferences from closely related and well-studied benzisoxazole analogues.

Synthetic Strategies for Derivatization

The generation of a diverse chemical library from the 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid core is paramount for exploring its therapeutic potential. The synthesis is a two-stage process: formation of the core scaffold followed by its derivatization.

Core Scaffold Synthesis

The synthesis of the 3-phenylbenzo[c]isoxazole core can be achieved via non-catalytic thermolysis of 2-azidobenzophenones. This method involves a denitrogenative cyclization that proceeds in high yield, particularly in dry solvents like xylene.[4] The requisite 2-azidobenzophenone precursors can be synthesized from corresponding 2-aminobenzophenones, which would contain the carboxylic acid moiety at the appropriate position.

Derivatization via Amide Coupling

The carboxylic acid at the 5-position is an ideal point for diversification. Amide bond formation is a robust and widely used reaction in medicinal chemistry. The following protocol outlines a general procedure for synthesizing a library of amide derivatives.

Experimental Protocol: Synthesis of Amide Derivatives

This protocol describes the coupling of the core acid with various primary or secondary amines using a carbodiimide activator.

  • Solubilization: Dissolve 1 equivalent of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activator Addition: Add 1.1 to 1.5 equivalents of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalytic amount (0.1 equivalents) of a base such as 4-Dimethylaminopyridine (DMAP).[5]

  • Stirring: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 30 minutes to form the activated ester intermediate.

  • Amine Addition: Add 1.1 equivalents of the desired aniline or alkylamine derivative to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a weak acid (e.g., 1N HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified using flash column chromatography or recrystallization to yield the final amide derivative.[5]

Rationale for Experimental Choices:

  • EDC/DMAP: This combination is a highly efficient and common choice for amide coupling. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack, while DMAP acts as a catalyst to accelerate the reaction.[6]

  • Anhydrous Conditions: The exclusion of water is critical as the activated ester intermediate is susceptible to hydrolysis, which would revert it back to the starting carboxylic acid and reduce the yield.[4]

G cluster_synthesis General Synthetic Workflow for Amide Derivatives core 3-Phenyl-benzo[c]isoxazole- 5-carboxylic Acid activated Activated Ester Intermediate core->activated  EDC, DMAP  DCM, RT, 30 min product Final Amide Derivative activated->product  RT, 2-12h amine Primary or Secondary Amine (R-NH₂) amine->product

Caption: General workflow for the synthesis of amide derivatives.

Spectrum of Biological Activities

While dedicated studies on 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid derivatives are emerging, the broader benzisoxazole class exhibits significant activity across several therapeutic areas.[1]

Anticancer Activity

Benzisoxazole derivatives have shown potent antiproliferative effects against various cancer cell lines.[7][8] The mechanisms are often multi-targeted, enhancing their therapeutic potential.

  • Mechanism of Action:

    • HDAC Inhibition: Certain 1,2-benzisoxazole-triazole conjugates have been identified as potent inhibitors of Histone Deacetylases (HDACs).[9] Inhibition of HDACs leads to the acetylation of histones and other proteins like tubulin, resulting in cell cycle arrest and apoptosis.[9]

    • Apoptosis Induction: Many derivatives induce programmed cell death. One compound, PTB , was shown to induce apoptosis in acute myeloid leukemia (AML) cells at submicromolar concentrations, confirmed by Annexin-V staining and flow cytometry.[9]

    • Anti-Angiogenesis: A novel derivative, compound 7e , demonstrated potent anti-angiogenic properties by inhibiting the Metastasis-Associated protein (MTA1), which plays a key role in neovascularization.[10] This leads to a regression of tumor activity in vivo.[10]

G cluster_apoptosis Projected Anticancer Mechanism: Apoptosis Induction derivative Benzisoxazole Derivative (e.g., PTB) hdac HDAC Inhibition derivative->hdac p21 p21 Upregulation hdac->p21 cyclinD Cyclin D Downregulation hdac->cyclinD cellcycle Cell Cycle Arrest (Sub-G1 Phase) p21->cellcycle cyclinD->cellcycle progression apoptosis Apoptosis cellcycle->apoptosis

Caption: Projected apoptosis induction pathway via HDAC inhibition.

Table 1: Anticancer Activity of Representative Benzisoxazole Derivatives

Compound Cancer Cell Line Activity Metric Value Reference
PTB MV4-11 (AML) IC₅₀ 2 µM [9]
Compound 7e MDAMB-231 (TNBC) IC₅₀ 50.36 µM [10]
Compound 72 HepG-2 (Hepatocellular) % Inhibition 37.75% [1]

| Compound 73 | HepG-2 (Hepatocellular) | % Inhibition | 39.19% |[1] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Benzisoxazole derivatives have demonstrated significant potential as anti-inflammatory agents.

  • Mechanism of Action: The anti-inflammatory effects can arise from the inhibition of key enzymes in the inflammatory cascade. Piperidine-conjugated benzisoxazoles have been shown to inhibit lipoxygenase, a crucial enzyme in the biosynthesis of leukotrienes.[11] Other benzoxazole derivatives act as inhibitors of Myeloid differentiation protein 2 (MD2), a key adaptor protein for sensing lipopolysaccharides (LPS), thereby blocking a major inflammatory signaling pathway.[12]

  • Structure-Activity Relationship (SAR): Studies have shown that substituents on the phenyl ring play a critical role.

    • Compounds bearing electron-donating groups (e.g., -OCH₃, -CH₃) tend to exhibit good antioxidant activity.[11]

    • Compounds with electron-withdrawing groups (e.g., -NO₂) show potent anti-inflammatory activity.[1][11]

Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives

Compound Assay Activity Metric Value Reference
Compound 3g IL-6 Inhibition IC₅₀ 5.09 µM [12]
Compound 3d IL-6 Inhibition IC₅₀ 5.43 µM [12]

| Nitro-substituted | Lipoxygenase Inhibition | - | Good Activity |[11] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. The benzisoxazole scaffold has proven to be a valuable starting point.[2]

  • Spectrum of Activity: Derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[1][11]

  • Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the substitution pattern. The presence of electron-withdrawing groups , such as chloro and bromo, on the phenyl ring has been correlated with excellent antimicrobial activity, often superior to electron-donating groups.[1]

Table 3: Antimicrobial Activity of Representative Benzisoxazole Derivatives

Compound Bacterial Strain Activity Metric Value (µg/mL) Reference
Compound 53 M. tuberculosis MIC 6.25 [1]
Compound 54 M. tuberculosis MIC 3.25 [1]
Compound 28 B. subtilis, E. coli - Very Good Activity [1]

| Compound 32 | E. coli, K. pneumoniae | - | Good Activity |[1] |

Key Methodologies: Assessing Biological Activity

To validate the therapeutic potential of newly synthesized derivatives, robust and reproducible biological assays are essential. The MTT assay is a standard colorimetric method for assessing in vitro cytotoxicity.

Experimental Protocol: MTT Cell Proliferation and Cytotoxicity Assay

This protocol provides a framework for evaluating the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid derivatives in the appropriate cell culture medium. Remove the old medium from the plates and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for an additional 24 to 48 hours.

  • MTT Addition: After the treatment period, add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Solubilization: Incubate the plates for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Afterwards, carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plates for 15 minutes to ensure complete solubilization. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

G cluster_mtt MTT Assay Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Derivatives (Varying concentrations, 24-48h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Viable cells convert MTT -> Formazan (Purple) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (~570 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid scaffold represents a highly attractive starting point for the development of novel therapeutics. Based on extensive evidence from related benzisoxazole analogues, derivatives of this core are projected to possess significant anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of the 5-carboxylic acid provides an ideal platform for synthetic chemists to generate large, diverse libraries of compounds.

Future research should focus on:

  • Library Synthesis: Synthesizing a focused library of amide and ester derivatives with diverse substitutions on the 3-phenyl ring and varied amine/alcohol counterparts.

  • Broad Biological Screening: Evaluating these new chemical entities against a wide panel of cancer cell lines, bacterial and fungal strains, and in inflammatory assay models.

  • SAR Elucidation: Systematically analyzing the screening data to build a comprehensive structure-activity relationship model specific to this scaffold.

  • Mechanism of Action Studies: Investigating the precise molecular targets and pathways for the most potent compounds identified.

The exploration of this chemical space holds considerable promise for identifying lead compounds that could be optimized into next-generation clinical candidates.

References

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a diverse array...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its presence in a diverse array of biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the potential mechanism of action of a specific, yet lesser-studied derivative, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. Due to the limited direct research on this molecule, this document synthesizes information from structurally related benzisoxazole and isoxazole analogues to propose putative biological targets and signaling pathways. We will delve into the structure-activity relationships that govern the therapeutic potential of this class of compounds and outline detailed experimental protocols to validate the hypothesized mechanisms. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this promising chemical entity.

Introduction to the Benzisoxazole Scaffold: A Privileged Structure in Drug Discovery

The benzisoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in the development of numerous therapeutic agents.[1][3] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Marketed drugs containing the benzisoxazole core, such as the antipsychotics risperidone and paliperidone, and the anticonvulsant zonisamide, underscore the clinical significance of this scaffold.[1][3]

The biological activity of benzisoxazole derivatives is highly dependent on the nature and position of substituents on both the benzene and isoxazole rings.[1] The subject of this guide, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, possesses three key structural features that likely dictate its biological profile:

  • The Benzisoxazole Core: Provides a rigid framework for interaction with biological macromolecules.

  • The 3-Phenyl Group: Introduces a significant hydrophobic element that can influence target binding and pharmacokinetic properties.

  • The 5-Carboxylic Acid Group: Adds a polar, ionizable handle that can participate in hydrogen bonding and salt bridge formation, significantly impacting solubility and target interaction.

This guide will explore the potential interplay of these structural motifs to predict the mechanism of action of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Postulated Mechanisms of Action and Potential Therapeutic Targets

Based on the extensive literature on related benzisoxazole and isoxazole derivatives, we can hypothesize several plausible mechanisms of action for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. These are not mutually exclusive and warrant experimental investigation.

Modulation of Neurotransmitter Receptors

A significant number of 3-substituted benzisoxazole derivatives exhibit activity at dopaminergic and serotonergic receptors.[1][4] This is a well-established mechanism for many antipsychotic drugs.

  • Hypothesized Mechanism: 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid may act as a modulator of dopamine (D2) and/or serotonin (5-HT2A) receptors. The phenyl group at the 3-position could mimic the binding of endogenous ligands, while the carboxylic acid at the 5-position might anchor the molecule within the binding pocket through interactions with polar amino acid residues.

  • Potential Therapeutic Application: Schizophrenia, bipolar disorder, and other neuropsychiatric conditions.

Enzyme Inhibition

The isoxazole ring is a common feature in various enzyme inhibitors. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine oxidase.[5] Additionally, some benzisoxazoles have been shown to inhibit heat shock protein 90 (Hsp90), a molecular chaperone implicated in cancer.[6]

  • Hypothesized Mechanism: The planar benzisoxazole ring system of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid could intercalate into the active site of various enzymes. The carboxylic acid moiety is a classic pharmacophore for interacting with catalytic residues or coordinating with metal ions within an enzyme's active site. The 3-phenyl group could provide additional hydrophobic interactions, enhancing binding affinity.

  • Potential Therapeutic Applications: Gout (via xanthine oxidase inhibition), cancer (via Hsp90 or other kinase inhibition), and inflammatory diseases.

Anti-inflammatory Activity

Numerous benzisoxazole derivatives have demonstrated anti-inflammatory properties.[1][2] The mechanisms underlying this activity are often multifactorial, involving the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

  • Hypothesized Mechanism: 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid could exert anti-inflammatory effects by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key mediators of inflammation. The carboxylic acid is a known feature of many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

  • Potential Therapeutic Application: Rheumatoid arthritis, osteoarthritis, and other inflammatory disorders.

Antimicrobial Activity

The benzisoxazole scaffold is present in compounds with activity against a range of bacterial and fungal pathogens.[1][2] The mechanism often involves the disruption of essential cellular processes in microorganisms.

  • Hypothesized Mechanism: The lipophilic nature of the 3-phenyl group could facilitate the penetration of microbial cell membranes. Once inside, the molecule could interfere with key enzymatic pathways or disrupt cellular integrity. The carboxylic acid could chelate essential metal ions required for microbial enzyme function.

  • Potential Therapeutic Application: Bacterial and fungal infections.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzisoxazole derivatives is finely tuned by their substitution patterns. Analysis of existing SAR data for related compounds can provide valuable insights into the potential role of each substituent in 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Substituent PositionMoietyPostulated Influence on ActivitySupporting Evidence
3-Position Phenyl GroupEnhances hydrophobic interactions with target binding sites. Can influence receptor selectivity (e.g., dopamine vs. serotonin receptors).Structure-activity relationship studies of various 3-substituted benzisoxazoles demonstrate the critical role of this position in determining biological activity.[1]
5-Position Carboxylic AcidActs as a key interaction point (hydrogen bonding, salt bridges) with polar residues in enzyme active sites or receptor binding pockets. Improves aqueous solubility.The presence of a carboxylic acid is a common feature in many enzyme inhibitors and receptor ligands.[5]
Benzene Ring UnsubstitutedProvides a foundational aromatic system. Halogenation at this position is known to modulate activity in other benzisoxazoles.Introduction of a halogen at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity.[7]

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, a systematic experimental approach is required. The following protocols are designed to test the hypotheses outlined in Section 2.

Synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

A plausible synthetic route can be adapted from established methods for the synthesis of 3-phenylbenzo[c]isoxazoles.[8] A potential retrosynthetic analysis is presented below.

Synthesis target 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid intermediate1 2-Azido-5-carboxy-benzophenone target->intermediate1 Thermolysis starting_material1 2-Amino-5-carboxy-benzophenone intermediate1->starting_material1 Diazotization & Azide Substitution starting_material2 Sodium Nitrite, HCl starting_material1->starting_material2 Reagents In_Vitro_Workflow start Synthesized Compound receptor_binding Receptor Binding Assays (Dopamine, Serotonin, etc.) start->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (Xanthine Oxidase, Hsp90, COX, etc.) start->enzyme_inhibition antimicrobial_assays Antimicrobial Susceptibility Testing (MIC, MBC) start->antimicrobial_assays data_analysis Data Analysis & Hit Identification receptor_binding->data_analysis enzyme_inhibition->data_analysis antimicrobial_assays->data_analysis Signaling_Pathway_Analysis cell_culture Treat Cells with Compound downstream_analysis Analyze Downstream Signaling (e.g., Western Blot for p-ERK, Calcium Imaging) cell_culture->downstream_analysis phenotypic_assay Measure Phenotypic Outcome (e.g., Cytotoxicity, Proliferation, Cytokine Release) cell_culture->phenotypic_assay

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The benzo[c]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[c]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide focuses on a specific derivative, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, a molecule of significant interest for novel therapeutic development. While direct studies on this compound are nascent, analysis of its structural motifs and the broader isoxazole class allows for the confident postulation of several high-value therapeutic targets. This document synthesizes current knowledge, proposes key molecular targets, and provides detailed, actionable protocols for their validation. We will delve into the rationale for targeting pathways in inflammation and oncology, presenting a strategic framework for advancing 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid from a promising chemical entity to a potential clinical candidate.

Introduction: The Therapeutic Promise of the Benzo[c]isoxazole Core

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the benzisoxazole moiety is a recurring motif in drugs with diverse therapeutic applications.[1] From antipsychotics to anti-infective agents, the unique electronic and steric properties of this scaffold allow for potent and selective interactions with a range of biological macromolecules. The subject of this guide, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, combines the benzisoxazole core with a phenyl group and a carboxylic acid, features that suggest a strong potential for specific target engagement. The phenyl ring can engage in hydrophobic and pi-stacking interactions, while the carboxylic acid moiety is a potent hydrogen bond donor and acceptor, often crucial for anchoring a ligand within a protein's active site.

This guide will explore the most probable therapeutic targets for this molecule, drawing on evidence from structurally related compounds and in silico predictions. The primary focus will be on two key therapeutic areas where isoxazole derivatives have shown considerable promise: inflammation and cancer.

Putative Therapeutic Area I: Inflammation

Chronic inflammation is a key driver of numerous human diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A central therapeutic strategy in this area is the inhibition of cyclooxygenase (COX) enzymes.

Proposed Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

Rationale: Molecular docking studies on structurally related phenyl-isoxazole-carboxylic acid derivatives have suggested their potential as COX inhibitors.[1] The carboxylic acid moiety is a well-known pharmacophoric feature for binding to the active site of COX enzymes, mimicking the arachidonic acid substrate. The 3-phenyl substituent can occupy a hydrophobic channel within the enzyme, potentially conferring selectivity for the inducible COX-2 isoform over the constitutive COX-1.

Signaling Pathway and Point of Intervention:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Compound 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid Compound->COX1 Inhibition Compound->COX2 Inhibition

Caption: Proposed inhibition of COX-1 and COX-2 by 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Experimental Validation Workflow: COX Inhibition Assays

A tiered approach is recommended to validate the inhibition of COX enzymes.

Workflow Diagram:

COX_Workflow cluster_0 In Vitro Validation cluster_1 Cellular & In Vivo Confirmation Enzymatic_Assay COX-1/COX-2 Enzymatic Assay Cell_Based_Assay Cell-Based PGE2 Assay Enzymatic_Assay->Cell_Based_Assay Selectivity_Determination Determine COX-2 Selectivity Index Cell_Based_Assay->Selectivity_Determination LPS_Stimulation LPS-Stimulated Macrophage Assay Selectivity_Determination->LPS_Stimulation Animal_Model In Vivo Model of Inflammation (e.g., Carrageenan-induced paw edema) LPS_Stimulation->Animal_Model

Caption: Experimental workflow for validating COX inhibition.

Detailed Protocols:

Protocol 1: In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid against purified COX-1 and COX-2 enzymes.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Test compound stock solution (in DMSO).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol).

    • 96-well microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound dilutions.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately add TMPD and measure the absorbance at 590 nm kinetically for 5 minutes.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Plot percent inhibition versus log concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Prostaglandin E2 (PGE2) Assay

  • Objective: To assess the ability of the compound to inhibit PGE2 production in a cellular context.

  • Materials:

    • Human cell line (e.g., A549 or RAW 264.7 macrophages).

    • Lipopolysaccharide (LPS) for stimulating COX-2 expression.

    • PGE2 ELISA kit.

    • Test compound.

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 and PGE2 production.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

    • Calculate the IC50 for the inhibition of PGE2 production.

Data Summary Table:

TargetAssay TypePredicted Outcome
COX-1EnzymaticModerate to low inhibition (higher IC50)
COX-2EnzymaticPotent inhibition (low nM to µM IC50)
Cellular PGE2ELISADose-dependent reduction in PGE2 levels

Putative Therapeutic Area II: Oncology

The isoxazole scaffold is a prominent feature in many small molecule inhibitors developed for cancer therapy.[2] These compounds can interfere with various signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

Proposed Target: Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway

Rationale: N-phenyl-5-carboxamidyl isoxazoles, which share structural similarities with our compound of interest, have been shown to inhibit the phosphorylation of STAT3, a key downstream effector of the JAK/STAT pathway.[3] This pathway is frequently hyperactivated in a variety of cancers and plays a critical role in tumor cell survival and proliferation. The 3-phenyl-benzo[c]isoxazole-5-carboxylic acid could potentially bind to the ATP-binding pocket of JAK kinases or interfere with STAT3 dimerization.

Signaling Pathway and Point of Intervention:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation Gene_Expression Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Compound 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid Compound->JAK Inhibition Compound->STAT3 Inhibition of Phosphorylation

Caption: Proposed inhibition of the JAK/STAT signaling pathway.

Proposed Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Rationale: A structurally related scaffold, benzo[d]oxazole-4-carboxylic acid, has been identified as a potent inhibitor of VEGFR-2.[4] VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. The 3-phenyl-benzo[c]isoxazole-5-carboxylic acid may act as a hinge-binding inhibitor, with the carboxylic acid forming critical hydrogen bonds in the ATP-binding site of the kinase.

Signaling Pathway and Point of Intervention:

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, Raf/MEK/ERK) Dimerization->Downstream Angiogenesis Angiogenesis, Proliferation, Migration Downstream->Angiogenesis Compound 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid Compound->VEGFR2 Inhibition

Caption: Proposed inhibition of VEGFR-2 signaling.

Experimental Validation Workflow: Anticancer Activity

Workflow Diagram:

Cancer_Workflow cluster_0 Initial Screening cluster_1 Target Engagement & Pathway Analysis cluster_2 Functional & In Vivo Confirmation Cell_Proliferation Cancer Cell Line Proliferation Assay (e.g., MTT, SRB) Western_Blot Western Blot for p-STAT3, p-VEGFR2 Cell_Proliferation->Western_Blot Kinase_Assay In Vitro Kinase Assay (JAKs, VEGFR-2) Western_Blot->Kinase_Assay Tube_Formation Endothelial Cell Tube Formation Assay Kinase_Assay->Tube_Formation Xenograft_Model In Vivo Tumor Xenograft Model Tube_Formation->Xenograft_Model

Caption: Experimental workflow for validating anticancer activity.

Detailed Protocols:

Protocol 3: Cancer Cell Line Proliferation Assay (MTT)

  • Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

  • Materials:

    • Cancer cell lines with known JAK/STAT or VEGFR-2 pathway activation (e.g., HCT-116, MCF-7, HUVEC).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Test compound.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a serial dilution of the test compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis of Target Phosphorylation

  • Objective: To determine if the compound inhibits the phosphorylation of STAT3 and VEGFR-2 in a cellular context.

  • Materials:

    • Appropriate cancer cell lines.

    • Stimulants (e.g., IL-6 for p-STAT3, VEGF for p-VEGFR2).

    • Antibodies against total and phosphorylated forms of STAT3 and VEGFR-2.

    • Lysis buffer, SDS-PAGE gels, and Western blotting apparatus.

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Stimulate with the appropriate growth factor or cytokine.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-STAT3, STAT3, p-VEGFR2, and VEGFR-2.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the effect of the compound on target phosphorylation.

An Additional Avenue of Investigation: Xanthine Oxidase Inhibition

Rationale: A study on 5-phenylisoxazole-3-carboxylic acid derivatives revealed potent inhibition of xanthine oxidase.[5] This enzyme is a key player in purine metabolism and its inhibition is a therapeutic strategy for hyperuricemia and gout. Given the structural similarity, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a credible candidate for xanthine oxidase inhibition.

Experimental Validation: A direct enzymatic assay using purified xanthine oxidase and measuring the conversion of xanthine to uric acid (monitored at 295 nm) would be the primary method for validation.

Conclusion and Future Directions

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a compound with significant therapeutic potential, primarily in the areas of inflammation and oncology. This guide has outlined a rational, evidence-based approach to identifying and validating its molecular targets. The proposed workflows provide a clear path for researchers to systematically evaluate the compound's activity against COX enzymes, the JAK/STAT pathway, and VEGFR-2. Further investigation into its effect on xanthine oxidase is also warranted. Successful validation of these targets will pave the way for lead optimization, preclinical development, and ultimately, the potential for a novel therapeutic agent.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.).
  • Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - NIH. (2022, November 5). Retrieved January 18, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Exploratory

The Structure-Activity Relationship of 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Introduction: The Privileged Benzisoxazole Scaffold The benzisoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Benzisoxazole Scaffold

The benzisoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This heterocyclic system is a key pharmacophore in drugs targeting a diverse range of conditions including cancer, inflammation, microbial infections, and central nervous system disorders.[1][2] The 3-phenyl-benzo[c]isoxazole-5-carboxylic acid core represents a versatile template for the design of novel therapeutics. The strategic placement of the phenyl group at the 3-position, combined with the ionizable carboxylic acid at the 5-position, provides multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

This in-depth technical guide explores the structure-activity relationships (SAR) of 3-phenyl-benzo[c]isoxazole-5-carboxylic acid analogs. By dissecting the molecule into its three key components—the 3-phenyl ring, the benzo[c]isoxazole core, and the 5-carboxylic acid functionality—we will elucidate how structural modifications influence biological activity. This analysis is grounded in published data from structurally related compounds, providing a predictive framework for the rational design of next-generation therapeutics.

I. SAR of the 3-Phenyl Ring: Modulating Potency and Selectivity

The substituent pattern on the 3-phenyl ring is a critical determinant of biological activity. The nature, position, and number of substituents can profoundly impact the compound's interaction with its biological target.

A. Impact of Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

Studies on related benzisoxazole derivatives have demonstrated that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance biological activity, with the optimal choice being target-dependent.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring have been shown to correlate with potent antioxidant activity in some benzisoxazole series.[1] For instance, benzisoxazoles bearing methyl and methoxy substituents exhibited prominent antioxidant properties.[1] This suggests that for targets susceptible to modulation by antioxidants, such as certain pathways in cancer and inflammation, the incorporation of EDGs on the 3-phenyl ring is a promising strategy.

  • Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like nitro (-NO₂) and halogens (F, Cl, Br) has been linked to enhanced anti-inflammatory and antimicrobial activities.[1] Specifically, benzisoxazole derivatives with a nitro group displayed good anti-inflammatory activity.[1] In the context of antimicrobial agents, the presence of fluorine has been noted as being essential for potent activity. For anticancer applications, a study on thiazole-5-carboxamides, a structurally related class of compounds, found that a 4-chloro-2-methylphenyl amido substitution resulted in the highest activity against several cancer cell lines.

B. Positional Isomerism: The Ortho, Meta, and Para Effect

The position of the substituent on the phenyl ring is as crucial as its electronic nature. Different positional isomers can adopt distinct conformations within a target's binding site, leading to significant variations in potency. While direct SAR on the 3-phenyl-benzo[c]isoxazole-5-carboxylic acid core is limited, data from 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine oxidase inhibitors revealed that a cyano group at the 3-position (meta) of the phenyl moiety was the preferred substitution pattern for inhibitory potency.

II. Modifications of the Benzo[c]isoxazole Core: Fine-Tuning the Scaffold

The bicyclic benzisoxazole core provides a rigid framework that can be further functionalized to optimize activity and pharmacokinetic properties.

A. Halogenation of the Benzene Ring

The introduction of halogen atoms onto the benzene portion of the benzisoxazole ring is a common medicinal chemistry strategy. Studies on 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have shown that the introduction of a halogen at the 5-position of the benzisoxazole ring led to an increase in anticonvulsant activity and neurotoxicity.[3] This highlights that while potency can be enhanced, it is crucial to monitor for off-target effects. Fluorine substitution, in particular, can have a profound effect on drug disposition, including distribution and metabolism.[1]

III. The Role of the 5-Carboxylic Acid and its Bioisosteres

The carboxylic acid group at the 5-position is a key feature, often serving as a critical interaction point with the biological target and enhancing aqueous solubility. However, it can also be a liability, leading to rapid metabolism or poor membrane permeability. Bioisosteric replacement of the carboxylic acid is therefore a vital strategy in optimizing drug candidates.

A. Carboxamide Derivatives

A straightforward modification is the conversion of the carboxylic acid to a carboxamide. This transformation can alter the hydrogen bonding capacity and lipophilicity of the molecule. For example, a series of N-phenyl-5-carboxamidyl isoxazoles were investigated for their anticancer activity, with N-(4-chlorophenyl)-5-carboxamidyl isoxazole showing significant potency against colon cancer cell lines. This underscores the potential of exploring a variety of substituted anilines to form a library of carboxamide analogs.

B. Common Carboxylic Acid Bioisosteres

Several functional groups can mimic the key properties of a carboxylic acid. The choice of bioisostere can influence acidity, polarity, and metabolic stability.

  • Tetrazoles: 1H-tetrazole is a widely used carboxylic acid bioisostere due to its similar pKa and ability to participate in similar intermolecular interactions.

  • Sulfonamides: While weaker acids than carboxylic acids, sulfonamides can offer advantages in terms of increased lipophilicity and metabolic stability.

  • Hydroxamic Acids: These can also serve as carboxylic acid mimics and have been successfully employed in the design of various enzyme inhibitors.

The following diagram illustrates the key SAR points on the 3-phenyl-benzo[c]isoxazole-5-carboxylic acid scaffold.

Caption: Key Structure-Activity Relationship points for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid analogs.

IV. Quantitative SAR Data

Compound IDR1 (on N-phenyl)R2 (on N-phenyl)R3 (on N-phenyl)IC₅₀ (µM) vs. B16F1 (Melanoma)
2a HClOCH₃> 100
2b CF₃HH42.93
2d SCH₃HH12.87
2e OCF₃HH0.079
2f Thiophen-2-ylHH3.25

Data extrapolated from a study on 5-methyl-3-phenylisoxazole-4-carboxamides.

This data suggests that electron-withdrawing groups at the para-position of the N-phenyl ring, such as trifluoromethoxy (-OCF₃), can lead to exceptionally high potency.

V. Experimental Protocols

A. General Synthesis of 3-Phenyl-benzo[c]isoxazoles

A plausible synthetic route to the 3-phenyl-benzo[c]isoxazole core involves the thermocyclization of 2-azidobenzophenones.

Step-by-step methodology:

  • Synthesis of 2-azidobenzophenones: Synthesize the appropriate 2-azidobenzophenone precursor through standard methods, for example, by diazotization of a 2-aminobenzophenone followed by reaction with sodium azide.

  • Thermocyclization: In a round-bottom flask, dissolve the 2-azidobenzophenone (0.4 mmol) in dry o-xylene (2 mL).

  • Heat the reaction mixture in an oil bath at 135 °C for 1 hour, ensuring exclusion of air moisture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting 3-phenylbenzo[c]isoxazole by recrystallization from hexane.

The following diagram illustrates the general synthetic workflow.

Synthesis_Workflow Start 2-Aminobenzophenone Step1 Diazotization & Azide Displacement Start->Step1 Intermediate1 2-Azidobenzophenone Step1->Intermediate1 Step2 Thermocyclization (o-xylene, 135 °C) Intermediate1->Step2 Product 3-Phenyl-benzo[c]isoxazole Step2->Product

Caption: General workflow for the synthesis of the 3-phenyl-benzo[c]isoxazole core.

B. Synthesis of Carboxamide Analogs from a Carboxylic Acid Precursor

This protocol describes the conversion of a 3-phenyl-benzo[c]isoxazole-5-carboxylic acid to its corresponding carboxamide analogs.

Step-by-step methodology:

  • Activation of the Carboxylic Acid: Dissolve the 3-phenyl-benzo[c]isoxazole-5-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Add a coupling agent, for example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents), and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.2 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., argon) for 30 minutes.

  • Amine Addition: Add the desired substituted aniline (1.05 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent in vacuo. Dissolve the residue in DCM and wash with a dilute acid (e.g., 1N HCl) to remove excess aniline, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

The following diagram outlines the workflow for carboxamide synthesis.

Carboxamide_Synthesis Start 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid Step1 Carboxylic Acid Activation Start->Step1 Reagents EDC, DMAP, DCM Reagents->Step1 Intermediate Activated Ester Intermediate Step1->Intermediate Step2 Amide Bond Formation Intermediate->Step2 Amine Substituted Aniline (R-NH₂) Amine->Step2 Product 3-Phenyl-benzo[c]isoxazole- 5-carboxamide Step2->Product

Caption: Workflow for the synthesis of carboxamide analogs.

VI. Conclusion

The 3-phenyl-benzo[c]isoxazole-5-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationships is key to unlocking its full potential. This guide has outlined the critical areas for modification: the 3-phenyl ring, the benzisoxazole core, and the 5-carboxylic acid moiety. By leveraging the principles of medicinal chemistry, such as the strategic introduction of substituents with varying electronic and steric properties and the use of bioisosteric replacements, researchers can rationally design and synthesize analogs with improved potency, selectivity, and pharmacokinetic profiles. The provided experimental protocols offer a practical foundation for the synthesis of these compounds, enabling further investigation into their therapeutic applications.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). MedChemComm, (RSC Publishing). Retrieved January 17, 2026, from [Link]

  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. (1979). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC - NIH. (2022). Retrieved January 17, 2026, from [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Foundational

An In-Depth Technical Guide to Quantum Chemical Calculations for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Introduction: The Significance of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and the Predictive Power of Quantum Chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and the Predictive Power of Quantum Chemistry

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, a specific derivative of this class, holds significant interest for its potential therapeutic applications.[2][3] Understanding the intricate relationship between its three-dimensional structure and its biological activity is paramount for the rational design of novel, more effective therapeutic agents.[1]

Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery and development.[4][5][6] By applying the principles of quantum mechanics, these computational methods allow us to model and predict the behavior of molecules at the electronic level with remarkable accuracy.[7][8] This in-depth technical guide will provide a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, offering valuable insights for researchers and drug development professionals.

Foundational Concepts: A Primer on Quantum Chemical Methods

At the heart of quantum chemical calculations lies the goal of solving the Schrödinger equation for a given molecule to determine its electronic structure and energy. However, for multi-electron systems, an exact solution is not feasible, necessitating the use of approximations. The two most prominent and widely utilized methods in the context of drug discovery are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.[4]

  • Density Functional Theory (DFT): DFT is a powerful and versatile method that has become the workhorse of computational chemistry.[9] Its central tenet is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex wavefunction. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.[8]

  • Hartree-Fock (HF) Theory: HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally more demanding than some DFT methods, it provides a solid foundation for more advanced correlated methods.

The choice between DFT and HF, along with the selection of an appropriate basis set (a set of mathematical functions used to build the molecular orbitals), is a critical decision that influences the accuracy and computational cost of the calculations.

Core Computational Workflow: From Structure to Properties

The following workflow outlines the key steps in performing quantum chemical calculations on 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. This process is iterative and requires careful analysis at each stage to ensure the reliability of the results.

Quantum Chemical Calculation Workflow cluster_0 Step 1: Input Preparation cluster_1 Step 2: Geometry Optimization cluster_2 Step 3: Electronic Property Analysis cluster_3 Step 4: Spectroscopic Property Prediction cluster_4 Step 5: Data Interpretation and Application A Initial 3D Structure Generation B Selection of Method and Basis Set (e.g., B3LYP/6-31G(d)) A->B Define computational parameters C Energy Minimization Calculation B->C Perform optimization D Frequency Calculation for Verification C->D Confirm minimum energy structure (no imaginary frequencies) E HOMO-LUMO Energy Calculation D->E Analyze frontier molecular orbitals F Molecular Electrostatic Potential (MEP) Mapping D->F Visualize charge distribution G Natural Bond Orbital (NBO) Analysis D->G Investigate intramolecular interactions H UV-Vis Spectra Simulation (TD-DFT) D->H Predict electronic transitions I IR and Raman Spectra Simulation D->I Predict vibrational modes J NMR Chemical Shift Calculation (GIAO) D->J Predict magnetic shielding K Relating Computational Data to Experimental Observations E->K Synthesize computational results F->K Synthesize computational results G->K Synthesize computational results H->K Synthesize computational results I->K Synthesize computational results J->K Synthesize computational results L Informing Drug Design and SAR Studies K->L Apply insights to drug development

Caption: A generalized workflow for quantum chemical calculations on a drug-like molecule.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for performing the core quantum chemical calculations on 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid using a popular software package like Gaussian.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Structure Input:

    • Obtain the initial 3D coordinates of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. This can be done using molecular building software or from a database like PubChem. The molecular formula is C₁₄H₉NO₃.[10][11]

    • Create an input file for the quantum chemistry software (e.g., a .gjf file for Gaussian).

  • Calculation Setup:

    • Specify the desired level of theory and basis set. A common and effective choice for molecules of this size is the B3LYP functional with the 6-31G(d) basis set.

    • Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

    • Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

  • Execution and Analysis:

    • Run the calculation.

    • Upon completion, verify that the optimization has converged.

    • Analyze the output of the frequency calculation. A true energy minimum will have no imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point on the potential energy surface, requiring further structural refinement.

Protocol 2: Electronic Property Calculations
  • Input from Optimized Geometry:

    • Use the optimized coordinates from the previous step as the input for subsequent calculations.

  • Calculation Setup:

    • To calculate electronic properties, a single-point energy calculation is typically sufficient.

    • To obtain information about molecular orbitals, include the Pop=Full keyword in the Gaussian input file.

    • For Natural Bond Orbital (NBO) analysis, include the Pop=NBO keyword.

  • Data Extraction and Interpretation:

    • HOMO-LUMO Analysis: Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution. Red regions indicate areas of high electron density (electronegative) and are potential sites for electrophilic attack, while blue regions represent areas of low electron density (electropositive) and are susceptible to nucleophilic attack.

    • NBO Analysis: Examine the NBO output to understand charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Protocol 3: Spectroscopic Predictions
  • UV-Vis Spectra (TD-DFT):

    • Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to predict the electronic transitions. This will provide information on the absorption wavelengths and oscillator strengths, which can be correlated with experimental UV-Vis spectra.

  • IR and Raman Spectra:

    • The vibrational frequencies and intensities calculated during the frequency analysis (Protocol 1) correspond to the predicted IR and Raman spectra. These can be compared with experimental data to validate the computational model.

  • NMR Spectra (GIAO):

    • Use the Gauge-Independent Atomic Orbital (GIAO) method to calculate the NMR chemical shifts of the ¹H and ¹³C atoms.[12] These theoretical shifts can be correlated with experimental NMR data to aid in structure elucidation.

Data Presentation: Summarizing Quantitative Insights

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy comparison and interpretation.

Table 1: Calculated Molecular Properties of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

PropertyCalculated ValueUnits
Ground State EnergyValue from calculationHartrees
HOMO EnergyValue from calculationeV
LUMO EnergyValue from calculationeV
HOMO-LUMO GapCalculated differenceeV
Dipole MomentValue from calculationDebye

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniqueKey Predicted Peaks (Wavelength/Wavenumber/Chemical Shift)
UV-Vis (λmax)List of predicted absorption maxima
IRList of key vibrational frequencies and their assignments
¹H NMRList of predicted chemical shifts for each proton
¹³C NMRList of predicted chemical shifts for each carbon

Visualization of Molecular Orbitals

Visualizing the frontier molecular orbitals (HOMO and LUMO) provides invaluable insight into the molecule's reactivity.

Molecular Orbital Interaction cluster_0 Reactant A cluster_1 Reactant B A_HOMO HOMO B_LUMO LUMO A_HOMO->B_LUMO Electron Donation A_LUMO LUMO B_HOMO HOMO B_HOMO->A_LUMO Back-donation (if applicable)

Caption: A simplified diagram illustrating the interaction between frontier molecular orbitals in a chemical reaction.

Conclusion: Bridging Theory and Experiment for Accelerated Drug Discovery

Quantum chemical calculations offer a powerful and predictive framework for understanding the fundamental properties of drug candidates like 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.[9][13] By providing detailed insights into its structure, electronics, and spectroscopic behavior, these computational methods can guide synthetic efforts, rationalize structure-activity relationships (SAR), and ultimately accelerate the drug discovery process.[7][13] The integration of these theoretical approaches with experimental validation is key to unlocking the full therapeutic potential of this promising class of molecules.

References

  • Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (n.d.). MDPI.
  • Quantum Applications in Chemistry: From Drug Discovery to Energy Research. (n.d.). QuantumGrad.
  • Quantum chemical calculations for benzoxazole derivatives. (n.d.). Benchchem.
  • Quantum mechanics implementation in drug-design workflows: does it really help?. (n.d.). National Institutes of Health.
  • Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter.
  • Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. (2020, July 23). ACS Publications.
  • Density Functional Theory (DFT) in Drug Discovery. (2022, September 11). dockdynamics In-Silico Lab.
  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. (n.d.). PubMed.
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025, April 1). PubMed Central.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PubMed Central.
  • 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. (n.d.). ChemScene.
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (n.d.). ResearchGate.
  • 3-phenyl-2,1-benzisoxazole-5-carboxylic acid. (n.d.). ChemicalBook.
  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023, May 18). MDPI.

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Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid

Abstract The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotic to anticancer treatments.[1][2] This appl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antipsychotic to anticancer treatments.[1][2] This application note provides a detailed, robust, and validated protocol for the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, a key pharmaceutical intermediate. The described methodology is designed for researchers, medicinal chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. The synthesis proceeds via a high-yield, metal-free thermal cyclization of a 2-azidobenzophenone precursor. This guide includes comprehensive instructions for precursor synthesis, the critical cyclization reaction, purification, and analytical characterization to ensure a self-validating workflow.

Introduction: The Significance of Benzisoxazoles in Drug Discovery

Benzisoxazole and its derivatives are heterocyclic compounds of significant interest in the pharmaceutical industry due to their wide spectrum of biological activities.[3] These compounds are integral to drugs targeting cardiovascular conditions, inflammatory diseases, and central nervous system disorders, including anticonvulsants and antipsychotics.[4] The 3-phenyl-benzo[c]isoxazole core, in particular, serves as a versatile building block for constructing more complex molecules in drug discovery pipelines.[5] The presence of the carboxylic acid moiety at the 5-position provides a crucial handle for further chemical modification, such as amide bond formation, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This protocol details a reliable synthetic route starting from commercially available 2-amino-5-carboxybenzophenone, proceeding through a key 2-azidobenzophenone intermediate. The final, critical step involves a thermal denitrogenative cyclization, a clean and efficient method for forming the benzo[c]isoxazole ring system.[6]

Synthetic Strategy and Mechanistic Rationale

The overall synthetic pathway is a two-step process beginning with the conversion of an aromatic amine to an azide, followed by a thermal cyclization.

G cluster_0 Overall Reaction Scheme A 2-Amino-5-carboxybenzophenone B 2-Azido-5-carboxybenzophenone (Intermediate) A->B  Step 1: Diazotization & Azidation   C 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (Final Product) B->C  Step 2: Thermal Cyclization  

Caption: High-level overview of the synthetic pathway.

Causality Behind Experimental Choices:

  • Step 1: Diazotization and Azidation: This is a classic and highly reliable method for converting an aromatic amine into an azide. The reaction proceeds by first converting the amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group and is readily displaced by the azide nucleophile (from sodium azide). Performing this reaction at low temperatures (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Step 2: Thermal Cyclization: The synthesis of the benzo[c]isoxazole ring is achieved via the thermolysis of the 2-azidobenzophenone intermediate.[6] Upon heating, the aryl azide undergoes denitrogenation (loss of N₂) to form a highly reactive nitrene intermediate. This nitrene then rapidly attacks the carbonyl oxygen of the adjacent benzoyl group in an intramolecular cyclization to form the stable isoxazole ring. This method is advantageous as it is metal-free and typically proceeds in high yield. The choice of a high-boiling, non-polar solvent like xylene is crucial to provide the necessary thermal energy for nitrene formation while ensuring the stability of the reactants and products.[6]

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Supplier RecommendationPurity
2-Amino-5-carboxybenzophenoneC₁₄H₁₁NO₃241.24Sigma-Aldrich, TCI≥97%
Sodium Nitrite (NaNO₂)NaNO₂69.00Standard Lab Grade≥97%
Sodium Azide (NaN₃)NaN₃65.01Standard Lab Grade≥99%
Hydrochloric Acid (HCl), conc.HCl36.46Standard Lab Grade37%
o-XyleneC₈H₁₀106.16Anhydrous Grade≥99%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade≥99.5%
HexanesMixture~86.18ACS Grade≥98.5%
Sodium Sulfate (Na₂SO₄), anhydrousNa₂SO₄142.04Standard Lab GradeGranular

Safety Precautions:

  • Sodium Azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper. All reactions should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The thermal decomposition of azides releases nitrogen gas. Ensure the reaction vessel is not a closed system to allow for safe pressure release.

Step 1: Synthesis of 2-Azido-5-carboxybenzophenone
  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-carboxybenzophenone (5.0 g, 20.7 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL).

  • Diazotization: Cool the suspension to 0-5 °C in an ice-water bath. While maintaining this temperature, add a solution of sodium nitrite (1.57 g, 22.8 mmol, 1.1 eq) in water (10 mL) dropwise over 20 minutes. Ensure the tip of the addition funnel is below the surface of the liquid. Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution should be apparent.

  • Azidation: In a separate flask, dissolve sodium azide (1.75 g, 26.9 mmol, 1.3 eq) in water (15 mL) and cool to 0-5 °C. Add this cold sodium azide solution dropwise to the diazonium salt solution over 30 minutes, ensuring the temperature does not exceed 5 °C. Vigorous nitrogen evolution will be observed.

  • Reaction Completion & Isolation: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up: The solid precipitate is the desired product. Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the pale yellow solid under vacuum to a constant weight. The product is typically of sufficient purity for the next step without further purification.

    • Expected Yield: 85-95%.

    • Characterization (IR): Look for the characteristic strong, sharp azide (N₃) stretch around 2100-2140 cm⁻¹. The amine (N-H) stretches from the starting material (around 3300-3500 cm⁻¹) should be absent.

Step 2: Synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-azido-5-carboxybenzophenone (4.0 g, 15.0 mmol) obtained from the previous step.

  • Solvent Addition: Add 80 mL of anhydrous o-xylene. The use of an anhydrous solvent is critical, as trace amounts of water can reduce the yield of the final product.[6]

  • Thermal Cyclization: Heat the mixture to reflux (approx. 144 °C) using a heating mantle. The reaction progress can be monitored by the evolution of nitrogen gas. A gentle stream of bubbles will be observed. Maintain the reflux for 2-3 hours, or until gas evolution ceases.

  • Reaction Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate. The disappearance of the azide starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Cooling and Crystallization: Once the reaction is complete, remove the heating mantle and allow the solution to cool slowly to room temperature, and then further cool in an ice bath for 1 hour. The product will crystallize out of the solution.

  • Isolation and Purification: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold hexanes to remove any residual xylene.

  • Recrystallization: For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Drying: Dry the purified white to off-white crystalline solid under vacuum at 60 °C to a constant weight.

    • Expected Yield: 90-98%.[6]

    • Final Product Properties:

      • Molecular Formula: C₁₄H₉NO₃[7]

      • Molecular Weight: 239.23 g/mol [7]

      • Melting Point: Literature values vary; experimental determination is recommended.

Analytical Characterization
  • ¹H NMR (DMSO-d₆, 400 MHz): Expect signals in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the protons on the phenyl and benzisoxazole rings. A broad singlet for the carboxylic acid proton will appear far downfield (>13 ppm).

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid (approx. 167 ppm).

  • FT-IR (ATR): The strong azide peak at ~2120 cm⁻¹ should be absent. Look for a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).

  • Mass Spectrometry (ESI-): Expect to find the molecular ion peak [M-H]⁻ at m/z ≈ 238.2.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and analysis.

Conclusion

This application note presents a reliable and high-yield synthetic protocol for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, an important intermediate for pharmaceutical research. By providing a detailed procedural guide coupled with the rationale behind key experimental steps, this document serves as a practical resource for scientists in the field of medicinal chemistry. The self-validating nature of the protocol, which includes purification and characterization steps, ensures the production of high-purity material suitable for downstream applications in drug discovery and development.

References

  • ResearchGate. (2025, January 10). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/377228833_Benzisoxazole_Derivatives_Synthesis_and_Their_Therapeutic_Significance_in_Medicinal_Chemistry]
  • PMC - NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. Retrieved from PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8720516/]
  • Wikipedia. (n.d.). Benzisoxazole. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Benzisoxazole]
  • ChemScene. (n.d.). 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. Retrieved from ChemScene. [URL: https://www.chemscene.com/products/3-Phenyl-benzo-c-isoxazole-5-carboxylic-acid-CS-0072397.html]
  • ResearchGate. (2025, August 7). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/362677943_Benzisoxazole_Derivatives_Synthesis_and_Their_Therapeutic_Significance_in_Medicinal_Chemistry]
  • Sukhorukov, A. Y., & Lukoyanov, A. A. (2025, February 20). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/358688461_RECENT_ADVANCES_IN_THE_SYNTHESIS_OF_12-BENZISOXAZOLES_AND_12-BENZISOXAZOLINES]
  • J&K Scientific LLC. (n.d.). 3-Phenylisoxazole-5-carboxylic acid. Retrieved from J&K Scientific. [URL: https://www.jk-scientific.com/en/chemical-products/14442-12-7]
  • Sigma-Aldrich. (n.d.). 3-phenyl-benzo[c]isoxazole-5-carboxylic acid AldrichCPR. Retrieved from Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/659188]
  • PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenylisoxazole-5-carboxylic-Acid]
  • PMC - NIH. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9232349/]
  • Sigma-Aldrich. (n.d.). 3-Phenylisoxazole-5-carboxylic acid 97%. Retrieved from Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/679782]
  • PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20888748/]
  • ResearchGate. (2019, June). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. Retrieved from ResearchGate. [URL: https://www.researchgate.

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Application

Application Notes and Protocols for the Agrochemical Formulation of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

For Researchers, Scientists, and Agrochemical Development Professionals Abstract This technical guide provides a comprehensive framework for the development of robust agrochemical formulations utilizing 3-Phenyl-benzo[c]...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide provides a comprehensive framework for the development of robust agrochemical formulations utilizing 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid as the active ingredient (AI). Recognizing the potential of the isoxazole scaffold in crop protection, this document outlines the critical physicochemical considerations, formulation strategies, and evaluation protocols necessary to harness the efficacy of this molecule. Detailed methodologies for the preparation of Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water-Dispersible Granules (WG) are presented, alongside protocols for stability and bioefficacy testing. This guide is intended to empower researchers and formulation scientists with the foundational knowledge and practical steps to advance 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid from a promising chemical entity to a field-ready agrochemical product.

Introduction to 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid in Agrochemicals

The isoxazole heterocyclic ring is a well-established pharmacophore in the agrochemical industry, with numerous commercialized products demonstrating a broad spectrum of fungicidal, herbicidal, and insecticidal activities.[1][2][3][4] The inclusion of a carboxylic acid moiety can further enhance the biological activity and influence the physicochemical properties of the molecule, impacting its solubility, mobility, and interaction with target organisms.[5][6][7] 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a compound of interest that combines these key structural features. While specific public-domain data on its agrochemical applications are nascent, its structural similarity to other bioactive isoxazoles suggests significant potential.[8] One of the primary applications of such a molecule in agrochemical formulations is to enhance the efficacy and stability of pesticides and herbicides.

Physicochemical Properties and Formulation Implications

Precise physicochemical data for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is not extensively available in the public literature. However, we can infer key properties from the closely related compound, 3-Phenylisoxazole-5-carboxylic acid, to guide our formulation development.

PropertyPredicted/Known Value (for related compounds)Formulation Implication
Molecular Weight 239.23 g/mol Influences the concentration of active ingredient in a formulation.
Physical Form SolidSuitable for solid formulations (WP, WG) or milling for liquid suspensions (SC).
pKa ~2.23 (Predicted for 3-Phenylisoxazole-5-carboxylic acid)[9]Indicates a relatively strong acidic nature. The molecule will be largely ionized in neutral or alkaline water, increasing its water solubility. This is a critical factor for formulation and tank-mix stability.
logP ~1.9 (Predicted for 3-Phenylisoxazole-5-carboxylic acid)[7]Suggests moderate lipophilicity, indicating that it may have good membrane permeability but may require formulation aids for efficient dispersion in water.
Solubility Poorly soluble in water in its acidic form; solubility increases in polar organic solvents and alkaline aqueous solutions.[1]The choice of formulation type (EC vs. SC) will heavily depend on its solubility in agrochemically relevant solvents.

Based on these predicted properties—a solid with low aqueous solubility in its acidic form and moderate lipophilicity—both liquid and solid formulation strategies are viable. The acidic nature of the carboxylic group presents both a challenge and an opportunity; while it can lead to pH sensitivity, it also allows for the formation of water-soluble salts, which could be exploited in soluble liquid (SL) formulations.

Strategic Formulation Development

The selection of an appropriate formulation type is paramount for ensuring the stability, bioavailability, and user-friendliness of the final product.[10] This section provides detailed protocols for three common and versatile formulation types: Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and Water-Dispersible Granules (WG).

Emulsifiable Concentrate (EC) Formulation

An EC formulation is a liquid homogeneous product containing the active ingredient, a solvent system, and emulsifiers.[11] Upon dilution with water, it forms a spontaneous emulsion.[12] This approach is suitable if 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid demonstrates good solubility in a water-immiscible solvent.

  • Solubility Screening:

    • Determine the solubility of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid in a range of agrochemical solvents (e.g., aromatic hydrocarbons like Solvesso™ 100/150/200, esters like methyl oleate, and ketones like cyclohexanone) at various temperatures (e.g., 4°C, 25°C, 50°C).

    • Causality: The choice of solvent is critical; it must fully dissolve the AI at the desired concentration and be compatible with the chosen emulsifiers.[13]

  • Emulsifier Selection:

    • Prepare a solution of the AI in the selected solvent at the target concentration.

    • Screen a range of non-ionic and anionic emulsifiers. A common approach is to use a blend of two or more emulsifiers with different Hydrophilic-Lipophilic Balance (HLB) values to achieve optimal emulsion stability.

    • Examples of emulsifier pairs:

      • Anionic: Calcium dodecylbenzenesulfonate

      • Non-ionic: Ethoxylated alcohols, castor oil ethoxylates

    • Causality: The emulsifier system must be robust enough to create a stable emulsion upon dilution in waters of varying hardness and temperature.[11]

  • Prototype Formulation:

    • Prepare a series of prototype formulations with varying concentrations of AI, solvent, and emulsifier blends.

    • A typical starting point for an EC formulation could be:

      • 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid: 10-25% w/v

      • Emulsifier blend: 5-15% w/v

      • Solvent: to 100% v

  • Evaluation of EC Prototypes:

    • Emulsion Stability Test (CIPAC MT 36): Dilute the EC formulation in standard hard water and observe for creaming, sedimentation, or oiling at set time intervals.

    • Cold Test (CIPAC MT 39): Store the formulation at low temperatures (e.g., 0°C for 7 days) to check for crystallization of the AI.

    • Accelerated Storage Stability (CIPAC MT 46): Store the formulation at elevated temperatures (e.g., 54°C for 14 days) and re-evaluate its physical and chemical properties.[1]

EC_Workflow cluster_prep Preparation cluster_eval Evaluation Solubility Solubility Screening Emulsifier Emulsifier Selection Solubility->Emulsifier Select Solvent Prototype Prototype Formulation Emulsifier->Prototype Select Emulsifiers Emulsion_Stability Emulsion Stability Prototype->Emulsion_Stability Cold_Test Cold Test Prototype->Cold_Test Storage_Stability Accelerated Storage Prototype->Storage_Stability

Caption: Workflow for Emulsifiable Concentrate (EC) Formulation Development.

Suspension Concentrate (SC) Formulation

An SC formulation consists of a stable dispersion of the solid active ingredient in a liquid, typically water.[7] This is a suitable option for AIs that are poorly soluble in both water and organic solvents.

  • Particle Size Reduction (Milling):

    • The solid 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid must be milled to a fine particle size (typically <5 µm). This is usually achieved through wet milling in the presence of dispersing and wetting agents.

    • Causality: A small particle size is crucial for preventing rapid sedimentation and ensuring good suspensibility and biological efficacy.

  • Component Selection:

    • Wetting Agent: To aid the dispersion of the solid particles in the liquid medium. Examples include lignosulfonates or naphthalene sulfonates.

    • Dispersing Agent: To prevent the agglomeration of the milled particles. Examples include polymeric surfactants or comb polymers.

    • Thickening Agent: To increase the viscosity of the continuous phase and hinder sedimentation. Xanthan gum is a common choice.

    • Antifreeze Agent: To prevent freezing at low temperatures. Propylene glycol or ethylene glycol are typically used.

    • Biocide: To prevent microbial growth in the water-based formulation.

  • Prototype Formulation:

    • A typical starting point for an SC formulation could be:

      • 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid: 20-40% w/v

      • Wetting/Dispersing agents: 2-5% w/v

      • Antifreeze: 5-10% w/v

      • Thickening agent: 0.1-0.3% w/v

      • Biocide: 0.1-0.2% w/v

      • Water: to 100% v

  • Evaluation of SC Prototypes:

    • Suspensibility Test (CIPAC MT 184): Measures the ability of the solid particles to remain suspended after dilution in water.

    • Particle Size Analysis: Monitor particle size distribution before and after storage to check for crystal growth.

    • Viscosity Measurement: Assess the flowability of the concentrate.

    • Storage Stability: Conduct both low temperature (0°C for 7 days) and high temperature (54°C for 14 days) storage tests, observing for phase separation, sedimentation, and changes in viscosity and particle size.

SC_Workflow cluster_prep_sc Preparation cluster_eval_sc Evaluation Milling Wet Milling of AI Component_Selection Component Selection Milling->Component_Selection Fine Particles Prototype_SC Prototype Formulation Component_Selection->Prototype_SC Select Additives Suspensibility Suspensibility Test Prototype_SC->Suspensibility Particle_Size Particle Size Analysis Prototype_SC->Particle_Size Viscosity Viscosity Measurement Prototype_SC->Viscosity Storage_Stability_SC Storage Stability Prototype_SC->Storage_Stability_SC WG_Workflow cluster_prep_wg Preparation cluster_eval_wg Evaluation Blending Dry Milling & Blending Granulation Granulation Blending->Granulation Drying Drying Granulation->Drying Dispersibility Dispersibility Test Drying->Dispersibility Wetting_Time Wetting Time Drying->Wetting_Time Attrition Attrition Resistance Drying->Attrition Storage_Stability_WG Storage Stability Drying->Storage_Stability_WG

Caption: Workflow for Water-Dispersible Granule (WG) Formulation Development.

Bioefficacy Evaluation

The ultimate measure of a successful formulation is its biological performance. Bioefficacy trials are essential to confirm that the formulated product effectively controls the target pest, weed, or disease without causing undue harm to the crop or the environment.

Protocol for Bioefficacy Trials:
  • Target and Crop Selection:

    • Identify the target pests, weeds, or diseases for which 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is expected to be active.

    • Select the relevant crops for testing.

  • Trial Design:

    • Conduct trials in a controlled environment (greenhouse) and then in the field.

    • The experimental design should include multiple application rates of the new formulation, an untreated control, and a relevant commercial standard for comparison.

    • Use a randomized complete block design with sufficient replications to ensure statistical validity.

  • Application:

    • Apply the formulations using calibrated spray equipment to ensure accurate and uniform coverage.

  • Assessment:

    • Evaluate the efficacy of the treatments at regular intervals after application. The assessment criteria will depend on the target:

      • Fungicide: Disease severity and incidence.

      • Herbicide: Weed control ratings and crop phytotoxicity.

      • Insecticide: Pest mortality and population density.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the efficacy of the formulation and establish the optimal application rate.

Conclusion

The successful formulation of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid requires a systematic approach that integrates an understanding of its physicochemical properties with the principles of formulation science. By following the detailed protocols for EC, SC, and WG development outlined in this guide, and by conducting thorough stability and bioefficacy evaluations, researchers can effectively unlock the potential of this promising active ingredient. The iterative process of formulation, testing, and refinement is key to developing a stable, effective, and commercially viable agrochemical product.

References

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Method

Application Notes and Protocols for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid in Material Science

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are proposed based on the known chemical properties of the 3-Phenyl-benzo[c]isox...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed based on the known chemical properties of the 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid scaffold and related heterocyclic compounds. Due to a lack of specific literature on the material science applications of this exact molecule, these protocols are intended as scientifically plausible starting points for research and development.

Introduction: The Potential of a Multifunctional Building Block

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is an aromatic heterocyclic compound that holds significant, yet largely unexplored, potential in the field of material science. Its rigid, planar benzisoxazole core, coupled with a phenyl substituent, suggests inherent thermal stability and unique photophysical properties. The strategically positioned carboxylic acid group provides a reactive handle for a variety of chemical transformations, making it an attractive building block for the synthesis of advanced functional materials.

This guide outlines three potential applications of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, providing detailed experimental protocols and the scientific rationale behind each proposed use. These applications leverage the intrinsic fluorescence of the benzisoxazole moiety and the versatile reactivity of the carboxylic acid group.

Key Molecular Features:

FeaturePotential Implication in Material Science
Rigid Benzisoxazole Core High thermal stability, potential for liquid crystalline phases.
Extended π-Conjugation Intrinsic fluorescence, potential for use in organic electronics.
Carboxylic Acid Group Reactive site for polymerization and coordination chemistry.
Phenyl Substituent Influences solubility and intermolecular packing.

Application 1: Monomer for the Synthesis of Fluorescent Polyamides

The carboxylic acid functionality of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid allows it to act as a monomer in condensation polymerization reactions.[1] By reacting it with a suitable diamine, a fluorescent polyamide can be synthesized. Such polymers could find applications in luminescent coatings, sensors, or as active layers in organic light-emitting diodes (OLEDs).

Scientific Rationale

The benzisoxazole unit incorporated into the polymer backbone is expected to impart fluorescence to the resulting material.[2][3] The properties of the polyamide, such as solubility, thermal stability, and quantum yield, can be tuned by the choice of the diamine comonomer. The amide linkages provide strong intermolecular hydrogen bonding, contributing to the polymer's thermal and mechanical stability.

Experimental Protocol: Synthesis of a Fluorescent Polyamide

Objective: To synthesize a polyamide by reacting 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid with 4,4'-oxydianiline.

Materials:

  • 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Argon gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Monomer Preparation: In a dry three-necked flask under an argon atmosphere, dissolve 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (1 equivalent) and 4,4'-oxydianiline (1 equivalent) in a mixture of anhydrous NMP and anhydrous pyridine (5% v/v).

  • Addition of Condensing Agent: To the stirred solution, add anhydrous calcium chloride (0.1 g per 10 mL of NMP).

  • Polymerization: Cool the mixture to 0°C in an ice bath. Slowly add triphenyl phosphite (2.2 equivalents) dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 100°C for 3 hours.

  • Precipitation: Cool the viscous polymer solution to room temperature and pour it into a stirred solution of methanol to precipitate the polyamide.

  • Purification: Filter the fibrous polymer and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Expected Data and Characterization
PropertyExpected OutcomeCharacterization Technique
Appearance Pale yellow, fibrous solidVisual Inspection
Solubility Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO)Solubility Tests
Thermal Stability (TGA) Decomposition temperature > 400°CThermogravimetric Analysis
Glass Transition Temp. (DSC) > 200°CDifferential Scanning Calorimetry
Fluorescence Emission maximum in the blue region (e.g., 400-450 nm)Fluorescence Spectroscopy
Molecular Weight (GPC) Mₙ > 10,000 g/mol Gel Permeation Chromatography
Workflow Diagram

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_workup Work-up and Purification prep1 Dissolve Monomers in NMP/Pyridine prep2 Add CaCl₂ prep1->prep2 poly1 Cool to 0°C prep2->poly1 poly2 Add Triphenyl Phosphite poly1->poly2 poly3 Heat to 100°C for 3h poly2->poly3 workup1 Precipitate in Methanol poly3->workup1 workup2 Filter and Wash workup1->workup2 workup3 Dry under Vacuum workup2->workup3

Caption: Polyamide Synthesis Workflow.

Application 2: Organic Linker for Luminescent Metal-Organic Frameworks (MOFs)

The carboxylic acid group of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid makes it an ideal candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[4][5] MOFs constructed from this linker could exhibit interesting properties such as luminescence for sensing applications or porosity for selective gas adsorption.

Scientific Rationale

The coordination of the carboxylate group with metal ions (e.g., Zn²⁺, Cu²⁺) can lead to the formation of a porous, crystalline framework.[6][7] The phenyl-benzisoxazole moiety acts as a rigid strut, defining the pore size and shape of the MOF. Furthermore, the inherent fluorescence of the linker can be retained in the MOF structure, potentially leading to materials that can be used as chemical sensors where the fluorescence is modulated by the presence of guest molecules.

Experimental Protocol: Solvothermal Synthesis of a Luminescent MOF

Objective: To synthesize a MOF using 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid as the organic linker and zinc nitrate as the metal source.

Materials:

  • 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Equipment:

  • Oven

  • Centrifuge

  • Vials

  • Standard laboratory glassware

Procedure:

  • Precursor Solution: In a glass vial, dissolve 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (1 equivalent) and zinc nitrate hexahydrate (1.5 equivalents) in DMF.

  • Solvothermal Reaction: Seal the vial in a Teflon-lined stainless steel autoclave and heat it in an oven at 120°C for 48 hours.

  • Isolation: After cooling to room temperature, colorless crystals should be formed. Decant the mother liquor and wash the crystals with fresh DMF three times.

  • Solvent Exchange: Immerse the crystals in ethanol for 24 hours, replacing the ethanol every 8 hours, to remove residual DMF from the pores.

  • Activation: Decant the ethanol and heat the crystals under vacuum at 150°C for 12 hours to remove the solvent molecules from the pores and activate the MOF.

Expected Data and Characterization
PropertyExpected OutcomeCharacterization Technique
Appearance Colorless, crystalline solidVisual Inspection, Optical Microscopy
Crystallinity Sharp diffraction peaksPowder X-ray Diffraction (PXRD)
Porosity Type I or IV isothermN₂ Adsorption-Desorption Analysis (BET)
Thermal Stability (TGA) Stable up to ~350°CThermogravimetric Analysis
Luminescence Solid-state fluorescenceFluorescence Spectroscopy
Workflow Diagram

G cluster_synthesis Solvothermal Synthesis cluster_isolation Isolation and Purification cluster_activation Activation synth1 Dissolve Linker and Metal Salt in DMF synth2 Heat in Autoclave (120°C, 48h) synth1->synth2 iso1 Wash with fresh DMF synth2->iso1 iso2 Solvent Exchange with Ethanol iso1->iso2 act1 Heat under Vacuum (150°C, 12h) iso2->act1

Caption: MOF Synthesis Workflow.

Application 3: Fluorescent Probe for Metal Ion Detection

The inherent fluorescence of the benzisoxazole scaffold can be harnessed for the development of fluorescent chemical sensors.[8][9] The carboxylic acid group can act as a binding site for specific analytes, such as metal ions, leading to a change in the fluorescence properties of the molecule upon binding.

Scientific Rationale

The fluorescence of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid may be sensitive to its local environment. Upon coordination of the carboxylate group to a metal ion, several photophysical processes can be affected, leading to either an enhancement ("chelation-enhanced fluorescence," CHEF) or a quenching of the fluorescence. This change in fluorescence intensity or wavelength can be used to detect and quantify the concentration of the target metal ion.

Experimental Protocol: Fluorescence Titration for Metal Ion Sensing

Objective: To evaluate the potential of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid as a fluorescent probe for the detection of a specific metal ion (e.g., Fe³⁺).

Materials:

  • 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

  • Stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂, etc.) in a suitable solvent (e.g., acetonitrile or a buffer solution)

  • Spectroscopic grade solvent (e.g., acetonitrile)

Equipment:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Micropipettes

  • Cuvettes

Procedure:

  • Probe Solution Preparation: Prepare a stock solution of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid in the chosen solvent (e.g., 1 mM in acetonitrile). Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 10 µM).

  • Fluorescence Spectrum: Record the fluorescence emission spectrum of the working solution of the probe.

  • Selectivity Study: To a series of cuvettes containing the working solution of the probe, add a specific amount (e.g., 10 equivalents) of different metal ion solutions. Record the fluorescence emission spectrum of each solution and compare the changes in fluorescence intensity.

  • Titration Experiment: If a significant change is observed for a particular metal ion (e.g., Fe³⁺), perform a fluorescence titration. Add increasing amounts of the Fe³⁺ stock solution to the probe solution and record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding constant and the limit of detection (LOD).

Expected Data and Characterization
ParameterExpected OutcomeAnalytical Method
Selectivity Significant fluorescence change for a specific metal ionFluorescence Spectroscopy
Sensitivity (LOD) Low limit of detection (micromolar or nanomolar range)Calculation from titration data
Binding Stoichiometry Determined from Job's plot or mole-ratio methodUV-Vis or Fluorescence Spectroscopy
Binding Constant (Kₐ) High binding affinityCalculation from titration data
Workflow Diagram```dot

Conclusion

While the material science applications of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid are not yet established in the scientific literature, its molecular structure suggests significant potential. The protocols and rationales provided in this guide offer a solid foundation for researchers to begin exploring its use in the development of novel fluorescent polymers, luminescent MOFs, and sensitive chemical probes. Further research into the synthesis, characterization, and performance of materials derived from this promising building block is highly encouraged.

References

  • Guimarães, D. G., et al. (2024). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. 2[2]. Kurutos, A., et al. (2022). Benzoxazoles and naphthoxazoles are versatile heterocycles featuring the oxazole nucleus. Journal of Materials Chemistry C.

  • Benzoxazole and Benzothiazole Derivatives as Potential Fluorescence Imaging Agents. (n.d.). University of New Orleans Theses and Dissertations. 4[3]. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition. (2020). Luminescence. 5[9]. Dey, S., et al. (2019). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions. 6[4]. Anionic Ring-Opening Polymerization of a Functional Epoxide Monomer with an Oxazoline Protecting Group for the Synthesis of Polyethers with Carboxylic Acid Pendants. (2022). Macromolecules. 7[10]. El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode. (n.d.). ResearchGate. 8[11]. Metal-organic frameworks bearing free carboxylic acids: Preparation, modification, and applications. (2022). Coordination Chemistry Reviews. 9[12]. Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N- Carboxyanhydride: Fast Kinetics, Ultra-High Mol. (n.d.). ChemRxiv. 1[13]0. (a) The carboxylic acids employed in the synthesis of porous MOFs with... (n.d.). ResearchGate. 1[5]1. 3-Phenylisoxazole-5-carboxylic Acid. (n.d.). PubChem. 1[14]2. De Silva, T. P., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules. 1[15]3. Wheeler, D. L., et al. (2022). Carbazole-Substituted Benzobisoxazoles: Near-UV Fluorescent Emitters and Ambipolar Hosts for Organic Light- Emitting Diodes. Journal of Materials Chemistry C. 1[16]4. 3-Phenylisoxazole-5-carboxylic acid 97. (n.d.). Sigma-Aldrich. 15. Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. (2020). Inorganic Chemistry. 1[6]6. Metal-Organic Frameworks: Synthetic Methods and Potential Applications. (2019). Molecules. 1[7]7. Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies. (2012). Photochemical & Photobiological Sciences. 1[17]8. Carboxylic Acid Monomers. (n.d.). BOC Sciences. 1[]9. A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn 2+ and Cd 2+. (2022). Molecules. 2[19]0. Benzisoxazole. (n.d.). Wikipedia. 2[20]1. Definitions - 35 Polymerisation. (n.d.). CAIE Chemistry A-level - Physics & Maths Tutor.

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Application

Application Notes and Protocols for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid as an Analytical Standard

Introduction: The Role of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid in Analytical Excellence In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid in Analytical Excellence

In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. The integrity of these data hinges on the quality of the reference standards used. 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, a heterocyclic aromatic carboxylic acid, is emerging as a critical analytical standard. Its structural motif is found in a variety of pharmacologically active agents, making it an indispensable tool for the quantification of active pharmaceutical ingredients (APIs), their impurities, and degradation products.[1][2][3] This guide provides a comprehensive overview of the essential physicochemical properties, handling procedures, and detailed analytical protocols for the effective use of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid as a reference standard. The methodologies outlined herein are grounded in established scientific principles and aligned with international regulatory expectations to ensure data of the highest caliber.[4][5]

Physicochemical Profile of the Standard

A thorough understanding of the physicochemical properties of a reference standard is the foundation for its proper handling, storage, and application in analytical methods.

PropertyValueSource
Chemical Name 3-phenyl-benzo[c]isoxazole-5-carboxylic acid[6]
CAS Number 39695-71-1[6]
Molecular Formula C₁₄H₉NO₃[6]
Molecular Weight 239.23 g/mol [6]
Appearance Solid[7]
Solubility Soluble in organic solvents such as methanol, acetonitrile, and DMSO.[8][9][10][11][12]General knowledge for similar structures
Storage Conditions Store in a well-closed container, protected from light, at 2-8°C.[13]

Qualification and Management of the Analytical Standard

The integrity of an analytical standard is maintained through a systematic approach to its qualification, storage, and handling. This ensures its suitability for its intended use over its entire lifecycle.[14][15][16][17]

Workflow for Reference Standard Management

Caption: Workflow for the procurement, qualification, and lifecycle management of a new analytical reference standard.

Protocol for Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is critical for the reliability of quantitative analyses.

Objective: To prepare accurate and stable stock and working standard solutions of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Materials:

  • 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid reference standard

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 25 mg of the 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid reference standard.

    • Quantitatively transfer the weighed standard to a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol or acetonitrile and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the same solvent and mix thoroughly.

    • This stock solution should be stored in a tightly sealed, light-protected container at 2-8°C.

  • Working Standard Solutions:

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for constructing the calibration curve.

    • For example, to prepare a 10 µg/mL working standard, dilute 0.25 mL of the 1 mg/mL stock solution to 25 mL with the mobile phase.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity and Assay

This section details a stability-indicating HPLC-UV method suitable for determining the purity and assay of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.[18][19][20][21]

Chromatographic Conditions
ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 254 nm
Injection Volume 10 µL
System Suitability

Before initiating any analysis, the chromatographic system must be verified to be performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of 6 replicate injections ≤ 2.0% for peak area and retention time
Method Validation

The analytical method must be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5]

Validation ParameterBrief Description
Specificity The ability to assess the analyte unequivocally in the presence of potential impurities and degradation products. This is demonstrated through forced degradation studies.
Linearity A linear relationship between the concentration of the analyte and the detector response. Typically assessed over a range of 50-150% of the target concentration.
Accuracy The closeness of the test results to the true value. Assessed by recovery studies of spiked samples at a minimum of three concentration levels.
Precision The degree of scatter between a series of measurements. Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the quantification of trace levels of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, particularly in complex matrices, LC-MS/MS offers superior sensitivity and selectivity.[6][13][22][23]

Workflow for LC-MS/MS Method Development

LCMS_Method_Development cluster_MS Mass Spectrometry Optimization cluster_LC Liquid Chromatography Optimization cluster_Validation Method Validation Infusion Direct Infusion of Standard Ionization Select Ionization Mode (ESI+/-) Infusion->Ionization MRM Optimize MRM Transitions Ionization->MRM Gradient Develop Gradient Elution Column Select Appropriate Column MobilePhase Optimize Mobile Phase Column->MobilePhase MobilePhase->Gradient Validation Validate according to ICH M10 Gradient->Validation

Caption: A streamlined workflow for the development of an LC-MS/MS method for quantitative analysis.

Mass Spectrometry Parameters
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 238.2 [M-H]⁻
Product Ion (Q3) To be determined by direct infusion and fragmentation studies. A likely fragment would be the loss of CO₂ (m/z 194.2).[24][25][26][27][28][29]
Collision Energy To be optimized for the specific instrument.

Forced Degradation Studies and Stability-Indicating Nature

To establish the stability-indicating properties of the analytical method, forced degradation studies are performed on 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. These studies intentionally degrade the molecule to generate potential degradation products.[10][11][17][30][31][32][33]

Protocol for Forced Degradation

Objective: To generate degradation products of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 24 hours. Neutralize the solution before analysis. The isoxazole ring may be susceptible to cleavage under basic conditions.[31]

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours. Phenyl-substituted heterocycles can undergo oxidative degradation.[8][19][20][25]

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) and visible light in a photostability chamber. Isoxazole moieties are known to be susceptible to photodegradation.[4][30]

Following exposure to these stress conditions, the samples are analyzed using the developed HPLC-UV method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and from each other.

Conclusion

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid serves as a valuable analytical standard in pharmaceutical analysis. The protocols and guidelines presented in this document provide a robust framework for its qualification, handling, and application in validated, stability-indicating analytical methods. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data, thereby upholding the highest standards of scientific integrity in the pursuit of novel therapeutics.

References

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. [Link]

  • Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. Journal of Pharmaceutical Sciences, 80(6), 573-577. [Link]

  • Bahekar, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 875-882. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MRIGlobal. (2019). Four Keys to Reference Standard Management. [Link]

  • EAG Laboratories. (2017). The ABC's of Reference Standard Management. [Link]

  • GMP Publishing. (2023). Reference Standards in the Pharmaceutical Laboratory: Procurement and Characterisation. [Link]

  • Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • Odinokov, A. V., Plekhovich, S. D., & Budruev, A. V. (2019). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. Russian Chemical Bulletin, 68(6), 1298–1300. [Link]

  • Nemeth, T., de Wild, T., Gubler, L., & Nauser, T. (2022). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Physical Chemistry Chemical Physics, 24(2), 895-901. [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information. [Link]

  • Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. [Link]

  • World Health Organization. (2010). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Ahmed, R. B., Abdelaziz, M. E. M., & Saeed, A. E. M. (2019). Development and Validation of Stability Indicating HPLC Method for Quantification of Tinidazole. European Journal of Chemistry, 10(1), 102-107. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Development of Stability Indicating Assay Method: A Review. [Link]

  • Britannica. Carboxylic acid. [Link]

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • UNT Digital Library. (1994). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Basavaraja, K. M., Somashekar, B., & Sridhar, M. A. (2015). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 5(115), 95169-95186. [Link]

  • ResearchGate. (2015). Determination and correlation for solubility of aromatic acids in solvents. [Link]

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  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

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  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • IOSR Journal of Pharmacy. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. [Link]

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Method

Application Notes and Protocols for the Characterization of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid as a Potential Enzyme Inhibitor

Introduction: The Scientific Rationale for Investigating 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Investigating 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of physiological processes. The compound 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, with its distinct structural motifs, presents a compelling candidate for investigation as a modulator of enzyme activity. Its potential to form various non-covalent interactions within an enzyme's active or allosteric sites makes it a prime subject for inhibitor screening campaigns.

This document provides a comprehensive guide to characterizing the inhibitory potential of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid against a relevant enzymatic target. For the purpose of establishing a detailed and broadly applicable protocol, we will focus on Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1][2] By depleting local tryptophan concentrations and producing immunomodulatory metabolites, IDO1 is a key regulator of immune responses.[3][4] Its upregulation in many tumors is a mechanism of immune evasion, making it a high-priority target in cancer immunotherapy.[3][4][5]

The protocols detailed herein are designed to be a self-validating system, guiding the researcher from initial potency determination (IC50) to a deeper mechanistic understanding of the enzyme-inhibitor interaction.

Part 1: Foundational Principles of the Enzyme Inhibition Assay

An enzyme inhibition assay is a laboratory procedure designed to measure the effect of a specific compound on the catalytic activity of an enzyme. The core principle involves quantifying the rate of the enzymatic reaction in the presence and absence of the potential inhibitor.

Determining Inhibitor Potency: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[6] It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[6][7] A lower IC50 value signifies a more potent inhibitor.[8] It is crucial to understand that the IC50 value is not an absolute constant; it can be influenced by experimental conditions, most notably the concentration of the substrate used in the assay.[6][7]

Unraveling the Mechanism of Inhibition

Beyond potency, it is critical to understand how an inhibitor interacts with the enzyme. Reversible inhibitors, which are the focus of many drug discovery efforts, typically fall into one of three primary categories:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.[9][10]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site).[10] This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. In this case, Vmax is decreased, but the Km remains unchanged.[9][10][11]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is most effective at high substrate concentrations. Both Vmax and Km are decreased.[10][11]

The workflow for characterizing an inhibitor is visualized below.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action Studies a Prepare serial dilutions of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid b Perform enzyme assay at fixed substrate concentration with varying inhibitor concentrations a->b c Measure reaction rates b->c d Plot % Inhibition vs. [Inhibitor] c->d e Calculate IC50 value via non-linear regression d->e f Perform enzyme assays with varying substrate concentrations at fixed inhibitor concentrations e->f Proceed if IC50 is within desired range g Measure reaction rates (V) at each substrate concentration [S] f->g h Generate Michaelis-Menten plots (V vs. [S]) g->h i Create Lineweaver-Burk plot (1/V vs. 1/[S]) h->i j Analyze plot to determine inhibition type i->j

Caption: Workflow for enzyme inhibitor characterization.

Part 2: Experimental Protocols

These protocols are based on a biochemical assay for recombinant human IDO1. The activity of IDO1 is monitored by measuring the formation of its product, N-formylkynurenine, which can be detected by its absorbance at 321 nm.[12][13]

Materials and Reagents
ReagentRecommended SupplierNotes
Recombinant Human IDO1 EnzymeCommercial VendorEnsure high purity and known specific activity. Store at -80°C as per manufacturer's instructions.
3-Phenyl-benzo[c]isoxazole-5-carboxylic acidCommercial VendorMolecular Weight: 189.17 g/mol .[14][15] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
L-Tryptophan (L-Trp)Sigma-AldrichSubstrate for the IDO1 enzyme. Prepare fresh stock solutions in assay buffer.
Methylene BlueSigma-AldrichElectron carrier required for maintaining IDO1 in its active ferrous state.[16]
L-Ascorbic AcidSigma-AldrichReducing agent.[16] Prepare fresh solutions immediately before use as it is prone to oxidation.
CatalaseSigma-AldrichAdded to remove hydrogen peroxide, which can inhibit IDO1.[16]
Potassium Phosphate Buffer (KH2PO4)Standard SupplierAssay buffer, typically 50 mM, pH 6.5.[1]
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for the test compound. Ensure the final concentration in the assay does not exceed 1-2% to avoid enzyme inhibition.[17]
96-well UV-transparent microplatesCorning, GreinerRequired for spectrophotometric measurements.
Protocol 1: IC50 Determination

This protocol is designed to determine the concentration of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid that inhibits 50% of IDO1 activity.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 6.5.

  • Reaction Cocktail (prepare fresh): For each 100 µL reaction, mix components to achieve the following final concentrations:

    • 50 mM Potassium Phosphate, pH 6.5

    • 10 µM Methylene Blue

    • 20 mM Ascorbic Acid

    • 100 µg/mL Catalase

    • 200 µM L-Tryptophan (This is a common concentration, approximately at the Km of IDO1 for tryptophan, suitable for identifying inhibitors of various modalities)

    • Recombinant IDO1 (concentration to be optimized to yield a linear reaction rate for at least 30-60 minutes).

2. Inhibitor Dilution Series:

  • Prepare a serial dilution of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM).

  • From this DMSO plate, perform an intermediate dilution into the Assay Buffer. This step is crucial to minimize the final DMSO concentration in the assay well.

3. Assay Procedure:

  • Set up the 96-well plate with the following controls:

    • 100% Activity Control (No Inhibitor): Reaction cocktail + buffer containing the same final DMSO concentration as the test wells.

    • 0% Activity Control (No Enzyme): Reaction cocktail without IDO1 enzyme + buffer.

  • Add 2 µL of the diluted inhibitor solutions to the appropriate wells.

  • Add 98 µL of the Reaction Cocktail to all wells to initiate the reaction. The final volume should be 100 µL.

  • Incubate the plate at 37°C.[1]

  • Measure the absorbance at 321 nm at regular intervals (e.g., every 5 minutes for 60 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[7][18]

Protocol 2: Mechanism of Action (MoA) Studies

This protocol determines the mode of inhibition by analyzing enzyme kinetics at different substrate concentrations.

1. Experimental Setup:

  • This experiment requires a matrix of conditions. You will vary the concentration of the substrate (L-Tryptophan) across a wide range (e.g., 0.2x Km to 10x Km).

  • For each substrate concentration, you will run the reaction with no inhibitor and with at least two fixed concentrations of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (e.g., at its IC50 and 2x its IC50).

2. Assay Procedure:

  • Prepare Reaction Cocktails with varying concentrations of L-Tryptophan.

  • Prepare solutions of your inhibitor at the chosen fixed concentrations.

  • Follow the assay procedure as described in Protocol 1, measuring the initial reaction rates (V) for each combination of substrate and inhibitor concentration.

3. Data Analysis and Visualization:

  • Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]). This will provide a visual representation of the inhibitor's effect.

  • Lineweaver-Burk Plot: To more clearly distinguish the mode of inhibition, a double reciprocal plot is used.[9][19] Plot 1/V (y-axis) against 1/[S] (x-axis) for each inhibitor concentration.

    • The y-intercept corresponds to 1/Vmax.

    • The x-intercept corresponds to -1/Km.

  • Analyze the changes in the plot to determine the inhibition mechanism.

G cluster_0 Lineweaver-Burk Plot Analysis a Competitive Vmax: Unchanged Km: Increased Lines intersect at y-axis b Non-competitive Vmax: Decreased Km: Unchanged Lines intersect at x-axis c Uncompetitive Vmax: Decreased Km: Decreased Lines are parallel

Caption: Interpreting Lineweaver-Burk plots for inhibition type.[10][11][19]

Part 3: Data Interpretation and Best Practices

  • Trustworthiness of Data: Always include appropriate controls. The final DMSO concentration must be consistent across all wells.[17] Ensure that the reaction rates are measured during the initial, linear phase of the reaction. For robust assay development, key metrics like the signal-to-background ratio and Z'-factor should be evaluated.[20]

  • From IC50 to Ki: The IC50 value is dependent on substrate concentration. For competitive inhibitors, the inhibition constant (Ki), which reflects the binding affinity of the inhibitor, can be calculated from the IC50 using the Cheng-Prusoff equation.[7] This allows for a more standardized comparison of inhibitor potency across different studies.

  • Caveats with IDO1 Assays: IDO1 is a redox-sensitive heme protein. Some compounds can act as false positives by interfering with the redox-cycling agents (ascorbate, methylene blue) in the assay rather than binding to the enzyme itself.[16] It is advisable to perform counter-screens or orthogonal assays, such as cell-based assays, to confirm the inhibitory activity.[21][22] Cell-based assays measure the production of kynurenine in cells (e.g., IFN-γ stimulated SKOV-3 cells) and provide data in a more physiologically relevant context.[21]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid as a potential inhibitor of the therapeutically relevant enzyme, IDO1. By systematically determining the IC50 value and elucidating the mechanism of inhibition, researchers can generate high-quality, reliable data to inform subsequent stages of the drug discovery and development process. Adherence to best practices in assay development and data analysis is paramount for ensuring the scientific integrity and trustworthiness of the findings.

References

  • Lineweaver–Burk plot. Wikipedia. [Link]

  • IC50 Determination. edX. [Link]

  • Lineweaver–Burk Plot. Microbe Notes. [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. [Link]

  • IDO1 Cell-Based Assay Kit. BPS Bioscience. [Link]

  • Half maximal inhibitory concentration (IC50). Wikipedia. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Strategies to develop enzyme assays. ResearchGate. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Jack Westin. [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. BPS Bioscience. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. National Institutes of Health (NIH). [Link]

  • Inhibition - Enzymes - MCAT Content. Jack Westin. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. National Institutes of Health (NIH). [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. National Institutes of Health (NIH). [Link]

  • Expression, purification, and kinetic characterization of the human strep-IDO1. National Institutes of Health (NIH). [Link]

  • Lens IDO1 Enzyme Kinetics Graphs. ResearchGate. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. National Institutes of Health (NIH). [Link]

  • Measuring enzyme inhibition by drugs. YouTube. [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. PNAS. [Link]

  • 3-Phenylisoxazole-5-carboxylic Acid. PubChem. [Link]

  • IDO inhibition kinetics of flavonoids (4–6). ResearchGate. [Link]

  • CAS#:39695-69-7 | 3-phenyl-benzo[c]isoxazole-5-carboxylic acid methyl ester. Chemsrc. [Link]

  • A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. [Link]

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Application

in vitro antimicrobial activity of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

Application Note & Protocol Guide Topic: Comprehensive Methodologies for In Vitro Antimicrobial Activity Assessment of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid Audience: Researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Comprehensive Methodologies for In Vitro Antimicrobial Activity Assessment of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and evaluation of novel chemical entities. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including significant antimicrobial potential[1][2]. This document provides a comprehensive, in-depth guide for researchers to assess the in vitro antimicrobial activity of a novel compound, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. Moving beyond a simple recitation of steps, this guide explains the scientific rationale behind key procedures, integrates self-validating controls for data integrity, and is grounded in authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI)[3][4]. The protocols detailed herein cover preliminary screening via agar diffusion, quantitative determination of inhibitory and bactericidal concentrations, and kinetic analysis of microbial killing, providing a robust framework for the preclinical evaluation of this and other potential antimicrobial agents.

Introduction: The Rationale for Investigating Isoxazole Derivatives

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents[5][6]. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide array of activities including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. The fusion of the benzo[c]isoxazole system introduces further structural complexity and lipophilicity, which can significantly modulate biological activity. Therefore, a systematic and standardized evaluation of novel derivatives like 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a critical step in the drug discovery pipeline. This guide provides the foundational protocols to generate reliable and reproducible data on its antimicrobial efficacy.

Compound Preparation and Preliminary Considerations

Before initiating antimicrobial assays, it is crucial to characterize the test compound's fundamental properties.

2.1. Stock Solution Preparation The solubility of the test compound dictates the choice of solvent. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic compounds.

  • Weighing: Accurately weigh a precise amount of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

  • Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 2560 µg/mL). Sonication may be required to facilitate dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Causality Insight: A high-concentration stock in a pure organic solvent like DMSO is essential. Subsequent dilutions into aqueous microbial growth media will minimize the final solvent concentration. It is critical to ensure the final DMSO concentration in the assay does not exceed a level (typically ≤1%) that could inhibit microbial growth, which is why a vehicle control is mandatory[7].

Experimental Workflow Overview

The evaluation of a novel antimicrobial agent follows a logical progression from qualitative screening to quantitative and dynamic analysis. This workflow ensures that resources are used efficiently, with the most promising candidates advancing to more complex assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Potency cluster_2 Phase 3: Dynamic Activity A Agar Well Diffusion Assay B Qualitative assessment of antimicrobial activity (Zone of Inhibition) A->B Provides C Broth Microdilution Assay (CLSI M07 Standard) [18] A->C If Active D Determine Minimum Inhibitory Concentration (MIC) C->D Yields F Time-Kill Kinetic Assay C->F For detailed characterization E Determine Minimum Bactericidal Concentration (MBC) D->E Leads to G Assess rate of killing (Bactericidal vs. Bacteriostatic) [2] F->G Reveals

Caption: Overall workflow for antimicrobial evaluation.

Protocol I: Agar Well Diffusion Assay for Preliminary Screening

This method provides a rapid, visual, and semi-quantitative assessment of antimicrobial activity. It is an excellent first-pass screening tool[8][9].

4.1. Principle of the Assay The test compound is placed in a well cut into an agar plate previously inoculated with a lawn of the target microorganism. The compound diffuses outward through the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's activity and its diffusion characteristics[7][10].

4.2. Materials

  • Mueller-Hinton Agar (MHA) plates

  • Target microbial strains (e.g., Staphylococcus aureus, Escherichia coli) grown to a 0.5 McFarland turbidity standard[11]

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Compound stock solution, positive control (e.g., Gentamicin), negative control (DMSO)

4.3. Step-by-Step Protocol

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage[7].

  • Drying: Allow the plate to dry for 5-10 minutes with the lid slightly ajar.

  • Well Creation: Use a sterile 6 mm cork borer to aseptically punch uniform wells in the agar[9].

  • Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells[8].

  • Pre-diffusion: Allow the plates to sit at room temperature for 1 hour to permit some diffusion of the compound before microbial growth begins.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) for each well.

4.4. Data Interpretation

  • No Zone: The compound is inactive at the tested concentration.

  • Clear Zone: The compound possesses antimicrobial activity.

  • Positive Control: Should show a distinct zone of inhibition, validating the assay's sensitivity.

  • Negative Control: Should show no zone of inhibition, confirming that the solvent does not affect microbial growth.

Compound Concentration Zone of Inhibition (mm)
3-Phenyl-benzo[c]isoxazole-5-carboxylic acid100 µg18
Gentamicin (Positive Control)10 µg25
DMSO (Negative Control)100%0

Caption: Example data from an agar well diffusion assay.

Protocol II: Broth Microdilution for MIC Determination

This is the gold-standard method for quantitatively determining the antimicrobial potency of a compound, as recommended by CLSI[3][12][13]. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[11][14].

5.1. Principle of the Assay The test compound is serially diluted in a 96-well microtiter plate containing microbial growth medium. A standardized inoculum of the target microorganism is then added to each well. After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration where no growth is observed[15].

5.2. Workflow Diagram

G A Prepare 2-fold serial dilutions of test compound in a 96-well plate (e.g., 128 to 0.25 µg/mL) B Add standardized bacterial inoculum (5 x 10^5 CFU/mL) to each well A->B C Include Controls: - Growth Control (no compound) - Sterility Control (no bacteria) - Positive Control (known antibiotic) B->C D Incubate plate at 37°C for 16-20 hours [5] C->D E Read results: Visually inspect for turbidity. The lowest concentration without growth is the MIC. D->E

Caption: Workflow for the Broth Microdilution MIC assay.

5.3. Step-by-Step Protocol

  • Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound at twice the highest desired concentration (e.g., 256 µg/mL) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this 2-fold serial dilution down to well 10. Discard the final 50 µL from well 10[16]. This creates a concentration gradient from 128 µg/mL to 0.25 µg/mL.

  • Control Wells:

    • Well 11 (Growth Control): Add 50 µL of MHB. This well will receive bacteria but no compound.

    • Well 12 (Sterility Control): Add 100 µL of MHB. This well receives no bacteria and no compound.

  • Inoculum Preparation: Prepare a microbial suspension in MHB equivalent to a 0.5 McFarland standard. Dilute this suspension so that the final concentration in each well after inoculation will be approximately 5 x 10^5 CFU/mL[11].

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add bacteria to well 12. The total volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours[14].

  • Reading the MIC: After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth)[11]. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol III: Determining Minimum Bactericidal Concentration (MBC)

The MIC value indicates growth inhibition, but not necessarily cell death. The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum[17]. This distinguishes a bactericidal (killing) agent from a bacteriostatic (inhibitory) one.

6.1. Principle of the Assay This protocol is a direct extension of the MIC assay. After the MIC is determined, a small aliquot from each well that showed no visible growth is subcultured onto nutrient agar plates. The plates are incubated, and the number of surviving colonies is counted.

6.2. Step-by-Step Protocol

  • Select Wells: Following MIC determination, select all the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Subculture: Aseptically withdraw a 10 µL aliquot from each of these clear wells.

  • Plating: Spot-plate the 10 µL aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Reading the MBC: After incubation, observe the plates for colony growth. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Test Organism MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
S. aureus ATCC 25923816Bactericidal (≤4)
E. coli ATCC 2592216>128Bacteriostatic (>4)

Caption: Example MIC and MBC data for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. An MBC/MIC ratio of ≤4 is generally considered bactericidal.

Protocol IV: Time-Kill Kinetic Assay

This dynamic assay provides crucial information on the rate of antimicrobial activity, offering a more detailed profile than the static MIC/MBC endpoints[17][18]. It tracks the reduction in viable bacterial count over time when exposed to fixed concentrations of the test compound.

7.1. Principle of the Assay A standardized bacterial culture in its logarithmic growth phase is challenged with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC). At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to enumerate the surviving bacteria (CFU/mL). The results are plotted as log10 CFU/mL versus time[19].

7.2. Workflow Diagram

G workflow Start with log-phase culture Add Compound (at 0x, 1x, 2x, 4x MIC) Incubate at 37°C At T=0, 2, 4, 8, 24h: Remove aliquot Perform serial dilutions & plate Incubate plates & count CFU Plot log10 CFU/mL vs. Time

Caption: Step-wise process for a Time-Kill Kinetic Assay.

7.3. Step-by-Step Protocol

  • Inoculum Preparation: Grow the target organism in MHB to early-log phase (approx. 10^6 CFU/mL).

  • Test Setup: Prepare flasks containing MHB with the test compound at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation: Inoculate each flask with the log-phase culture to a final density of ~5 x 10^5 CFU/mL.

  • Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from each flask.

  • Enumeration: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate 100 µL of appropriate dilutions onto MHA plates.

  • Incubation & Counting: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Convert CFU/mL values to log10 CFU/mL and plot against time for each concentration. A ≥3-log10 reduction in CFU/mL (99.9% kill) is the benchmark for bactericidal activity[17][18].

Potential Mechanisms of Action & Future Directions

While the above protocols establish if a compound is active, they do not explain how. The isoxazole scaffold is known to act via diverse mechanisms, including enzyme inhibition (e.g., COX-2) and disruption of signaling pathways[1][5]. For antimicrobial isoxazoles, potential mechanisms could include:

  • Inhibition of cell wall synthesis.

  • Disruption of bacterial DNA, RNA, or protein synthesis[20].

  • Compromising bacterial membrane integrity.

Further studies, such as macromolecular synthesis assays or membrane potential assays, can be employed to elucidate the specific mechanism of action of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid[20][21].

References

  • Broth microdilution. (n.d.). Grokipedia.
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Retrieved from [Link]

  • Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]

  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Time-Kill Evaluations. (n.d.). Nelson Labs. Retrieved from [Link]

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, May 6). European Journal of Medicinal Chemistry. Retrieved from [Link]

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  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). Molecules. Retrieved from [Link]

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  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). LinkedIn. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. Retrieved from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Retrieved from [Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018, March 26). Journal of Clinical Microbiology. Retrieved from [Link]

  • M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. (2024, April 22). Acta Microbiologica et Immunologica Hungarica. Retrieved from [Link]

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  • New “Kill Test” Could Help Screen Better Antibiotics. (2026, January 13). The Scientist. Retrieved from [Link]

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Method

Application Notes &amp; Protocols for the Development of Anti-Tubercular Agents from 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid

Abstract Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistan...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic strategies, creating an urgent need for novel anti-tubercular agents with new mechanisms of action.[1][2] The isoxazole scaffold has emerged as a promising pharmacophore in medicinal chemistry due to its diverse biological activities, including potent anti-tubercular effects.[2][3] Several isoxazole derivatives have demonstrated significant inhibitory activity against both replicating and non-replicating Mtb.[4] This guide provides a comprehensive framework for the synthesis, in vitro screening, and structure-activity relationship (SAR) analysis of novel agents derived from the 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid core. We present detailed protocols for chemical synthesis, determination of Minimum Inhibitory Concentration (MIC), evaluation of intracellular efficacy, and assessment of cytotoxicity to guide researchers in the hit-to-lead optimization process.

Introduction: The Rationale for Isoxazole-Based Drug Discovery

The treatment of TB is a lengthy process, and the emergence of drug-resistant strains complicates therapeutic success.[2] This challenge necessitates the exploration of new chemical scaffolds that can overcome existing resistance mechanisms. Isoxazoles represent a versatile class of heterocyclic compounds with a wide range of documented biological activities.[2][3] Their utility in anti-tubercular drug discovery is supported by studies showing that isoxazole-containing molecules can exhibit potent activity against drug-susceptible and drug-resistant Mtb strains, often with low cytotoxicity.[4][5]

The 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid scaffold is a strategic starting point for a number of reasons:

  • Proven Anti-TB Potential: The isoxazole core is a known anti-TB pharmacophore.[6]

  • Synthetic Tractability: The structure contains multiple sites for chemical modification, allowing for the systematic exploration of the chemical space to optimize potency and drug-like properties.

  • Potential for Novel Mechanisms: Some isoxazole derivatives are hypothesized to act as prodrugs or may target novel pathways like MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall.[6]

This document outlines a systematic workflow for developing novel drug candidates from this lead scaffold.

DrugDiscoveryWorkflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening Cascade cluster_2 Phase 3: Safety & Lead Optimization A Synthesis of Core Scaffold (3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid) B SAR-Guided Derivatization (Amide/Ester Formation, Ring Substitution) A->B Create Analogs C Primary Screen: MIC vs. Mtb H37Rv B->C Test Library D Secondary Screen: Intracellular Activity (Macrophage Model) C->D Prioritize Hits E Tertiary Screen: MIC vs. MDR-Mtb Strains D->E Confirm Broad Activity F Cytotoxicity Assay (e.g., Vero, HepG2 cells) E->F Evaluate Safety G Calculate Selectivity Index (SI) F->G Assess Therapeutic Window H SAR Analysis & Lead Selection for In Vivo Studies G->H Identify Leads I Preclinical Development H->I Advance Candidate MABA_Protocol start Start prep_plate Prepare 96-well plate with 2-fold serial dilutions of test compounds in 7H9 broth start->prep_plate add_mtb Inoculate wells with Mtb H37Rv suspension prep_plate->add_mtb controls Include controls: - No drug (growth) - No bacteria (sterility) - Rifampicin (positive inhibition) prep_plate->controls incubate Incubate plate at 37°C for 7 days add_mtb->incubate add_dye Add Alamar Blue & Resazurin solution to each well incubate->add_dye incubate_again Re-incubate for 24 hours add_dye->incubate_again read_plate Read results visually or with a fluorometer (Blue = Inhibition, Pink = Growth) incubate_again->read_plate determine_mic MIC = Lowest concentration remaining blue read_plate->determine_mic end End determine_mic->end

Sources

Application

Application Note: Quantitative Analysis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid

Introduction: The Analytical Imperative 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (MW: 239.23, Formula: C₁₄H₉NO₃) is a heterocyclic carboxylic acid of interest in pharmaceutical research and development.[1] Accurate a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (MW: 239.23, Formula: C₁₄H₉NO₃) is a heterocyclic carboxylic acid of interest in pharmaceutical research and development.[1] Accurate and precise quantification of this molecule is fundamental for a variety of critical stages, including pharmacokinetic studies, formulation development, stability testing, and quality control of the active pharmaceutical ingredient (API). The presence of aromatic rings and a carboxyl group dictates its physicochemical properties, making it an ideal candidate for analysis by reverse-phase high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a comprehensive guide for researchers, outlining detailed protocols for the development and validation of robust analytical methods for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. The methodologies are designed to be stability-indicating, ensuring that the analyte can be accurately measured in the presence of its potential degradation products. The protocols are grounded in established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).[2][3][4]

Proposed Primary Analytical Method: Stability-Indicating HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone of pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. The proposed method utilizes reverse-phase chromatography, which separates molecules based on their hydrophobicity.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column is selected as the workhorse of reverse-phase chromatography. Its long alkyl chains provide strong hydrophobic interactions with the phenyl and benzisoxazole rings of the analyte, ensuring adequate retention.

  • Mobile Phase: A combination of an aqueous acidic buffer and an organic solvent (acetonitrile or methanol) is used.

    • Acidic Modifier (Formic Acid): The carboxylic acid functional group on the analyte is ionizable. By maintaining the mobile phase pH below the pKa of the carboxylic acid (typically pH < 4), the analyte remains in its neutral, protonated form.[5] This prevents peak tailing and ensures reproducible retention. Formic acid is an excellent choice as it is volatile and compatible with LC-MS systems, should a method transfer be required.[5][6]

    • Organic Solvent (Acetonitrile): Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its UV transparency at lower wavelengths, providing a better signal-to-noise ratio.[5] A gradient elution is proposed to ensure that any potential degradation products, which may have different polarities, are effectively eluted and separated from the parent peak.

  • Detection: The conjugated aromatic system of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is expected to have a strong UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (λmax) and to assess peak purity, which is a critical component of a stability-indicating method.

Experimental Protocol: HPLC-UV Method

Objective: To quantify 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and separate it from potential degradation products.

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade Acetonitrile.

  • HPLC-grade Water.

  • Formic Acid (≥98% purity).

  • Analytical standard of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (≥99% purity).

  • Class A volumetric glassware.

  • 0.22 µm syringe filters.[7]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase B.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock standard with a 50:50 mixture of Mobile Phase A and B.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., bulk powder, formulation) and dissolve in a known volume of a suitable solvent (ideally the diluent used for working standards).[8]

    • Ensure the final concentration is within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[9]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to suppress analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Injection Volume 10 µLStandard volume to avoid column overload.
Detection PDA Detector, 254 nm (or λmax)Monitor at a common aromatic wavelength; confirm λmax.
Gradient Elution See table belowTo ensure separation of analyte and impurities.

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

  • Data Analysis:

    • Integrate the peak area of the analyte.

    • Construct a calibration curve by plotting peak area against concentration for the working standards.

    • Determine the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Protocol for Forced Degradation Studies

To validate the method as "stability-indicating," forced degradation studies must be performed as stipulated by ICH guideline Q1A(R2).[10][11] The goal is to generate 5-20% degradation of the API to ensure the method can separate the resulting degradants from the parent peak.[12]

Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (Solid, 80°C/75% RH) API->Thermal Photo Photolytic (ICH Q1B Light Source) API->Photo Analysis Neutralize/Dilute & Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Assess Peak Purity (PDA Detector) Analysis->Purity Validate Method is Stability-Indicating Purity->Validate

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Forced Degradation Protocol
  • Acid Hydrolysis: To a solution of the API (e.g., 1 mg/mL), add an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, dilute to a suitable concentration, and analyze.[12][13]

  • Base Hydrolysis: Repeat the above procedure using 0.1 M NaOH for stress and 0.1 M HCl for neutralization.[12][13]

  • Oxidative Degradation: Treat the API solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor over time.[12]

  • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) and elevated humidity (e.g., 75% RH) for a set period (e.g., 48 hours).[14] Dissolve the stressed powder and analyze.

  • Photolytic Degradation: Expose the solid API and a solution of the API to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11][14] Analyze against a control sample protected from light.

For each condition, analyze the stressed samples using the HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent API peak, and the peak purity analysis (e.g., using a PDA detector) confirms that the parent peak is spectrally pure.

Analytical Method Validation Protocol (ICH Q2(R1))

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[1][2][3]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte only.No interference from blank, placebo, or degradants at the analyte's retention time. Peak purity index > 0.995.
Linearity To show a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte.For API assay: 80-120% of the test concentration.
Accuracy The closeness of test results to the true value.98.0% to 102.0% recovery for the API assay.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections.Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts.
LOD Lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ Lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2).

Advanced Method: LC-MS/MS for High Sensitivity Quantification

For applications requiring lower detection limits, such as bioanalysis (pharmacokinetics), LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[15][16][17][18]

Rationale for LC-MS/MS Method Development

The method relies on the unique fragmentation pattern of the analyte. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the ionized parent molecule) is selected and fragmented, and then a specific product ion (a fragment) is monitored. This highly specific transition minimizes interference from matrix components.

Proposed LC-MS/MS Protocol

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Analyte Tuning and Optimization:

    • Infuse a standard solution of the analyte (e.g., 1 µg/mL in 50% acetonitrile) directly into the mass spectrometer.

    • Acquire full scan spectra in both positive (ESI+) and negative (ESI-) ionization modes to identify the precursor ion. Given the carboxylic acid group, the [M-H]⁻ ion at m/z 238.22 is expected to be prominent in negative mode. The [M+H]⁺ ion at m/z 240.23 may be observed in positive mode.

    • Select the most intense precursor ion and perform product ion scans to identify characteristic fragment ions.

    • Optimize the collision energy (CE) and other MS parameters for at least two MRM transitions to ensure specificity.

  • Chromatography:

    • The HPLC conditions described in Section 2.2 can be adapted for a UHPLC system by using a smaller particle size column (e.g., 2.1 x 50 mm, 1.8 µm) and adjusting the flow rate and gradient accordingly. This provides faster analysis times and sharper peaks.

  • Proposed MRM Transitions (Hypothetical):

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Rationale for Fragmentation
Negative (ESI-) 238.2194.2Loss of CO₂ (44 Da) from the carboxylate group.
Negative (ESI-) 238.2116.1Further fragmentation of the benzisoxazole ring.
  • Sample Preparation for Bioanalysis (e.g., Plasma):

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma sample in a 3:1 ratio to precipitate proteins.[19]

    • Vortex and centrifuge at high speed.

    • Evaporate the supernatant to dryness under nitrogen and reconstitute in the mobile phase.[9]

    • This technique removes the bulk of interfering proteins.

  • Quantification:

    • An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in extraction recovery.[15]

    • Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualization of the LC-MS/MS Quantification Workflow

Caption: Bioanalytical workflow using LC-MS/MS.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. The detailed HPLC-UV method serves as a robust primary technique for routine quality control and stability testing, with a clear protocol for establishing its stability-indicating properties through forced degradation studies. For applications demanding higher sensitivity, the proposed LC-MS/MS method offers a powerful alternative. Both protocols are built on sound scientific principles and provide a clear pathway for full method validation according to ICH guidelines, ensuring data integrity and regulatory compliance.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Everything You Need to Know About HPLC Sample Preparation. Sepachrom. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque, Inc. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. [Link]

  • HPLC Sample Preparation. Organomation. [Link]

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. PubMed. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab, Virginia Tech. [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

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Method

Application Note: Strategies and Protocols for the Crystallization of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

An Application Note from the Senior Application Scientist Introduction The isolation and purification of active pharmaceutical ingredients (APIs) are critical steps in drug development, directly impacting the safety, eff...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Introduction

The isolation and purification of active pharmaceutical ingredients (APIs) are critical steps in drug development, directly impacting the safety, efficacy, and stability of the final product. Crystallization is the most widely accepted method for producing high-purity drug substances with desired physical properties.[1][2] 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and its related isoxazole structures are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4][5] Obtaining this compound in a highly pure, crystalline form is essential for accurate structural elucidation, formulation development, and ensuring batch-to-batch consistency.

This guide provides a comprehensive overview of established crystallization techniques, tailored for researchers working with 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. It moves beyond simple step-by-step instructions to explain the underlying principles of each method, enabling scientists to rationally design, troubleshoot, and optimize their crystallization experiments.

Foundational Principles: The Path to a Single Crystal

Successful crystallization is a kinetically controlled process that hinges on achieving a state of supersaturation.[6][7] This metastable state is the driving force for both the initial formation of crystal nuclei and their subsequent growth.[8] Understanding this principle is key to selecting and optimizing a crystallization strategy.

G cluster_0 A Undersaturated Solution (Compound Fully Dissolved) B Saturated Solution (Equilibrium Point) A->B Increase Concentration (e.g., Evaporation) C Supersaturated Solution (Metastable Zone) B->C Further Concentration or Cooling D Nucleation (Spontaneous or Seeded) C->D Overcome Kinetic Barrier E Crystal Growth D->E Deposition of Molecules F Crystalline Solid E->F

Figure 1: The theoretical workflow from a dissolved solid to a crystalline state.

Pre-Crystallization: Physicochemical Characterization

Before attempting crystallization, it is crucial to understand the physicochemical properties of the target compound. While specific experimental data for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is limited, we can infer its likely behavior based on its structure and data from similar compounds.

Table 1: Physicochemical Properties of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

PropertyValue / PredictionRationale & Implications
Molecular Formula C₁₄H₉NO₃[9]Provides the basis for molecular weight and elemental composition.
Molecular Weight 239.23 g/mol [9]Essential for preparing solutions of known concentration.
Structure Aromatic, Carboxylic AcidThe phenyl and benzo groups confer hydrophobicity, suggesting solubility in organic solvents. The carboxylic acid group allows for hydrogen bonding and potential solubility in polar protic solvents.
Predicted Solubility Soluble in polar aprotic solvents (e.g., Acetone, THF, Ethyl Acetate); sparingly soluble in alcohols (e.g., Methanol, Ethanol); likely insoluble in non-polar solvents (e.g., Hexane) and water.This prediction guides the initial solvent screening. Hexane or water may serve as effective anti-solvents.
Melting Point (related compound) 159-163 °C (3-phenyl-5-isoxazolecarboxylic acid)[10][11]The high melting point suggests a stable crystal lattice. The compound should be thermally stable for hot recrystallization.

Protocol: Initial Solvent Screening

The choice of solvent is the most critical factor in a crystallization experiment.[12][13] A systematic screening process is the most effective way to identify suitable solvents or solvent systems.

Objective: To identify solvents in which the compound is moderately soluble, as these are ideal for crystallization. Highly soluble systems tend to yield small crystals, while poor solubility prevents effective crystallization.[12]

Methodology:

  • Dispense approximately 5-10 mg of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid into several small, clean vials.

  • To each vial, add a different solvent dropwise at room temperature, vortexing between additions, until the solid dissolves. Record the approximate volume of solvent required.

  • Categorize the solvents based on the observed solubility.

  • For solvents that dissolve the compound, place the open vials in a refrigerator (~4 °C) and observe for crystal formation. This provides preliminary data for cooling crystallization.

Table 2: Example Solvent Screening Log

SolventClassSolubility at RT (20°C)Observations upon CoolingSuitability
HexaneNon-polarInsolubleN/APotential Anti-solvent
TolueneAromaticSparingly Soluble-Candidate for Slow Evaporation
DichloromethaneHalogenatedSolubleOiled outTry Vapor Diffusion
Ethyl AcetateEsterSolubleMicrocrystals formedGood candidate for Slow Cooling
AcetoneKetoneVery SolubleNo precipitationPoor as single solvent; use in binary system
MethanolAlcoholSparingly SolubleSmall needles formedGood candidate for Slow Cooling
WaterPolar ProticInsolubleN/APotential Anti-solvent

Detailed Crystallization Protocols

Based on the results of the solvent screen, the following methods can be employed. It is recommended to run multiple small-scale experiments in parallel.

Protocol 1: Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality crystals from compounds that are stable at room temperature.[6][14][15] The principle is to slowly increase the concentration of the solute to the point of supersaturation by allowing the solvent to evaporate over time.[8]

G A 1. Prepare a near- saturated solution at RT B 2. Filter solution into a clean vial A->B C 3. Cover vial with pierced parafilm B->C D 4. Store undisturbed for several days/weeks C->D E 5. Harvest crystals D->E

Figure 2: Workflow for the Slow Evaporation technique.

Methodology:

  • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., Ethyl Acetate or Toluene) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean glass vial to remove any particulate matter that could act as unwanted nucleation sites.[16]

  • Cover the vial with parafilm and pierce it with a needle 2-3 times. The number and size of the holes control the rate of evaporation.[14][15]

  • Place the vial in a location free from vibrations and significant temperature fluctuations.[17]

  • Monitor the vial periodically without disturbing it. Crystals should form over the course of several days to weeks.

  • Once suitable crystals have formed, carefully remove the mother liquor with a pipette for harvesting. Do not let the crystals dry out completely if they are to be used for single-crystal X-ray diffraction, as loss of solvate molecules can destroy the crystal lattice.[6]

Protocol 2: Slow Cooling (Thermal Gradient)

This method is ideal for compounds that exhibit a significant increase in solubility at higher temperatures.[8][16] A hot, saturated solution is prepared and then allowed to cool slowly, reducing the solubility of the compound and inducing crystallization.

Methodology:

  • Place the compound in a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., Methanol or Ethyl Acetate) to the flask.

  • Gently heat the mixture (e.g., in a water or oil bath) while stirring until the compound is completely dissolved. If necessary, add more solvent dropwise to achieve full dissolution.[16]

  • Once dissolved, turn off the heat and allow the flask to cool slowly to room temperature, undisturbed. For even slower cooling, the flask can be placed in an insulated container (like a Dewar flask filled with warm water).[6][15]

  • After the solution has reached room temperature, it can be transferred to an ice bath or refrigerator to maximize the yield of crystals.[16]

  • Collect the crystals via vacuum filtration, washing them with a small amount of the cold solvent to remove any residual impurities.[16]

Protocol 3: Vapor Diffusion (Anti-Solvent)

Vapor diffusion is an excellent technique for growing high-quality crystals from very small amounts of material.[17][18] It involves the slow introduction of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound via the vapor phase.[8]

G cluster_0 Vapor Diffusion Setup cluster_1 Vial_Outer Large Sealed Vial Vial_Inner Small Open Vial Solvent_Anti Anti-Solvent (e.g., Hexane) Solvent_Sample Sample Solution (e.g., in Toluene) A 1. Dissolve compound in 'Solvent' in a small vial B 2. Place small vial inside a larger vial containing 'Anti-Solvent' A->B C 3. Seal the large vial B->C D 4. Anti-Solvent vapor slowly diffuses into the sample solution C->D E 5. Solubility decreases, inducing crystallization D->E F 6. Harvest crystals E->F

Figure 3: Schematic and workflow for the Vapor Diffusion technique.

Methodology:

  • Select a solvent/anti-solvent pair. The compound should be soluble in the "solvent" and insoluble in the "anti-solvent". The two solvents must be miscible, and the anti-solvent should be more volatile than the solvent.[6][7] A good starting pair for this compound might be Toluene (solvent) and Hexane (anti-solvent).

  • Dissolve 5-10 mg of the compound in a minimal amount of the solvent (e.g., 0.5 mL Toluene) in a small, narrow vial (e.g., a 1-dram vial).

  • Place this small vial inside a larger vial or jar (e.g., a 20 mL scintillation vial).

  • Add 2-3 mL of the anti-solvent (e.g., Hexane) to the larger vial, ensuring the level is below the top of the inner vial.[17]

  • Seal the outer vial tightly and leave it undisturbed.

  • Over time, the more volatile anti-solvent will diffuse into the sample solution, gradually lowering the compound's solubility and promoting slow crystal growth.

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; compound is too soluble in the chosen solvent; cooling was too fast.Concentrate the solution by slow evaporation. Try a different solvent or a binary solvent system. Ensure cooling is very slow. Consider adding a seed crystal.
"Oiling Out" The solution is too concentrated; the temperature is above the compound's melting point in the solvent; cooling is too rapid.Dilute the solution slightly. Use a lower temperature for dissolution. Ensure very slow cooling to allow molecules time to arrange in a lattice.
Microcrystalline Powder Nucleation rate is too high; solution is too supersaturated; presence of impurities or dust.Reduce the concentration of the solution. Slow down the crystallization process (slower evaporation or cooling). Ensure all glassware is meticulously clean and filter the initial solution.[19]
Twinning or Clumps Crystal growth is too rapid; solution is too concentrated.Slow down the rate of crystallization. Use a more dilute solution.

Conclusion

The successful crystallization of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is an achievable goal through the systematic application of fundamental principles and techniques. A thorough solvent screen is the most critical preliminary step, guiding the selection of an appropriate method, whether it be slow evaporation, slow cooling, or vapor diffusion. By carefully controlling parameters such as concentration, temperature, and the rate of change, researchers can promote the growth of high-quality single crystals suitable for all downstream applications, from analytical characterization to formulation. This guide serves as a foundational resource to empower scientists in their pursuit of crystalline excellence.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Department of Chemistry, Massachusetts Institute of Technology. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • X-Ray Crystallography Facility, University of Washington. (n.d.). The Slow Evaporation Method. Retrieved from [Link]

  • BIA. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Thorson, M. K., & Anderson, K. M. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances. Retrieved from [Link]

  • McCann, L. C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737474, 3-Phenylisoxazole-5-carboxylic Acid. Retrieved from [Link]

  • Fromm, K. M., et al. (n.d.). Guide for crystallization. University of Fribourg. Retrieved from [Link]

  • ResearchGate. (2021). The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals. Request PDF. Retrieved from [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm. Retrieved from [Link]

  • Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization. Pharma Focus Asia. Retrieved from [Link]

  • ChemistryViews. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]

  • Department of Chemistry, Massachusetts Institute of Technology. (n.d.). Growing Crystals. Retrieved from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. PDF. Retrieved from [Link]

  • Organic Chemistry. (2020, December 12). How to Grow Single Crystals. YouTube. Retrieved from [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Hunter, A. (n.d.). A Beginner's Introduction Chapter XIV: Growing Single Crystals for X-ray Structure Analysis. ResearchGate. Retrieved from [Link]

  • Odinokov, A. V., et al. (2019). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. ResearchGate. Retrieved from [Link]

  • Google Patents. (2023). CN116283810A - A kind of preparation method of isoxazole compound.
  • Kapubalu, S. K., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Retrieved from [Link]

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PDF. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:39695-69-7 | 3-phenyl-benzo[c]isoxazole-5-carboxylic acid methyl ester. Retrieved from [Link]

Sources

Application

Application Note: A Practical Guide to the Functionalization of 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid

Abstract The 3-phenyl-benzo[c]isoxazole scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic and steric properties. The carboxylic acid moiety at the 5-positio...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-phenyl-benzo[c]isoxazole scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic and steric properties. The carboxylic acid moiety at the 5-position serves as a critical handle for introducing diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel molecular probes, therapeutic agents, and functional materials. This guide provides a detailed, experience-driven overview of robust and reproducible protocols for the chemical modification of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. We present step-by-step procedures for its conversion into amides, esters, and alcohols, explaining the rationale behind reagent selection and reaction conditions to ensure high efficiency and product purity.

Core Concepts: Activating the Aryl Carboxylic Acid

Aryl carboxylic acids, such as our target molecule, are generally stable and require "activation" to undergo nucleophilic acyl substitution with amines or alcohols. The core principle of this activation is to convert the hydroxyl group of the carboxylic acid into a better leaving group. Direct reaction with an amine or alcohol is typically unfavorable due to the low electrophilicity of the carbonyl carbon and the basicity of the incoming nucleophile, which can simply deprotonate the acid, halting the reaction.

This guide focuses on three primary, reliable strategies for functionalization, each beginning with a distinct activation method:

  • Formation of a highly reactive acyl chloride.

  • In-situ activation with peptide coupling reagents for amide synthesis.

  • Carbodiimide-mediated activation for ester synthesis.

The benzo[c]isoxazole (also known as anthranil) core is generally stable under these conditions, although care must be taken to use anhydrous reagents to prevent hydrolysis of activated intermediates and ensure reaction efficiency.[1]

Strategic Functionalization Pathways

The choice of synthetic route depends on the desired final product. The following diagram illustrates the primary transformations covered in this guide, starting from the parent carboxylic acid.

G start 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid acid_chloride Acyl Chloride Intermediate start->acid_chloride amide Target Amide (R-NH₂) start->amide HATU, R-NH₂, DIPEA ester Target Ester (R-OH) start->ester DCC, R-OH, DMAP alcohol Primary Alcohol start->alcohol BH₃·THF acid_chloride->amide R-NH₂, Base acid_chloride->ester R-OH, Base

Caption: Key functionalization pathways for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Protocol I: Amide Bond Formation via HATU Coupling

Amide coupling is one of the most crucial reactions in drug discovery. For robust and high-yield synthesis, uronium-based coupling reagents are superior. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an exceptionally efficient reagent that promotes rapid amide bond formation with minimal side reactions and low risk of racemization.[2][3]

Mechanism Rationale: The reaction proceeds through the formation of a highly reactive OAt-active ester.[3] A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) deprotonates the carboxylic acid, which then attacks HATU.[4] This intermediate is rapidly converted to the active ester, which readily reacts with the incoming amine to form the desired amide.[2]

HATU_Mechanism acid Carboxylic Acid (R-COOH) active_ester OAt-Active Ester Intermediate acid->active_ester Activation hatu HATU + DIPEA hatu->active_ester amide Final Amide (R-CONHR') active_ester->amide Nucleophilic Attack amine Amine (R'-NH₂) amine->amide

Caption: Simplified workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol:
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Slowly add DIPEA (2.5 eq) to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Trustworthiness Check: Successful reaction is confirmed by the disappearance of the carboxylic acid starting material on LC-MS and the appearance of a new peak corresponding to the mass of the desired amide. ¹H NMR should show characteristic amide N-H signals (for primary amine reactants) and shifts in the aromatic protons adjacent to the new amide bond.

ParameterConditionRationale
Solvent Anhydrous DMFPolar aprotic solvent, solubilizes reagents well.[2]
Coupling Agent HATU (1.2 eq)High efficiency, fast kinetics, suppresses racemization.[2]
Base DIPEA (2.5 eq)Non-nucleophilic; prevents unwanted side reactions.[4]
Temperature Room TemperatureSufficient for rapid coupling with HATU.[2]
Stoichiometry Slight excess of amine and HATUDrives the reaction to completion.

Protocol II: Esterification via Steglich Reaction

The Steglich esterification is a mild and highly effective method for forming esters, particularly for substrates that may be sensitive to harsher acidic or basic conditions.[5][6] It utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate the acyl transfer to the alcohol.[6][7]

Mechanism Rationale: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] DMAP, being a stronger nucleophile than the alcohol, attacks this intermediate to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the final product, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[6]

Detailed Experimental Protocol:
  • Preparation: To a dry round-bottom flask, add 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (DCM, 0.1-0.2 M).

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of DCM dropwise to the cooled, stirred mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Trustworthiness Check: The formation of a dense white precipitate (DCU) is a strong visual indicator of reaction progress. LC-MS analysis will confirm product formation. In the ¹H NMR spectrum, the disappearance of the broad carboxylic acid proton signal and the appearance of new signals corresponding to the alkyl group of the alcohol (e.g., a singlet for a methyl ester) confirms success. The IR spectrum will show a characteristic C=O ester stretch (~1720 cm⁻¹).

ParameterConditionRationale
Solvent Anhydrous DCMAprotic, good solubility, easy to remove.[8]
Coupling Agent DCC (1.1 eq)Activates the acid and removes water as DCU.[6]
Catalyst DMAP (0.1 eq)Acts as an acyl-transfer catalyst to accelerate the reaction.[5]
Temperature 0 °C to RTInitial cooling controls the exothermic reaction with DCC.
Work-up Filtration of DCUKey step to remove the major byproduct before extraction.

Protocol III: Reduction to 5-(Hydroxymethyl) Derivative

Conversion of the carboxylic acid to a primary alcohol opens up entirely new avenues for derivatization (e.g., ether formation, halide substitution). Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for this transformation due to its high selectivity for carboxylic acids over other reducible functional groups like esters.[9][10]

Mechanism Rationale: The reaction proceeds via the formation of a triacyloxyborane intermediate.[11] The borane reagent reacts with the acidic proton of the carboxylic acid, evolving hydrogen gas, and subsequently coordinates to the carbonyl oxygen. This complex is then reduced by additional equivalents of borane. A final aqueous work-up hydrolyzes the resulting borate ester to yield the primary alcohol.[12]

Detailed Experimental Protocol:
  • Preparation: To a dry, two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), add 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Borane Addition: Add a 1.0 M solution of BH₃·THF (approx. 2.0-3.0 eq) dropwise via the dropping funnel. Caution: Hydrogen gas evolution will occur. Ensure proper ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Concentration: Remove the solvent under reduced pressure.

  • Work-up: Redissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Trustworthiness Check: Successful reduction is marked by a significant change in polarity (the product alcohol will have a lower Rf on TLC than the starting acid). The ¹H NMR will show the disappearance of the carboxylic acid proton and the appearance of a new singlet or doublet corresponding to the -CH₂OH group and a triplet for the -OH proton (which may be broad or exchange with D₂O).

ParameterConditionRationale
Solvent Anhydrous THFStandard solvent for borane reductions.[10]
Reducing Agent BH₃·THF (2.0-3.0 eq)Highly selective for carboxylic acids.[9]
Temperature 0 °C to RTControls initial exothermic reaction and ensures completion.
Quenching MethanolSafely destroys excess, highly reactive borane.
Safety Note H₂ gas evolutionReaction must be performed in a well-ventilated fume hood.

Alternative Strategy: Conversion to Acyl Chloride

For some applications, converting the carboxylic acid to the corresponding acyl chloride provides a highly reactive, stable intermediate that can be isolated or used in situ. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[13][14][15]

Protocol Synopsis: The carboxylic acid is typically heated to reflux in neat thionyl chloride (SOCl₂) or in an inert solvent like toluene with a catalytic amount of DMF.[13][15] The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl).[16] After removing excess SOCl₂ by distillation or evaporation, the resulting crude acyl chloride can be reacted directly with a nucleophile (amine or alcohol) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to yield the desired amide or ester.[15] This method is robust but less mild than the coupling agent-based protocols.

References

  • Wikipedia. HATU. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • OrgoSolver. Carboxylic Acid → Acid Chloride with SOCl₂. [Link]

  • YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]

  • Mastering Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

  • Chemistry LibreTexts. 6.5: Reactions of Carboxylic Acids - An Overview. [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]

  • JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • Journal of the American Chemical Society. Selective Reductions. XIX.The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran. A Remark. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Scribd. Steglich Esterification Guide | PDF. [Link]

  • Taylor & Francis Online. Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Proprep. Describe the use of BH3/THF in the reduction of carboxylic acids to alcohols. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The following information is structured in a flexible question-and-answer format to directly address potential issues encountered in the laboratory.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 3-Phenyl-benzo[c]isoxazole core?

The synthesis of the benzo[c]isoxazole (also known as 2,1-benzisoxazole or anthranil) ring system can be approached through several established strategies. The most effective methods typically involve the intramolecular cyclization of ortho-substituted benzene rings. A highly efficient and modern approach is the non-catalytic thermolysis of 2-azidobenzophenones, which proceeds via a nitrene intermediate and can result in quantitative yields under optimal conditions.[1] This method is often preferred for its high efficiency and clean reaction profile.[1]

Other major synthetic approaches include:

  • Reductive Cyclization of o-Nitrocarbonyls: Using reducing agents to induce cyclization of an ortho-nitrobenzophenone derivative.

  • Cyclization of o-Substituted Anilines or Oximes: Involving the formation of the N-O bond from precursors like o-carbonyl anilines.[1]

Q2: Why is the choice of solvent critical in the thermocyclization route?

In the synthesis of 3-phenylbenzo[c]isoxazoles from 2-azidobenzophenones, the thermolysis step is highly sensitive to protic impurities like water.[1] The reaction proceeds through a highly reactive nitrene intermediate. If water is present, it can intercept the nitrene, leading to the formation of an undesired 2-aminobenzophenone derivative and significantly reducing the yield of the target cyclized product.[1] Therefore, using a dry, high-boiling, aprotic solvent like xylene is crucial for achieving high yields.[1]

Troubleshooting Guide: Improving Yield and Purity

This section addresses specific problems that may arise during the synthesis.

Problem 1: Consistently low or no yield of the final product.

A low yield is the most common issue, often stemming from several factors. This workflow provides a systematic approach to diagnosis and resolution.


// Nodes A [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; B [label="Step 1: Verify Precursor Quality\n(2-Azidobenzophenone Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Step 2: Scrutinize Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Step 3: Optimize Work-up & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Purity Check (NMR, LC-MS, TLC)\nIs the precursor pure?", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Solvent Quality\nIs the solvent (e.g., xylene) anhydrous?", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Temperature & Time\nWas the reaction refluxed at the correct\ntemperature for sufficient time?", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Inert Atmosphere\nWas the reaction run under N2 or Argon?", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Extraction Efficiency\nAre you losing product during\nliquid-liquid extraction?", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Purification Method\nIs the column chromatography or\nrecrystallization optimized?", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Re-purify or Re-synthesize Precursor", fillcolor="#FBBC05", fontcolor="#202124"]; L [label="Dry solvent (e.g., distill over Na)\nand use fresh.", fillcolor="#FBBC05", fontcolor="#202124"]; M [label="Optimize reflux time and ensure\ncorrect temperature.", fillcolor="#FBBC05", fontcolor="#202124"]; N [label="Optimize extraction pH and solvent.\nPerform multiple extractions.", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B; A -> C; A -> D;

B -> E; E -> K [label="No", color="#EA4335"]; E -> C [label="Yes", color="#34A853"];

C -> F; C -> G; C -> H;

F -> L [label="No", color="#EA4335"]; F -> G [label="Yes", color="#34A853"]; G -> M [label="No", color="#EA4335"]; G -> H [label="Yes", color="#34A853"]; H -> D [label="Yes", color="#34A853"];

D -> I; D -> J; I -> N [label="Potential Issue", color="#EA4335"]; }

Caption: A logical workflow for troubleshooting low yields in the synthesis.

In-depth Solutions:

  • Question: How do I ensure my 2-azidobenzophenone precursor is suitable?

    • Answer: The purity of your starting azide is paramount. Before starting the thermolysis, verify its identity and purity using ¹H NMR, ¹³C NMR, and LC-MS. A clean NMR spectrum and a single peak in the LC-MS chromatogram are essential. Impurities from the azidation step (e.g., residual amine) can interfere with the cyclization.

  • Question: My yield dropped unexpectedly, though I used the same procedure. What happened?

    • Answer: The most likely culprit is solvent quality. As established, trace amounts of water can drastically lower the yield.[1] A freshly opened bottle of anhydrous solvent is recommended. If the bottle has been opened previously, consider drying it using standard laboratory procedures, such as distillation over sodium/benzophenone or storage over activated molecular sieves.

  • Question: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

    • Answer: Besides the desired product and unreacted starting material, the primary side product is often the corresponding 2-aminobenzophenone, formed by the reaction of the nitrene intermediate with water.[1] If the reaction concentration is too high, intermolecular reactions of the nitrene can also lead to dimer or polymer formation. Ensure your reaction is run under sufficiently dilute conditions.

Problem 2: The final carboxylic acid product is difficult to purify.
  • Question: My crude product is an oil or a sticky solid and is difficult to handle. How can I improve its crystallinity for purification?

    • Answer: The presence of impurities often prevents crystallization. First, attempt a thorough purification by flash column chromatography. Use a solvent system that provides good separation on a TLC plate (e.g., hexane/ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and reduce streaking). Once the product is chromatographically pure, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane, or toluene).

  • Question: How can I confirm the final structure and rule out the 1,2-benzisoxazole isomer?

    • Answer: A combination of spectroscopic techniques is required for unambiguous structural confirmation.[2]

      • High-Resolution Mass Spectrometry (HRMS): This will confirm the correct molecular formula (C₁₄H₉NO₃).[2]

      • ¹H and ¹³C NMR: The chemical shifts and coupling patterns of the aromatic protons are diagnostic. The specific pattern will differentiate the 3-phenyl-benzo[c]isoxazole-5-carboxylic acid from other isomers.

      • FTIR Spectroscopy: Look for characteristic peaks, including a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and vibrations associated with the benzisoxazole ring and aromatic systems.[2]

Recommended High-Yield Synthesis Protocol

This protocol is based on the highly efficient thermocyclization of a 2-azidobenzophenone precursor.[1] The synthesis is presented in two stages: preparation of the azide precursor and the final cyclization.

Stage 1: Synthesis of Methyl 2-azido-5-benzoylbenzoate

(Note: This is a representative precursor. The synthesis starts from a commercially available aminobenzoate derivative).

  • Diazotization: Dissolve methyl 2-amino-5-benzoylbenzoate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Azidation: To the cold diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise. Vigorous nitrogen evolution will be observed. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude azide by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure methyl 2-azido-5-benzoylbenzoate.

Stage 2: Synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

// Nodes with chemical structures (placeholders) Start [label="Methyl 2-azido-5-benzoylbenzoate", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Nitrene Intermediate", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ProductEster [label="Methyl 3-phenyl-benzo[c]isoxazole-\n5-carboxylate", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="3-Phenyl-benzo[c]isoxazole-\n5-carboxylic acid", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with reaction conditions Start -> Intermediate [label=" Reflux in dry Xylene\n- N₂ (gas)", color="#4285F4"]; Intermediate -> ProductEster [label=" Intramolecular\nCyclization", color="#4285F4"]; ProductEster -> FinalProduct [label=" Saponification\n(e.g., LiOH, THF/H₂O)", color="#4285F4"]; }

Caption: Key workflow for the final synthesis and hydrolysis steps.

  • Thermolysis/Cyclization: Dissolve the methyl 2-azido-5-benzoylbenzoate (1.0 eq) in anhydrous xylene (ensure a dilute concentration, approx. 0.05 M). Reflux the solution under an inert atmosphere (Nitrogen or Argon) for 1-2 hours, or until TLC analysis shows complete consumption of the starting material. The reaction involves the extrusion of N₂ gas.

  • Solvent Removal: Allow the reaction mixture to cool to room temperature and remove the xylene under reduced pressure.

  • Saponification: Dissolve the crude ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) (approx. 3-5 eq) and stir the mixture at room temperature overnight, or until TLC/LC-MS confirms complete hydrolysis of the ester.

  • Acidification and Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with dilute HCl. The carboxylic acid product should precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. If necessary, recrystallize the solid from a suitable solvent like ethanol or an ethanol/water mixture to obtain the final, pure 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Data Summary Table

The following table summarizes typical reaction conditions and expected outcomes for the critical thermocyclization step.

ParameterConditionRationaleExpected Yield Impact
Solvent Anhydrous XyleneHigh boiling point for thermolysis; aprotic nature prevents side reactions with the nitrene intermediate.High
Toluene (with water)Lower boiling point may require longer reaction times; water leads to side product formation.Low to Moderate
Temperature Reflux (~140 °C)Provides sufficient thermal energy for dinitrogen extrusion and nitrene formation.Optimal
< 120 °CIncomplete or very slow reaction.Low
Atmosphere Inert (N₂ or Ar)Prevents potential oxidation or reactions with atmospheric moisture.High
AirIncreased risk of side reactions and moisture contamination.Reduced
References
  • Lukoyanov, A. A., Sukhorukov, A. Y. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 68-88. [Link]

  • Shastry, L. A., et al. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans., 5(1), 8-20. [Link]

  • Chen, C. Y., et al. (2011). A divergent and regioselective synthesis of either 3-substituted benzisoxazoles or 2-substituted benzoxazoles. Organic letters, 13(23), 6300-6303. [Link]

  • Mohamed, M. S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10738. [Link]

  • Odinokov, A. V., et al. (2019). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. Russian Chemical Bulletin, 68(6), 1298-1300. [Link]

  • Saleem, M., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC medicinal chemistry, 12(8), 1245-1264. [Link]

Sources

Optimization

overcoming challenges in the functionalization of the benzo[c]isoxazole ring

Technical Support Center: Functionalization of the Benzo[c]isoxazole Ring Welcome to the technical support center for the functionalization of the benzo[c]isoxazole scaffold. This guide is designed for researchers, medic...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Functionalization of the Benzo[c]isoxazole Ring

Welcome to the technical support center for the functionalization of the benzo[c]isoxazole scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged heterocyclic system. Benzo[c]isoxazoles, also known as anthranils, are key intermediates in the synthesis of numerous therapeutic agents, but their unique electronic structure and inherent reactivity present distinct challenges.[1][2]

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental setbacks, optimize reaction conditions, and unlock the full synthetic potential of this versatile scaffold.

Section 1: Managing Ring Stability and Preventing Unwanted Ring Opening

The benzo[c]isoxazole ring system is characterized by a relatively labile N-O bond, making it susceptible to cleavage under various conditions.[1][3] This inherent instability is the root of many synthetic challenges.

Question 1: My benzo[c]isoxazole is decomposing under my reaction conditions, leading to a complex mixture of products. What is causing this, and how can I prevent it?

Answer: The primary cause of decomposition is the cleavage of the weak N-O bond. This can be triggered by strong acids, bases, nucleophiles, or reductive/oxidative conditions.[3][4] The stability is highly dependent on the reaction environment and the electronic nature of substituents on the ring.

Causality & Mechanistic Insight:

  • Base-Catalyzed Opening: Strong bases can deprotonate the C3 position, initiating a cascade that leads to ring opening. This is particularly problematic in unsubstituted or C3-alkyl-substituted benzo[c]isoxazoles. Studies on the related isoxazole ring in leflunomide show significant decomposition at pH 10.0, highlighting the susceptibility to basic conditions.[4]

  • Reductive Cleavage: Many common reducing agents (e.g., H₂/Pd, NaBH₄ in certain conditions, Zn/AcOH) can cleave the N-O bond to yield ortho-amino carbonyl compounds.[1]

  • Oxidative Addition: Transition metals, especially in low oxidation states (e.g., Pd(0), Rh(I)), can insert into the N-O bond via oxidative addition, leading to undesired reaction pathways. This is a known challenge in developing C-H activation methods.[3]

  • Thermal Decomposition: While generally stable at moderate temperatures, prolonged heating at high temperatures (>160°C) can induce thermal ring cleavage.[5][6]

Troubleshooting Protocol: Enhancing Ring Stability

  • Reagent Selection:

    • Bases: Opt for milder, non-nucleophilic bases. Use inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong alkoxides or organolithium reagents if their sole purpose is to act as a proton scavenger.

    • Reductants: If a reduction is required elsewhere in the molecule, consider chemoselective methods. For example, if reducing a nitro group, catalytic transfer hydrogenation under neutral conditions may be gentler than harsh metal/acid combinations.

  • Temperature Control: Screen reactions at lower temperatures. Start at room temperature or even 0 °C and only increase the temperature gradually if no conversion is observed.[7]

  • Atmosphere: For transition-metal-catalyzed reactions, ensure a rigorously inert atmosphere. Oxygen can alter the catalytic cycle and promote side reactions.[7]

  • Protecting Groups: If the molecule allows, installing an electron-withdrawing group (EWG) on the benzene ring can electronically stabilize the N-O bond, though this will also alter the ring's reactivity in other ways.

Section 2: Achieving Regiocontrol in Aromatic Functionalization

Controlling the position of new substituents on the carbocyclic ring is crucial for structure-activity relationship (SAR) studies. The inherent electronics of the benzo[c]isoxazole ring direct incoming electrophiles and other reagents to specific positions.

Question 2: I'm attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on my benzo[c]isoxazole, but I'm getting a mixture of C5 and C7 isomers. How can I achieve better regioselectivity?

Answer: The regioselectivity of electrophilic aromatic substitution (SEAr) on benzo[c]isoxazole is governed by the electronic properties of the fused isoxazole moiety, which acts as a deactivating group. Substitution is generally directed to the C5 and C7 positions. Achieving high selectivity often requires fine-tuning of reaction conditions or employing a directing group strategy.

Causality & Mechanistic Insight: The isoxazole ring withdraws electron density from the benzene ring, making it less reactive than benzene itself. The directing effect can be rationalized by examining the stability of the sigma complex (arenium ion) intermediate formed upon electrophile attack. Attack at C5 and C7 allows for resonance structures that better delocalize the positive charge without placing it adjacent to the electron-deficient nitrogen atom.[8] The preference between C5 and C7 can be subtle and is influenced by sterics and the specific electrophile used.

Workflow for Improving Regioselectivity

Caption: Decision workflow for improving regioselectivity.

Troubleshooting Strategies:

  • For C5-Selectivity (SEAr):

    • Lower Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Solvent Choice: Vary the polarity of the solvent. Less polar solvents can sometimes increase selectivity.

    • Bulky Electrophile: Using a bulkier electrophilic reagent may favor attack at the sterically less hindered C5 position over the C7 position.

  • For C7-Selectivity (C-H Activation):

    • Modern C-H functionalization techniques offer an excellent alternative to classical SEAr.[9] Palladium or rhodium catalysis can be used to directly install aryl or alkyl groups.[10] Selectivity for the C7 position is often achieved because the catalyst coordinates to the N1 nitrogen of the isoxazole ring, directing the C-H activation to the adjacent ortho position (C7).[11]

Question 3: How can I functionalize the C4 or C6 positions, which are not favored by standard SEAr?

Answer: Accessing the C4 and C6 positions requires a more advanced strategy, typically Directed ortho-Metalation (DoM). This powerful technique uses a directing metalation group (DMG) to force deprotonation (and subsequent functionalization) at a specific site.[12][13]

Protocol: Directed ortho-Metalation for C4/C6 Functionalization

  • Install a DMG: Start with a benzo[c]isoxazole that has a potent DMG (e.g., -CON(iPr)₂, -OMe, -SO₂NR₂) at either the C5 or C7 position.

  • Metalation Step:

    • Dissolve the substrate in an anhydrous ether solvent (e.g., THF, Et₂O) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add a strong organolithium base, typically s-BuLi or n-BuLi, often in the presence of an additive like TMEDA.[14] The lithium coordinates to the DMG, and the base removes the proton from the adjacent ortho position.[13]

    • A DMG at C5 will direct metalation to C4 or C6.

    • A DMG at C7 will direct metalation to C6.

  • Electrophilic Quench: After stirring for a defined period (e.g., 1-2 hours) at low temperature, add your desired electrophile (e.g., I₂, DMF, alkyl halides, aldehydes).

  • Work-up: Quench the reaction with a proton source (e.g., sat. NH₄Cl solution) and proceed with standard extraction and purification.

Section 3: Troubleshooting Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable for installing C-C and C-N bonds. However, the electron-rich nature of the benzo[c]isoxazole ring can lead to challenges.[15][16]

Question 4: My Suzuki/Buchwald-Hartwig coupling on a halo-benzo[c]isoxazole is giving low yields and significant dehalogenation. What's going wrong?

Answer: Low yields and dehalogenation in cross-coupling reactions are common issues and typically point to problems with the catalytic cycle, such as slow reductive elimination or competing side reactions.[7]

Causality & Mechanistic Insight:

  • Inactive Catalyst: The palladium or copper catalyst may be inactive due to oxidation or improper ligand coordination.

  • Slow Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the product, can be slow for electron-rich heterocycles like benzo[c]isoxazole. This allows competing pathways like β-hydride elimination (if applicable) or protodehalogenation (reaction with trace water or solvent) to occur.[7][16]

  • Homocoupling: The boronic acid (in Suzuki coupling) can homocouple, consuming the reagent and reducing the yield of the desired cross-coupled product.[7]

Troubleshooting Table: Optimizing Cross-Coupling Reactions

ParameterProblem IndicationRecommended SolutionRationale
Catalyst/Ligand Low conversion, dehalogenationSwitch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos). Use a pre-formed catalyst (e.g., G3-palladacycles).[17]Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step, outcompeting side reactions.[7] Pre-catalysts ensure efficient generation of the active Pd(0) species.
Base Incomplete reaction, substrate decompositionScreen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is anhydrous and finely powdered.The base's strength and solubility are critical for the transmetalation step and can affect the stability of the substrate.
Solvent Poor solubility, side reactionsUse anhydrous, degassed solvents. Common choices include dioxane, toluene, or DMF. Screen a combination of solvents if necessary.Oxygen and water can deactivate the catalyst and lead to protodehalogenation and boronic acid decomposition.
Temperature Dehalogenation, decompositionStart at a lower temperature (e.g., 80 °C) and increase incrementally.High temperatures can promote catalyst decomposition and undesired side reactions like dehalogenation.[7][18]

References

  • Challenges associated with isoxazole directed C−H activation. ResearchGate. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • Synthesis of Benzo[2][12]thiazolo[2,3-c][1][2][3]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. MDPI. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Maleimide-Dependent Rh(III)-Catalyzed Site-Selective Mono and Dual C–H Functionalization of 2-Arylbenzo[d]thiazole and Oxazole Derivatives. ACS Publications. [Link]

  • Copper-Catalyzed Oxidative C(sp3)–H/C(sp3)–H Cross-Coupling Reaction of 3-Methylbenzo[c]isoxazoles with Methyl Ketones: Access to Indigoid Analogues. ACS Publications. [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. [Link]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Organic Chemistry Portal. [Link]

  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate. [Link]

  • Photoinduced Copper-Catalyzed Cross-Coupling of Acylsilanes with Azoles. ChemRxiv. [Link]

  • Structure and stability of isoxazoline compounds. ResearchGate. [Link]

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Royal Society of Chemistry. [Link]

  • Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Royal Society of Chemistry. [Link]

  • Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Diva-Portal.org. [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Institutes of Health (NIH). [Link]

  • Pd-catalyzed functionalization of benzo-2,1,3-thiadiazole at the C-5-position using 1-thiosugars. Royal Society of Chemistry. [Link]

  • Recent Advances in C–H Functionalization. ACS Publications. [Link]

  • Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles. National Institutes of Health (NIH). [Link]

  • ortho metalation. Harvard University. [Link]

  • How is isoxazole substituted at the 4-position? Reddit. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Isoxazole Ring Synthesis and Stability

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with isoxazole scaffolds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with isoxazole scaffolds. Isoxazoles are a vital class of heterocyclic compounds, integral to numerous pharmaceuticals and functional materials due to their diverse biological activities.[1][2][3] However, their synthesis and handling can present unique challenges.

This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during isoxazole ring synthesis and addresses concerns regarding the stability of the isoxazole core. The content is structured in a question-and-answer format to directly address specific experimental problems.

Part 1: Troubleshooting Isoxazole Synthesis

The two most prevalent methods for constructing the isoxazole ring are the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene, and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1][4] This section will address common problems associated with both methodologies.

FAQ 1: Low or No Yield

Question: My isoxazole synthesis is resulting in a low yield or failing completely. What are the likely causes and how can I resolve this?

Answer: Low yields in isoxazole synthesis can be attributed to several factors, including the integrity of starting materials, suboptimal reaction conditions, and the stability of key intermediates. A systematic approach to troubleshooting is essential.[5]

Causality and Solutions:

  • Integrity of Starting Materials:

    • 1,3-Dicarbonyl Compounds: These substrates can exist as a mixture of keto-enol tautomers, which can impact their reactivity.[5] Ensure the purity of your dicarbonyl compound. If necessary, purification by distillation or recrystallization may be required.

    • Hydroxylamine: Hydroxylamine hydrochloride is commonly used, and the free base is liberated in situ. Ensure its quality and consider the reaction pH, as acidic conditions can affect the availability of the nucleophilic free hydroxylamine.[5][6]

    • Nitrile Oxide Precursors (for 1,3-Dipolar Cycloaddition): Aldoximes or hydroximoyl halides used to generate nitrile oxides must be pure. Impurities can interfere with the in situ generation of the nitrile oxide.

  • Stability of Intermediates:

    • Nitrile Oxides: These are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is a significant competing side reaction that can drastically lower the yield of the desired isoxazole.[5][7]

      • Mitigation Strategy: Generate the nitrile oxide in situ at a low concentration. This can be achieved by the slow addition of the precursor or the base/oxidant used for its generation to the reaction mixture containing the dipolarophile (alkyne or alkene).[5][8]

  • Reaction Conditions:

    • Temperature: Some cycloaddition reactions may require elevated temperatures to proceed at a reasonable rate, while others might benefit from lower temperatures to suppress side reactions.[8] For hydroxylamine condensations, refluxing in a suitable solvent like ethanol is common.[5]

    • Solvent: The choice of solvent can influence reaction rates and, in some cases, regioselectivity. Protic solvents like ethanol are common for condensations, while a range of solvents from THF to ethyl acetate can be used for cycloadditions.[5][9]

    • pH Control: In condensations with hydroxylamine hydrochloride, adjusting the pH can be critical. While acidic conditions are often employed, the presence of a base (e.g., sodium acetate, pyridine) may be necessary to liberate sufficient free hydroxylamine.[5]

Experimental Protocol: In Situ Generation of a Nitrile Oxide for 1,3-Dipolar Cycloaddition

This protocol minimizes nitrile oxide dimerization by ensuring its immediate reaction with a dipolarophile.

  • Dissolve the alkyne (1.0 eq) and the aldoxime precursor (1.1 eq) in a suitable solvent (e.g., THF or CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of an oxidant, such as N-chlorosuccinimide (NCS) (1.1 eq), or a base, like triethylamine (Et3N) (1.2 eq) if starting from a hydroximoyl chloride, dropwise over 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with the appropriate aqueous workup and purification.

Troubleshooting Flowchart for Low Yield

LowYield Start Low or No Yield Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Check_Intermediate Address Intermediate Instability Start->Check_Intermediate Solution_SM Purify Starting Materials Check_SM->Solution_SM Solution_Conditions Systematically Vary Temp, Solvent, pH Check_Conditions->Solution_Conditions Solution_Intermediate Use Slow Addition/In Situ Generation Check_Intermediate->Solution_Intermediate

Caption: A decision-making flowchart for addressing low yields in isoxazole synthesis.

FAQ 2: Formation of Regioisomeric Mixtures

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge, particularly in the reaction of unsymmetrical 1,3-dicarbonyl compounds with hydroxylamine and in 1,3-dipolar cycloadditions involving unsymmetrical alkynes.[5] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants and can be influenced by the reaction conditions.[5]

Causality and Solutions:

  • 1,3-Dipolar Cycloaddition:

    • With Terminal Alkynes: The reaction of a nitrile oxide with a terminal alkyne typically favors the 3,5-disubstituted isoxazole.[8] However, mixtures of 3,4- and 3,5-isomers can occur.

      • Improving 3,5-Selectivity:

        • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for the 3,5-disubstituted product.[8]

        • Solvent Choice: Less polar solvents may enhance the formation of the 3,5-isomer.[8]

    • Targeting 3,4-Disubstituted Isoxazoles: This is often more challenging.

      • Alternative Routes: A metal-free [3+2] cycloaddition of in situ generated nitrile oxides with enamines can be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[8]

  • Condensation of 1,3-Dicarbonyls:

    • An unsymmetrical 1,3-dicarbonyl has two electrophilic carbonyl carbons, leading to two possible isomers upon reaction with the two different nucleophilic atoms of hydroxylamine (the nitrogen and the oxygen).

    • Improving Selectivity:

      • Modify Reaction Conditions: Adjusting the pH (acidic conditions often favor one isomer) or changing the solvent can influence the regiochemical outcome.[5]

      • Use of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid, such as BF₃·OEt₂, can be tuned to selectively produce either 3,4- or 4,5-disubstituted isoxazoles by varying the reaction conditions.[5][10]

Table 1: Effect of Reaction Conditions on Regioselectivity in the Synthesis of Isoxazoles from β-Enamino Diketones [10]

EntryBF₃·OEt₂ (equiv.)SolventAdditiveRegioisomeric Ratio (4a:5a)Yield (%)
11.5CH₂Cl₂-80:2070
22.0CH₂Cl₂-85:1575
32.5CH₂Cl₂-85:1573
42.0MeCNYes90:1079
52.0THFYes80:2072

Reaction conditions: β-enamino diketone 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol), at room temperature.

FAQ 3: Difficulty in Product Purification

Question: I am struggling to purify my crude isoxazole product, especially when trying to separate regioisomers. What strategies can I employ?

Answer: The purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with very similar polarities.[5]

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Solvent System Screening: Systematically screen different solvent systems using TLC to find conditions that provide the best separation. A mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can sometimes improve separation.[5]

    • Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (basic or neutral) or reverse-phase silica.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, particularly for removing small amounts of impurities.

  • Preparative HPLC: For difficult separations of regioisomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary, although it is less scalable.

Part 2: Isoxazole Ring Stability

The isoxazole ring is generally considered an aromatic and stable heterocycle.[11] However, its stability is not absolute. The N-O bond is the weakest link in the ring and is susceptible to cleavage under certain conditions.[1]

FAQ 4: Product Decomposition

Question: My isoxazole derivative appears to be decomposing during workup, purification, or storage. Why is this happening and what can I do to prevent it?

Answer: The isoxazole ring's N-O bond can be cleaved under various conditions, leading to ring-opening and decomposition.[1][5] Understanding these sensitivities is key to preserving your compound.

Conditions Leading to Isoxazole Ring Cleavage:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases like sodium hydroxide or potassium tert-butoxide.[5][12] For instance, the drug leflunomide shows significant decomposition at pH 10.[12]

    • Preventative Measures: During workup, use mild bases like sodium bicarbonate for neutralization. Avoid prolonged exposure to strong basic conditions.

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd, Raney Ni).[5] This property is often exploited synthetically to unmask β-amino enones or γ-amino alcohols.[1]

    • Preventative Measures: If other functional groups in your molecule require reduction, consider alternative reagents that will not affect the isoxazole ring.

  • Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring to an oxazole via an azirine intermediate.[4]

    • Preventative Measures: Protect photosensitive isoxazole derivatives from light by storing them in amber vials and minimizing exposure during experiments.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[5][13]

    • Preventative Measures: Be mindful of residual metal catalysts from previous synthetic steps. If performing cross-coupling reactions on isoxazole substituents, be aware that side reactions involving the ring are possible.[14]

Isoxazole Ring Stability and Cleavage Pathways

Stability Isoxazole Isoxazole Ring Base Strong Base (e.g., NaOH) Isoxazole->Base Cleavage Reduction Reduction (e.g., H₂/Pd) Isoxazole->Reduction Cleavage UV UV Light Isoxazole->UV Rearrangement Metal Transition Metals Isoxazole->Metal Cleavage RingOpened Ring-Opened Products (e.g., β-amino enones) Base->RingOpened Reduction->RingOpened Rearranged Rearranged Products (e.g., Oxazoles) UV->Rearranged Metal->RingOpened

Caption: Conditions leading to isoxazole ring instability and resulting products.

This guide provides a foundational framework for troubleshooting common issues in isoxazole chemistry. Successful synthesis and handling rely on a combination of pure starting materials, carefully optimized reaction conditions, and an awareness of the inherent stability limitations of the isoxazole ring.

References

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Retrieved from [Link]

  • SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • ResearchGate. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • YouTube. (2019). synthesis of isoxazoles. Retrieved from [Link]

  • J-STAGE. (n.d.). synthetic reactions using isoxazole compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Diradical Interactions in Ring-Open Isoxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Ring-Opening Fluorination of Isoxazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • Mini-Reviews in Organic Chemistry. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]

  • Reddit. (2025). Amine release in synthesis (hydroxylamine hydrochloride). Retrieved from [Link]

  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • RSC Publishing. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

Welcome to the technical support center for the purification of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (CAS No. 39695-71-1). This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (CAS No. 39695-71-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis workup and purification of this valuable heterocyclic compound. We will address specific experimental issues, provide detailed protocols, and explain the chemical principles behind our recommended strategies.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for successfully purifying your target compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

The profile of impurities is intrinsically linked to the synthetic route employed. For the common synthesis of 3-phenylbenzo[c]isoxazoles via the thermocyclization of 2-azidobenzophenones, you should anticipate the following byproducts[1]:

  • Unreacted Starting Material: Residual 2-azidobenzophenone.

  • Solvent Residue: High-boiling point solvents like xylene are often used and can be difficult to remove[1].

  • Hydrolysis Products: Traces of water in the reaction can lead to the formation of corresponding amines from the azide precursor, which can complicate purification[1].

  • Rearrangement Products: Depending on the specific precursors, isomeric byproducts such as benzoxazoles may form[2][3].

Q2: What is the best way to monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is the most effective technique for real-time monitoring. Due to the carboxylic acid moiety, the product is quite polar and may exhibit "streaking" on silica plates. To achieve better separation and more defined spots, it is recommended to add a small amount of acetic acid (0.5-1%) to your eluent system. A common mobile phase for this class of compounds is a mixture of a nonpolar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate[4][5].

Q3: What are the key physicochemical properties of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid?

Understanding these properties is critical for designing an effective purification strategy. The carboxylic acid group dominates the compound's chemical behavior, making it an acidic solid.

PropertyValueSource
CAS Number 39695-71-1[6]
Molecular Formula C₁₄H₉NO₃[6]
Molecular Weight 239.23 g/mol [6]
Appearance Solid
Acidity Acidic (due to carboxylic acid)N/A
Predicted TPSA 63.33 Ų[6]
Predicted LogP 3.193[6]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q4: My crude product is a complex, oily mixture. What is the best initial cleanup strategy?

Answer: An acid-base extraction is the most powerful initial step. The carboxylic acid functionality is the key to this technique.

Causality: Your target compound is acidic and will be deprotonated by a mild base (like sodium bicarbonate) or a strong base (like sodium hydroxide) to form a water-soluble carboxylate salt. Most common organic byproducts (e.g., unreacted starting materials, non-acidic side products) are neutral and will remain in the organic phase. This allows for a highly efficient separation of your desired product from a large portion of the impurities. After separating the aqueous layer containing your product salt, you can re-acidify it to precipitate the pure carboxylic acid.

Q5: My product is streaking badly on my silica gel column and co-eluting with an impurity. How can I improve the separation?

Answer: The streaking (tailing) is a classic sign of a polar, acidic compound interacting too strongly with the silica gel. To mitigate this, you must modify your mobile phase.

Causality: Silica gel is weakly acidic (due to silanol groups, Si-OH) and acts as a polar stationary phase. Acidic compounds like yours can bind strongly and unpredictably, leading to poor separation and band broadening.

Solutions:

  • Add Acetic Acid: Add 0.5-1% acetic acid to your eluent (e.g., Hexane:Ethyl Acetate). The acetic acid will protonate the silica surface and your compound, reducing the ionic interactions and leading to sharper bands and more predictable elution.

  • Switch to a Different Adsorbent: If issues persist, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica like diol or C18 (for reverse-phase chromatography).

Q6: I'm trying to recrystallize my product, but it keeps "oiling out" or won't precipitate at all. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated liquid. This indicates a poor choice of solvent system. The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.

Causality & Strategy:

  • Single Solvent: Test solvents like ethanol, methanol, or isopropanol. The polarity of these alcohols is often well-suited for moderately polar carboxylic acids. Dichloromethane has also been used for similar structures[7].

  • Solvent/Anti-Solvent System: This is often more effective. Dissolve your crude product in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., methanol, ethyl acetate). Then, slowly add a "bad" or "anti-solvent" in which it is insoluble (e.g., water, hexanes) dropwise until you see persistent cloudiness. Re-heat to clarify and then allow to cool slowly. This controlled decrease in solubility is crucial for forming high-quality crystals.

Suggested Recrystallization Solvent Systems to Test:

  • Ethanol/Water

  • Ethyl Acetate/Hexanes

  • Dichloromethane/Hexanes[7]

  • Isopropanol

Q7: My final product looks pure by TLC, but the NMR spectrum shows significant residual solvent. How do I remove it?

Answer: High-boiling point solvents like DMF, DMSO, or xylene are common culprits. Standard rotary evaporation is often insufficient.

Solutions:

  • High Vacuum (Hi-Vac): Place the sample on a high-vacuum line (Schlenk line) for several hours. Gentle heating with a water bath can help, but be careful not to melt or sublime your product.

  • Lyophilization (Freeze-Drying): If your compound is soluble in a solvent with a relatively high freezing point (like water or 1,4-dioxane), you can dissolve it, freeze it, and lyophilize it. This is very effective for removing even stubborn solvent traces.

  • Azeotropic Removal: Dissolve the product in a lower-boiling solvent (like toluene or chloroform) and re-evaporate. Repeat this process 2-3 times. The lower-boiling solvent can form an azeotrope with the high-boiling impurity, facilitating its removal.

Section 3: Detailed Purification Protocols

Protocol 1: Initial Cleanup via Acid-Base Extraction

This protocol is designed as the first step to remove neutral and basic impurities from your crude product.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated product (carboxylate salt) will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Back-Extraction: To ensure complete recovery, wash the organic layer one more time with a fresh portion of NaHCO₃ solution. Combine all aqueous layers.

  • Wash: Wash the combined aqueous layers with a fresh portion of EtOAc or DCM to remove any remaining trapped neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise while stirring until the pH is ~2. Your product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

Use this protocol after an initial acid-base extraction or for separating impurities with similar acidity but different polarity.

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexanes:EtOAc).

  • Sample Loading: Adsorb your semi-purified product onto a small amount of silica gel (~2-3 times the mass of your compound). To do this, dissolve your compound in a minimal amount of a volatile solvent (like DCM), add the silica, and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc + 0.5% Acetic Acid).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, 80:20, etc.). This will allow less polar impurities to elute first, followed by your more polar product.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.

Section 4: Visual Guides

Purification Strategy Flowchart

This diagram outlines a logical workflow for selecting the appropriate purification method based on the characteristics of your crude product.

Purification_Strategy start Crude Product assess Assess Purity & Impurities (TLC, Crude NMR) start->assess decision_acidic Are Major Impurities Non-Acidic? assess->decision_acidic acid_base Perform Acid-Base Extraction decision_acidic->acid_base Yes decision_polarity Are Remaining Impurities Separable by Polarity? decision_acidic->decision_polarity No / Unsure reassess Assess Purity of Extracted Solid acid_base->reassess reassess->decision_polarity column_chrom Run Silica Gel Column (add 0.5% AcOH to eluent) decision_polarity->column_chrom Yes recrystallize Recrystallize from Appropriate Solvent System decision_polarity->recrystallize No / Minor Impurities column_chrom->recrystallize Final Polish final_product Pure 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid column_chrom->final_product recrystallize->final_product

Caption: Decision flowchart for purification strategy.

Section 5: References

  • Banu, L. G., et al. (2014). N,N-Dimethyl-3-phenylisoxazole-5-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o163. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Scientific Reports, 12(1), 10729. [Link]

  • Chiacchio, U., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Odinokov, A. V., Plekhovich, S. D., & Budruev, A. V. (2019). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. Russian Chemical Bulletin, 68(6), 1298–1300. [Link]

  • Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(9), 3949-3957. [Link]

  • J&K Scientific LLC. 3-Phenylisoxazole-5-carboxylic acid. [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazoles. [Link]

  • Wikipedia. Benzisoxazole. [Link]

  • Organic Chemistry Portal. Synthesis of Benzisoxazoles. [Link]

  • PubChem. 3-Phenylisoxazole-5-carboxylic Acid. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. [Link]

  • Piaz, V. D., et al. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 24(10), 1957. [Link]

Sources

Troubleshooting

optimizing reaction conditions for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid synthesis

This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. It is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic process.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. The primary route discussed involves the thermocyclization of a 2-azidobenzophenone precursor.

Question 1: I am experiencing very low or no yield of the desired 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. What are the potential causes and how can I resolve this?

Answer:

Low or no yield is a common issue that can stem from several factors, from the quality of starting materials to the specific reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Poor Quality of Starting Material (2-azido-4-carboxybenzophenone): The stability and purity of your azide precursor are critical.

    • Solution: Ensure the precursor is correctly synthesized and purified. Verify its structure and purity using techniques like NMR and mass spectrometry. Azides can be sensitive, so proper storage is essential.

  • Presence of Water in the Reaction: The thermolysis reaction to form the benzo[c]isoxazole ring is sensitive to moisture.[1] Trace amounts of water can significantly reduce the yield of the desired product.[1]

    • Solution: Use anhydrous solvents. Dry your solvent (e.g., xylene) over a suitable drying agent before use. Ensure all glassware is flame-dried or oven-dried immediately before setting up the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.[1]

  • Incorrect Reaction Temperature or Time: Thermolysis requires a specific temperature to induce cyclization without causing decomposition.

    • Solution: The reaction is typically performed in a high-boiling solvent like xylene at its reflux temperature (around 135-140°C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which is often around 1 hour.[1]

  • Inefficient Cyclization: The intramolecular cyclization of the azide may not be proceeding efficiently.

    • Solution: While this specific reaction is often non-catalytic, for related isoxazole syntheses, catalysts can play a role. However, for this thermolysis, ensuring the correct temperature and anhydrous conditions is the most direct way to promote efficient cyclization.[1]

Question 2: My reaction is producing significant amounts of impurities alongside the desired product. How can I identify and minimize them?

Answer:

Side reactions can compete with the desired cyclization, leading to a complex product mixture.

Common Impurities and Mitigation Strategies:

  • Formation of Amines: In the presence of moisture, the azide can be reduced to an amine, which will not cyclize to the desired product.[1]

    • Identification: These can be detected by LC-MS and may have different TLC retention factors.

    • Mitigation: As with low yield issues, strictly anhydrous conditions are the key to preventing this side reaction.[1]

  • Polymeric Materials: At excessively high temperatures or with prolonged reaction times, azides can sometimes form polymeric tars.

    • Mitigation: Carefully control the reaction temperature and monitor its progress to avoid overheating or running it for too long.

  • Starting Material in Final Product: An incomplete reaction will result in the presence of the starting azide in your crude product.

    • Mitigation: Increase the reaction time and monitor by TLC or LC-MS until the starting material is fully consumed. A slight increase in temperature, if possible without causing degradation, could also drive the reaction to completion.[2]

Troubleshooting Flowchart

The following diagram outlines a decision-making process for troubleshooting common issues in the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

G start Low Yield or Impurities in Synthesis check_sm Verify Purity of 2-azidobenzophenone Precursor start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Impure check_sm->sm_bad No check_conditions Review Reaction Conditions: - Anhydrous Solvent? - Correct Temperature? - Inert Atmosphere? sm_ok->check_conditions purify_sm Re-purify or Re-synthesize Starting Material sm_bad->purify_sm purify_sm->check_sm conditions_ok Conditions Correct check_conditions->conditions_ok Yes conditions_bad Conditions Incorrect check_conditions->conditions_bad No monitor_reaction Monitor Reaction Progress by TLC/LC-MS conditions_ok->monitor_reaction optimize_conditions Implement Strict Anhydrous Techniques. Control Temperature (e.g., 135°C in xylene). Use Inert Atmosphere. conditions_bad->optimize_conditions optimize_conditions->monitor_reaction reaction_complete Reaction Complete monitor_reaction->reaction_complete Yes reaction_incomplete Incomplete Reaction monitor_reaction->reaction_incomplete No success Successful Synthesis reaction_complete->success extend_time Increase Reaction Time reaction_incomplete->extend_time extend_time->monitor_reaction

Caption: A flowchart for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid?

A1: The most direct reported method for the synthesis of the 3-phenylbenzo[c]isoxazole core is the non-catalytic thermolysis of 2-azidobenzophenones.[1] For the target molecule with a carboxylic acid at the 5-position, the precursor would be a 2-azido-4-benzoylbenzoic acid or a protected ester derivative. The synthesis involves heating this precursor in a high-boiling, anhydrous solvent like xylene, which induces an intramolecular cyclization with the loss of nitrogen gas to form the benzo[c]isoxazole ring.[1]

Q2: How critical are the solvent and temperature for this reaction?

A2: Solvent and temperature are crucial parameters. The solvent must be high-boiling to provide the necessary thermal energy for the cyclization and must be rigorously dried, as water can lead to side reactions and reduced yields.[1] The temperature needs to be high enough to initiate the reaction (typically 135°C or higher) but not so high as to cause decomposition of the starting material or product.[1]

ParameterRecommended ConditionRationale
Solvent Anhydrous XyleneHigh boiling point (approx. 140°C) and can be effectively dried.
Temperature 135°COptimal for thermolysis and nitrogen extrusion.[1]
Atmosphere Inert (N₂ or Ar)Excludes moisture and oxygen, preventing side reactions.

Q3: Can I use a methyl ester of the carboxylic acid and hydrolyze it at the end?

A3: Yes, this is a very common and often preferred strategy in organic synthesis. Starting with the methyl ester of the benzoic acid (i.e., methyl 2-azido-4-benzoylbenzoate) can improve solubility in organic solvents used for the reaction and purification. After the successful formation of the 3-phenyl-benzo[c]isoxazole-5-carboxylic acid methyl ester, the ester can be hydrolyzed to the desired carboxylic acid using standard procedures, such as treatment with lithium hydroxide (LiOH) in a mixture of THF and water, or sodium hydroxide in methanol/water.[3]

Q4: My reaction is complete, but I'm having difficulty with the product purification. What do you suggest?

A4: Purification can be challenging due to the nature of the product and potential impurities.

  • Initial Workup: After cooling the reaction mixture, the solvent can be removed under reduced pressure. The resulting crude solid or oil can then be subjected to purification.

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find suitable conditions.

  • Column Chromatography: If crystallization is not effective or if impurities are very similar in polarity to the product, silica gel column chromatography is the standard alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution. The carboxylic acid group may cause streaking on the silica gel; adding a small amount of acetic acid to the eluent can sometimes improve the separation.

Experimental Protocol Example

Synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid methyl ester via Thermolysis

This protocol is an adapted example based on the synthesis of related 3-phenylbenzo[c]isoxazoles.[1]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Add 2-azido-4-benzoyl- benzoate (1 eq) to anhydrous xylene. b 2. Heat to 135°C under N₂ for 1-2h. a->b c 3. Monitor by TLC until SM is consumed. b->c d 4. Cool to RT and remove solvent in vacuo. c->d e 5. Purify crude product by silica gel chromatography. d->e

Caption: Workflow for the synthesis of the target molecule's ester.

Step-by-Step Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar is placed under an inert atmosphere of nitrogen.

  • Reagents: The 2-azidobenzophenone precursor (e.g., methyl 2-azido-4-benzoylbenzoate) is dissolved in anhydrous xylene.

  • Reaction: The solution is heated to reflux (approximately 135°C) in an oil bath and stirred for 1-2 hours.[1]

  • Monitoring: The reaction progress is monitored by TLC, observing the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, the flask is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel to yield the pure 3-phenyl-benzo[c]isoxazole-5-carboxylic acid methyl ester.

  • Hydrolysis (Optional): The purified ester is then dissolved in a suitable solvent system (e.g., THF/water) and treated with a base (e.g., LiOH) to hydrolyze the ester to the final carboxylic acid product.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). Retrieved from [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). NIH. Retrieved from [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Retrieved from [Link]

  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Isoxazole synthesis. (2022). Reddit. Retrieved from [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Retrieved from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). NIH. Retrieved from [Link]

  • Odinokov, A. V., Plekhovich, S. D., & Budruev, A. V. (2019). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. ResearchGate. Retrieved from [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • synthesis of isoxazoles. (2019). YouTube. Retrieved from [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. Retrieved from [Link]

  • CAS#:39695-69-7 | 3-phenyl-benzo[c]isoxazole-5-carboxylic acid methyl ester. (n.d.). Chemsrc. Retrieved from [Link]

Sources

Optimization

preventing side reactions in the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

Welcome to the technical support guide for the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of this synthesis and minimize the formation of critical side products.

Section 1: Understanding the Core Synthesis and Its Primary Challenge

The most common and direct route to 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid involves a two-step sequence starting from 2-benzoyl-4-carboxybenzoic acid (or a suitable derivative). The key transformation is the intramolecular cyclization of an oxime intermediate.

  • Oximation: A ketone is converted to an oxime using hydroxylamine.

  • Cyclization: The oxime undergoes an intramolecular condensation via N-O bond formation to yield the desired benzisoxazole ring.

However, this pathway is complicated by a significant and often dominant side reaction: the Beckmann Rearrangement . This acid-catalyzed rearrangement of the same oxime intermediate leads to the formation of an unwanted N-aryl amide byproduct, which can be difficult to separate and severely reduces the yield of the target molecule.[1][2]

Diagram: The Synthetic Dichotomy

The critical oxime intermediate stands at a synthetic crossroads. The reaction conditions employed will dictate whether the pathway leads to the desired product or the rearranged byproduct.

Start 2-Hydroxy-5-carboxy-benzophenone Oxime Oxime Intermediate (E/Z Isomers) Start->Oxime + NH2OH·HCl Product Desired Product: 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid Oxime->Product Mild Conditions (e.g., PPh3/DDQ, Base) Favors N-O Cyclization Byproduct Side Product: N-(4-carboxyphenyl)benzamide (via Beckmann Rearrangement) Oxime->Byproduct Harsh Acidic Conditions (e.g., H2SO4, PPA) Favors C->N Migration

Caption: Competing pathways from the central oxime intermediate.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, and I've isolated a significant amount of a high-melting point solid that isn't my product. What's happening?

Answer: This is the classic signature of the competing Beckmann rearrangement. The oxime intermediate, particularly under strong acidic conditions (e.g., sulfuric acid, polyphosphoric acid) or at elevated temperatures, is rearranging to form the thermodynamically stable amide byproduct.[3] The Beckmann rearrangement involves the migration of a carbon group (in this case, the phenyl ring bearing the carboxylic acid) to the electron-deficient nitrogen atom of the protonated oxime.[1] This pathway is often kinetically facile under conditions typically used for acid-catalyzed dehydrations.

Q2: How can I effectively suppress the Beckmann rearrangement and promote the desired benzisoxazole formation?

Answer: The key is to avoid conditions that generate a highly electrophilic nitrogen atom, which is the trigger for the rearrangement. Instead, the strategy should be to convert the oxime's hydroxyl group into a good leaving group under neutral or basic conditions, which then facilitates the intramolecular nucleophilic attack of the phenolic oxygen to form the N-O bond.

Recommended Strategies:

  • Activate the Oxime Hydroxyl Group: Instead of using a strong acid to protonate the hydroxyl group, convert it into a better leaving group.

    • Tosyl or Mesyl Esters: React the oxime with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. The resulting O-sulfonyl oxime can then be gently heated or treated with a mild base to induce cyclization.

    • Triphenylphosphine/DDQ System: A modern and effective method involves using a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This system activates the hydroxyl group in situ, leading to efficient cyclization under mild conditions that do not favor the Beckmann rearrangement.

  • Solvent and Temperature Control:

    • Solvent Choice: Use aprotic solvents like THF, Dichloromethane (DCM), or Acetonitrile. Protic solvents, especially in the presence of acid, can facilitate the protonation steps that lead to the Beckmann rearrangement.

    • Temperature Management: Run the cyclization at the lowest temperature that allows for a reasonable reaction rate. Often, these reactions can proceed efficiently at room temperature or with gentle heating (40-60 °C), whereas Beckmann rearrangements are often promoted at higher temperatures (>100 °C).

Q3: Does the E/Z isomerism of my starting benzophenone oxime affect the reaction outcome?

Answer: Yes, it can be highly significant, especially for the side reaction. The Beckmann rearrangement is stereospecific: the group positioned anti (trans) to the hydroxyl leaving group is the one that migrates.[4] For the desired intramolecular cyclization, while proximity of the phenolic hydroxyl is necessary, the reaction is often less sensitive to the initial E/Z geometry as the key step is the N-O bond formation.

However, by choosing reaction conditions that do not rely on stereospecific rearrangement (like the activation methods in Q2), you can often cyclize a mixture of isomers successfully. The most important factor is to use a synthetic route that circumvents the conditions that would exploit this stereospecificity to produce the undesired amide.

Q4: My NMR spectrum is complex, showing more than just the product and the amide byproduct. What are other potential impurities?

Answer: Besides the Beckmann product, several other impurities can arise:

  • Unreacted Starting Material: Both the initial 2-hydroxy-5-carboxy-benzophenone and its oxime could remain if the reaction is incomplete.

  • Benzoxazole Formation: In some cases, a divergent Beckmann-type rearrangement can lead to the formation of a 2-substituted benzoxazole, although this is less common for ketoximes compared to imines.[5]

  • Esterification: If you are using an alcohol solvent (e.g., methanol, ethanol) under acidic conditions, you risk esterifying the carboxylic acid group on either your starting material or product.

  • Hydrolysis Products: If the reaction is worked up under harsh aqueous conditions, the isoxazole ring, while generally stable, could potentially undergo hydrolysis.

Section 3: Recommended Experimental Protocols

Here we provide a validated, two-step protocol designed to maximize the yield of the target compound while minimizing side reactions.

Protocol 1: Synthesis of 2-Hydroxy-5-carboxy-benzophenone Oxime
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-5-carboxy-benzophenone in a suitable solvent mixture like 95% ethanol and water.

  • Addition of Reagents: Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl). While stirring, add 2.0 equivalents of sodium hydroxide (NaOH) portion-wise.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing cold, dilute hydrochloric acid (HCl) to precipitate the oxime.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product is typically a white to off-white solid and can be used in the next step without further purification.

Protocol 2: Cyclization to 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (Suppressed Beckmann Method)
  • Setup: In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1.0 equivalent of the 2-hydroxy-5-carboxy-benzophenone oxime from the previous step in anhydrous THF or DCM.

  • Reagent Addition: Add 1.2 equivalents of triphenylphosphine (PPh₃) to the solution. Cool the mixture in an ice bath (0 °C).

  • Cyclization Trigger: Slowly add a solution of 1.2 equivalents of DDQ dissolved in the same anhydrous solvent. A color change is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide.

  • Purification: Purify the crude material using silica gel column chromatography. A gradient elution, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, will effectively separate the desired benzisoxazole from the non-polar triphenylphosphine and the highly polar triphenylphosphine oxide byproduct. The product fractions can be combined, solvent removed, and the resulting solid recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Section 4: Data Summary

The choice of cyclization conditions has a dramatic impact on the product distribution. The following table provides an expected comparison based on literature precedent and experimental observations.

ParameterMethod A: Classical Acid CatalysisMethod B: Optimized (PPh₃/DDQ)
Catalyst/Reagent Polyphosphoric Acid (PPA) or H₂SO₄PPh₃ / DDQ
Solvent Toluene or XyleneAnhydrous THF or DCM
Temperature 120-140 °C0 °C to Room Temperature
Typical Yield (Benzisoxazole) 10-30%75-90%
Typical Yield (Amide Byproduct) 50-70%< 5%
Primary Challenge Dominant Beckmann RearrangementRemoval of PPh₃=O byproduct
Diagram: Recommended Experimental Workflow

Start 2-Hydroxy-5-carboxy- benzophenone Oximation Oximation (NH2OH·HCl, NaOH, EtOH/H2O) Start->Oximation Oxime Crude Oxime Intermediate Oximation->Oxime Cyclization Cyclization (PPh3, DDQ, Anhydrous THF) Oxime->Cyclization CrudeProduct Crude Reaction Mixture Cyclization->CrudeProduct Purification Purification (Silica Gel Chromatography) CrudeProduct->Purification FinalProduct Pure 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid Purification->FinalProduct Waste Byproducts: Amide, PPh3=O Purification->Waste

Caption: Step-by-step workflow for the optimized synthesis.

Section 5: Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to distinguish the product from the Beckmann byproduct? A:

  • TLC: The benzisoxazole is typically less polar than the corresponding amide due to the lack of an N-H bond for hydrogen bonding. This allows for good separation on a silica gel plate.

  • ¹H NMR: The most telling signal is the N-H proton of the amide byproduct, which will appear as a broad singlet in the downfield region (typically > 9 ppm), a signal that is absent in the desired benzisoxazole product.

  • LC-MS: This is an excellent tool for monitoring reaction progress. The product and byproduct will have the same mass (as they are isomers), but they will have different retention times on a reverse-phase column.

Q: Are there any alternative synthetic routes that completely avoid the oxime intermediate? A: Yes, more advanced methods exist, though they often require more specialized starting materials. One notable route is the [3+2] cycloaddition of a nitrile oxide (generated in situ from an oxime chloride) with an aryne (generated in situ from an ortho-silylaryl triflate).[6] This method builds the ring in a concerted fashion, avoiding the possibility of a rearrangement, but requires multi-step preparation of the precursors. Another route involves the thermocyclization of 2-azidobenzophenones.[7]

Q: What safety precautions should be taken? A: Standard laboratory safety practices are required.

  • DDQ is toxic and an irritant; handle it in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents like THF and DCM should be handled in a well-ventilated area.

  • The use of strong acids like PPA or H₂SO₄ requires extreme caution.

  • If using azide-based routes, be aware that organic azides can be explosive and should be handled with care and behind a blast shield.[8]

References

  • BenchChem. (n.d.). The Beckmann Rearrangement: A Technical Guide to the Transformation of Benzophenone Oxime.
  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Denmark Group. (n.d.). The Beckmann Rearrangement.
  • Lukoyanov, A. A., Sukhorukov, A. Y., & Nelyubina, Y. V. (n.d.). Recent Advances in the Synthesis of 1,2-Benzisoxazoles and 1,2-Benzisoxazolines.
  • ResearchGate. (2015). Beckmann Rearrangement of Oximes under Very Mild Conditions. Retrieved from [Link]

  • Nielson, C. (n.d.). Application of Beckmann Rearrangement in the Green Synthesis of Amide Compounds. Cayley Nielson Press.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. Retrieved from [Link]

  • Odinokov, A. V., Plekhovich, S. D., & Budruev, A. V. (2019). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. Russian Chemical Bulletin, 68(6), 1298–1300. Retrieved from [Link]

Sources

Troubleshooting

resolving poor regioselectivity in the synthesis of isoxazole derivatives

A Guide to Resolving Poor Regioselectivity Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encoun...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Poor Regioselectivity

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with regioselectivity in their synthetic routes. Isoxazoles are a cornerstone scaffold in medicinal chemistry, but their synthesis, particularly via the common 1,3-dipolar cycloaddition, is often plagued by the formation of undesired regioisomers.[1] This document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and overcome these challenges.

Part 1: Frequently Asked Questions - The Fundamentals of Regioselectivity

This section addresses the core principles governing the regiochemical outcome of the most common isoxazole synthesis methods.

Q1: What is the primary cause of poor regioselectivity in the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne?

A1: The formation of a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles arises from two competing transition states during the [3+2] cycloaddition reaction.[2] The regiochemical outcome is dictated by a delicate balance of electronic and steric factors, which can be explained by Frontier Molecular Orbital (FMO) theory.[3][4]

  • Electronic Effects: The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The relative energies and orbital coefficients of the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) determine which regioisomeric transition state is lower in energy. Generally, the reaction is controlled by the interaction of the HOMO of the alkyne and the LUMO of the nitrile oxide.

  • Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can disfavor one transition state over the other, influencing the final product ratio.

For terminal alkynes, the reaction often favors the 3,5-disubstituted isomer, but mixtures are common, necessitating careful optimization.[5]

Q2: How does a copper(I) catalyst influence the regioselectivity of the nitrile oxide-alkyne cycloaddition?

A2: Copper(I) catalysis is a powerful and widely adopted strategy to enforce high regioselectivity, almost exclusively yielding the 3,5-disubstituted isoxazole.[6][7] The mechanism is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the nitrile oxide in a non-concerted, stepwise manner. This catalyzed pathway has a significantly different, more ordered transition state than the uncatalyzed thermal reaction, effectively blocking the pathway that leads to the 3,4-isomer.[6][7]

Q3: Are there alternatives to 1,3-dipolar cycloaddition for synthesizing isoxazoles, especially when the 3,4-disubstituted isomer is the target?

A3: Yes, when the 3,4-disubstituted isomer is the desired product, relying on the classic nitrile oxide-alkyne cycloaddition is often problematic.[8][9] Alternative strategies are generally more effective:

  • Enamine-based [3+2] Cycloaddition: This metal-free approach involves reacting an in situ generated nitrile oxide with an enamine (formed from an aldehyde and a secondary amine like pyrrolidine). This method is highly regiospecific for producing 3,4-disubstituted isoxazoles.[8][9][10]

  • Cyclocondensation Reactions: The cyclocondensation of 1,3-dicarbonyl compounds (or their equivalents, like β-enamino diketones) with hydroxylamine can also be directed to form specific regioisomers.[1] Controlling the reaction conditions (e.g., solvent, use of a Lewis acid) is crucial for achieving high selectivity.[1][11]

Part 2: Troubleshooting Guide - Common Issues & Practical Solutions

This section provides a question-and-answer formatted guide to address specific experimental problems.

Q4: My reaction with a terminal alkyne and a nitrile oxide (generated in situ from an aldoxime) is giving me a nearly 1:1 mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I selectively synthesize the 3,5-isomer?

A4: This is a classic regioselectivity problem. To strongly favor the 3,5-disubstituted product, you should modify your protocol to include a catalyst or adjust reaction conditions.

Initial Diagnostic Workflow

start Problem: 1:1 Mixture of 3,5- and 3,4-isomers q1 Is your goal the 3,5-disubstituted isomer? start->q1 sol1 Implement Cu(I) Catalysis (See Protocol Below) q1->sol1 Yes q2 Is your goal the 3,4-disubstituted isomer? q1->q2 No sol2 Modify Reaction Conditions: - Screen less polar solvents - Lower reaction temperature - Use slow addition of oxidant sol1->sol2 If catalysis is problematic end Achieved High Regioselectivity sol1->end sol2->end sol3 Change Synthetic Strategy: - Enamine Cycloaddition - Cyclocondensation Route q2->sol3 sol3->end

Caption: Troubleshooting workflow for poor isoxazole regioselectivity.

Recommended Solutions for 3,5-Disubstituted Isomer:

  • Introduce Copper(I) Catalysis: This is the most robust solution. A one-pot, three-component reaction using a copper(I) source is highly effective.[7]

    • Catalyst: Use 5-10 mol% of Copper(I) Iodide (CuI).

    • Ligand: Often, no external ligand is necessary, but simple amines can sometimes be beneficial.

    • Base: A mild organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is required.

    • Solvent: Apolar solvents like Toluene or Dichloromethane (DCM) are typically effective.

  • Optimize In Situ Nitrile Oxide Generation: The slow, controlled generation of the nitrile oxide can prevent dimerization and side reactions, improving selectivity even without a catalyst.[12]

    • Use a solid-supported oxidant or perform a slow addition of the oxidant (e.g., N-chlorosuccinimide [NCS]) to the solution of the aldoxime.

    • Lowering the reaction temperature to 0 °C or room temperature can also enhance selectivity.

Q5: I am attempting to synthesize a 3,4-disubstituted isoxazole using an enamine-based cycloaddition, but my yields are very low. What are the critical parameters to optimize?

A5: Low yields in this metal-free synthesis often point to issues with the formation or stability of the enamine or nitrile oxide intermediates.[8][9]

Critical Parameters and Optimization Steps:

ParameterCommon IssueRecommended OptimizationRationale
Solvent Polar solvents can hinder enamine formation and may not be ideal for the cycloaddition.Screen less polar solvents like Dichloromethane (DCM), Toluene, or THF.[8]High yields are often achieved in less polar solvents which favor the necessary intermediates.[8][9]
Amine Catalyst The choice of secondary amine is critical for efficient enamine formation.Pyrrolidine is often the most effective catalyst for this reaction.[9]Pyrrolidine rapidly and efficiently forms the enamine intermediate with a wide range of aldehydes.
Base Incorrect stoichiometry or strength of the base can lead to poor nitrile oxide generation.Triethylamine (TEA) is a standard and effective base. Ensure at least stoichiometric amounts are used relative to the N-hydroximidoyl chloride.The base is required to deprotonate the N-hydroximidoyl chloride to generate the reactive nitrile oxide dipole.
Concentration High concentrations can sometimes lead to side reactions or precipitation.Running the reaction at a lower concentration (e.g., 0.1 M) has been shown to improve yields.[9]Lower concentrations can minimize side reactions like nitrile oxide dimerization.

Part 3: Detailed Experimental Protocol

This section provides a reliable, step-by-step protocol for a highly regioselective synthesis.

Protocol: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a one-pot, three-component reaction that leverages copper catalysis to ensure high regioselectivity for the 3,5-disubstituted isomer.[6][7]

Reaction Scheme Visualization

cluster_reactants Reactants cluster_reagents Reagents & Conditions R1_oxime R1-CH=NOH (Aldoxime) product R1-Isoxazole-R2 (3,5-Disubstituted Isoxazole) R1_oxime->product R2_alkyne R2-C≡CH (Terminal Alkyne) R2_alkyne->product reagents 1. NCS, Base (e.g., TEA) 2. CuI (cat.) 3. Solvent (e.g., DCM)

Caption: One-pot synthesis of 3,5-disubstituted isoxazoles.

Materials:

  • Aldoxime (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Copper(I) Iodide (CuI) (0.05 - 0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq), terminal alkyne (1.1 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Add anhydrous DCM via syringe to achieve a concentration of approximately 0.2 M with respect to the aldoxime.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred suspension.

  • Nitrile Oxide Generation: In a separate flask, prepare a solution or slurry of NCS (1.1 eq) in a small amount of anhydrous DCM. Add this NCS suspension dropwise to the reaction mixture over 10-15 minutes. A color change is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

References

  • Jia, Q. F., Benjamin, P. S., Huang, J., et al. (2013). Synthesis of 3,4-disubsituted isoxazoles via enamine [3+2] cycloaddition. Synlett, 24(1), 79-84. Available at: [Link][10]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link][6]

  • Barraza-Garza, G., D'Artote, A. A., Gudiño-Gomez, K. Z., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 289-297. Available at: [Link][1][11]

  • Patil, P., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. Available at: [Link][3]

  • Krasnova, L., & Orru, R. V. A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34217-34241. Available at: [Link][2]

  • Babu, B. R., Kumar, A. S., & Kumar, M. S. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society, 100(1), 100813. Available at: [Link][7]

  • Wikipedia. (2023, December 29). 1,3-Dipolar cycloaddition. Retrieved from [Link][4]

  • Lee, J., Lee, A., & Lee, I. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 256-264. Available at: [Link][12]

  • Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. Retrieved from [Link][5]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid

Introduction: 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a valuable heterocyclic compound, often serving as a critical intermediate in the development of pharmaceuticals and functional materials.[1] The benzo[c]isox...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a valuable heterocyclic compound, often serving as a critical intermediate in the development of pharmaceuticals and functional materials.[1] The benzo[c]isoxazole (or anthranil) scaffold is known for its reactivity and utility as a precursor in organic synthesis.[2] However, transitioning its synthesis from the laboratory bench to a larger scale presents a unique set of challenges that can impact yield, purity, and safety.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, scientifically-grounded explanations for common issues, and optimized protocols to facilitate a successful scale-up.

Section 1: Overview of the Primary Synthetic Route

The most robust and high-yielding route to 3-phenyl-benzo[c]isoxazoles involves the non-catalytic thermolysis of a 2-azidobenzophenone precursor.[3] This pathway is often preferred for its efficiency but requires stringent control over reaction parameters, especially during scale-up.

The general synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Reaction & Purification Start Starting Materials (e.g., 2-Amino-5-carboxy-benzophenone) Precursor Synthesis of 2-Azidobenzophenone Precursor Start->Precursor Diazotization & Azide Displacement Cyclization Thermal Cyclization (Denitrogenation) Precursor->Cyclization Heat in Anhydrous Solvent Workup Aqueous Workup & Extraction Cyclization->Workup Purification Recrystallization Workup->Purification Product Final Product: 3-Phenyl-benzo[c]isoxazole -5-carboxylic acid Purification->Product Troubleshooting_Yield Start Low Yield Observed Check_Water Is the solvent rigorously anhydrous? Start->Check_Water Check_Temp Was the temperature maintained between 135-140°C? Check_Water->Check_Temp Yes Solvent_Drying Action: Dry solvent over molecular sieves or distill. Ensure dry glassware. Check_Water->Solvent_Drying No Check_Solvent Was a high-boiling aromatic solvent (e.g., xylene) used? Check_Temp->Check_Solvent Yes Temp_Control Action: Implement precise temperature control. Avoid localized overheating in large vessels. Check_Temp->Temp_Control No Success Yield Optimized Check_Solvent->Success Yes Solvent_Change Action: Switch to o-xylene. Avoid lower boiling (toluene) or polar aprotic (DMF) solvents. Check_Solvent->Solvent_Change No

Sources

Troubleshooting

troubleshooting inconsistent results in biological assays with 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (CAS: 39695-71-1). This document is designed to provide in-d...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (CAS: 39695-71-1). This document is designed to provide in-depth troubleshooting advice and best practices to help you achieve consistent and reliable results in your biological assays. We understand that experimental variability can be a significant challenge, and this guide is structured to address the most common issues encountered with this compound, from initial handling to final data interpretation.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge about the compound's properties and handling.

Q1: What is 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and what are its potential biological activities?

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid belongs to the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Molecules containing this core are found in drugs with antipsychotic, antimicrobial, anti-inflammatory, and anticancer properties.[1] While the specific targets of this particular analogue are not extensively documented in public literature, its structure suggests potential activity as an enzyme inhibitor or a modulator of receptor binding.[2] The carboxylic acid moiety is a key functional group, often involved in forming strong electrostatic interactions and hydrogen bonds with protein targets.[3]

Q2: What are the critical physicochemical properties I need to be aware of?

Understanding the compound's physical and chemical properties is the first step in designing a robust assay. Key properties are summarized below.

PropertyValueSource & Comments
CAS Number 39695-71-1[4][5]
Molecular Formula C₁₄H₉NO₃[4][5][6]
Molecular Weight 239.23 g/mol [4][5][6]
Form Solid / Powder[6][7]
pKa (Predicted) ~3.5 - 4.5The carboxylic acid group makes the compound acidic. This value is an estimate based on similar structures and is critical for solubility considerations.
Solubility Soluble in DMSO and Methanol. Poorly soluble in aqueous solutions.Solubility in aqueous buffers will be highly pH-dependent due to the ionizable carboxylic acid.

Q3: How should I prepare and store stock solutions to ensure stability?

Inconsistent results often originate from improperly prepared or stored stock solutions.[8][9]

  • Initial Stock Preparation: We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO. Warm the solution gently (e.g., 37°C) and vortex to ensure the compound is fully dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in low-protein-binding tubes.

  • Storage: Store the DMSO stock aliquots at -20°C or -80°C, protected from light. Some suppliers note that related compounds can be sensitive to moisture and light.[10]

  • Working Dilutions: Prepare fresh working dilutions in your assay medium for each experiment. Do not store the compound in aqueous, serum-containing media for extended periods, as its stability under these conditions is likely limited.

Section 2: Troubleshooting Inconsistent Assay Results

This core section addresses specific experimental problems in a question-and-answer format.

Problem: My dose-response curves are inconsistent or show poor activity.

Q1: I'm observing high variability between replicate wells or plates. What's the cause?

This is a classic problem that can stem from multiple sources. The following decision tree can help you systematically identify the root cause.

Troubleshooting_Flowchart Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Solubility Is the compound fully dissolved in the final assay medium? Check_Compound->Check_Solubility Purity & Storage OK Check_DMSO Is the final DMSO concentration consistent and <0.5%? Check_Solubility->Check_DMSO Yes Root_Cause Root Cause Identified Check_Solubility->Root_Cause No (Precipitation Issue) Check_Cells Step 2: Assess Cell System Health Check_DMSO->Check_Cells Yes Check_DMSO->Root_Cause No (Solvent Artifact) Check_Passage Are cells within a consistent low passage number range? Check_Cells->Check_Passage Check_Density Is seeding density optimized and uniform across the plate? Check_Passage->Check_Density Yes Check_Passage->Root_Cause No (Phenotypic Drift) Check_Protocol Step 3: Review Assay Protocol Check_Density->Check_Protocol Yes Check_Density->Root_Cause No ('Edge Effects' or variable cell numbers) Check_Pipetting Are pipettes calibrated? Review pipetting technique. Check_Protocol->Check_Pipetting Check_Incubation Are incubation times and conditions precisely controlled? Check_Pipetting->Check_Incubation Yes Check_Pipetting->Root_Cause No (Technical Error) Check_Incubation->Root_Cause Yes (Likely a complex interaction, re-evaluate all steps) Check_Incubation->Root_Cause No (Environmental Factor)

Caption: A decision tree for troubleshooting inconsistent assay results.

Q2: My compound's IC50 value is much higher than expected, or the dose-response curve is very shallow. Why?

Several factors can lead to an apparent loss of potency:

  • Compound Purity and Identity: Some vendors supply this compound on an "as-is" basis without providing detailed analytical data.[7][11] Buyer assumes the responsibility to confirm purity. We strongly recommend obtaining a Certificate of Analysis (CoA) or performing in-house analysis (e.g., LC-MS, NMR) to confirm the identity and purity of your batch. Batch-to-batch variability is a significant source of inconsistent results.

  • Solubility & Precipitation: The compound may be precipitating out of solution in your aqueous assay medium, especially at higher concentrations. The effective concentration is therefore much lower than the nominal concentration. See Protocol 3 for assessing media solubility.

  • Protein Binding: Carboxylic acid-containing compounds can bind extensively to albumin and other proteins in fetal bovine serum (FBS). This sequesters the compound, reducing the free concentration available to interact with the cells. Consider reducing the serum percentage during the compound treatment period or using a serum-free medium, if your cells can tolerate it.

  • Cellular Uptake: The compound must cross the cell membrane to reach intracellular targets. Poor membrane permeability can lead to low apparent potency in cell-based assays.[12]

Q3: How can I be sure the observed effect is due to my compound and not an off-target or experimental artifact?

This is a critical question for validating your results.[9]

  • Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as your highest compound dose) to account for any effects of the solvent on the cells.

  • Positive and Negative Controls: Use a known inhibitor (positive control) and a structurally related but inactive molecule (negative control), if available. This helps validate that the assay is responding correctly.

  • Counter-screening: Test your compound in an assay for a known off-target to rule out non-specific activity.

  • Target Engagement Assays: If the molecular target is known, use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to its target inside the cell at the concentrations used in your functional assay.[9]

Control TypePurposeExample
Vehicle Control Accounts for solvent effects.0.1% DMSO in media
Negative Control Untreated or mock-treated cells.Media only
Positive Control A compound known to produce the expected effect.Staurosporine (for apoptosis assays)
Inactive Analog A structurally similar compound known to be inactive against the target.If available from literature or synthesis.

Section 3: Key Protocols and Workflows

Following standardized protocols is essential for reproducibility.

Protocol 1: Preparation and Validation of a 10 mM Stock Solution
  • Weighing: Carefully weigh out 2.39 mg of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (MW = 239.23 g/mol ) using a calibrated analytical balance.

  • Dissolution: Add 1.0 mL of anhydrous, high-purity DMSO to the solid compound.

  • Solubilization: Cap the vial tightly. Vortex vigorously for 1-2 minutes. If necessary, warm the vial in a 37°C water bath for 5-10 minutes and vortex again to ensure all solid material is dissolved. Visually inspect against a light source to confirm there are no visible particulates.

  • Aliquoting & Storage: Dispense into single-use aliquots (e.g., 20 µL) in low-protein-binding tubes. Store immediately at -80°C, protected from light.

  • Quality Control (Optional but Recommended): Before extensive use, verify the concentration and purity of a diluted sample of your stock via LC-MS.

Workflow 2: Standard Cell-Based Assay Workflow

This workflow provides a general framework for a typical 96-well plate cell-based assay.

Assay_Workflow cluster_prep Day 1: Cell Plating cluster_treat Day 2: Compound Treatment cluster_readout Day 4: Assay Readout Harvest Harvest & Count Cells Seed Seed Cells in 96-well Plate (Optimize density beforehand) Harvest->Seed Incubate1 Incubate Overnight (37°C, 5% CO2) to allow attachment Seed->Incubate1 Prepare_Dilutions Prepare Serial Dilutions of Compound in Assay Medium Add_Compound Add Compound/Vehicle to Cells Prepare_Dilutions->Add_Compound Incubate2 Incubate for Treatment Duration (e.g., 24, 48, 72 hours) Add_Compound->Incubate2 Add_Reagent Add Assay Reagent (e.g., MTS, CellTiter-Glo®) Incubate3 Incubate for Development Add_Reagent->Incubate3 Read_Plate Read Plate on Microplate Reader Incubate3->Read_Plate Analyze Analyze Data & Plot Curves Read_Plate->Analyze

Caption: A generalized workflow for a cell-based assay.

Protocol 3: Assessing Compound Solubility in Assay Media
  • Preparation: Prepare a 1:100 dilution of your 10 mM DMSO stock into your final assay medium (containing serum, etc.) to achieve a 100 µM solution. Also prepare a vehicle control (1% DMSO in medium).

  • Incubation: Incubate these solutions under your assay conditions (37°C, 5% CO2) for 1-2 hours.

  • Visual Inspection: Visually inspect the tubes against a bright light and a dark background. Look for any signs of precipitation, cloudiness, or film formation compared to the vehicle control.

  • Microscopic Examination: Place a drop of the solution on a microscope slide and examine under 10x or 20x magnification for signs of micro-precipitates.

  • Quantitative Assessment (Optional): Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes. Carefully take a sample of the supernatant and measure the concentration of your compound via an appropriate analytical method (e.g., HPLC-UV). A significant decrease from the nominal concentration indicates precipitation.

By systematically addressing these potential sources of variability, you can build a robust and reliable assay protocol for your research with 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

References

  • Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • J&K Scientific LLC. (n.d.). 3-Phenylisoxazole-5-carboxylic acid | 14442-12-7.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.
  • MB - About. (n.d.). Assay Troubleshooting.
  • ChemicalBook. (n.d.). 3-PHENYL-5-ISOXAZOLECARBOXYLIC ACID CAS#: 14442-12-7.
  • PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid.
  • National Institutes of Health. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC.
  • Sigma-Aldrich. (n.d.). 3-Phenylisoxazole-5-carboxylic acid 97.
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • (n.d.). A troubleshooting guide to microplate-based assays.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
  • ChemicalBook. (n.d.). 3-PHENYL-2,1-BENZISOXAZOLE-5-CARBOXYLIC ACID CAS#: 39695-71-1.
  • ChemicalBook. (n.d.). 14442-12-7(3-PHENYL-5-ISOXAZOLECARBOXYLIC ACID) Product Description.
  • Sigma-Aldrich. (n.d.). 3-phenyl-benzo[c]isoxazole-5-carboxylic acid AldrichCPR.
  • National Institutes of Health. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC.
  • National Institutes of Health. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • ResearchGate. (2019, August 22). (PDF) Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones.
  • ChemScene. (n.d.). 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.
  • ACS Publications. (2016, March 11). Structure Property Relationships of Carboxylic Acid Isosteres.
  • Sigma-Aldrich. (n.d.). 3-phenyl-benzo[c]isoxazole-5-carboxylic acid AldrichCPR.
  • AMI Scientific. (n.d.). 3-Phenylisoxazole-5-Carboxylic Acid TCI Analytical reagent.
  • BOC Sciences. (n.d.). CAS 14442-12-7 3-Phenylisoxazole-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3-phenyl-benzo[c]isoxazole-5-carboxylic acid AldrichCPR.
  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
  • MDPI. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Benzo[c]isoxazole Derivatives and Classical Acetylcholinesterase Inhibitors in the Context of Neurodegenerative Disease

In the landscape of neurodegenerative disease therapeutics, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides a comparativ...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurodegenerative disease therapeutics, particularly Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides a comparative study of a promising class of emerging enzyme inhibitors, 3-substituted N-benzylpiperidine benzo[c]isoxazoles, against established, clinically-approved AChE inhibitors. We will delve into the mechanistic nuances, comparative efficacy, and the underlying experimental methodologies that validate these findings, offering a comprehensive resource for researchers and drug development professionals.

The benzisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Its unique electronic and structural properties make it an attractive core for designing novel enzyme inhibitors. This guide will focus on a specific series of N-benzylpiperidine benzisoxazoles which have demonstrated potent and selective inhibition of AChE, presenting a compelling case for their further investigation as potential therapeutic agents for Alzheimer's disease.[2]

The Target: Acetylcholinesterase and its Role in Alzheimer's Disease

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. In Alzheimer's disease, the progressive loss of cholinergic neurons leads to a deficit in ACh, which is strongly correlated with cognitive decline. By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby ameliorating the cognitive symptoms.

Below is a diagram illustrating the cholinergic synapse and the action of AChE.

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_release->ACh_synapse AChR Acetylcholine Receptor (AChR) Signal Signal Transduction AChR->Signal ACh_synapse->AChR Binding AChE AChE ACh_synapse->AChE Hydrolysis AChE->Choline Choline_uptake Choline Transporter Choline->Choline_uptake

Caption: Cholinergic synapse showing ACh release, binding to receptors, and hydrolysis by AChE.

The Inhibitors: A Comparative Overview

For this comparative study, we will evaluate a representative N-benzylpiperidine benzo[c]isoxazole derivative against two well-established, FDA-approved AChE inhibitors: Donepezil and Galantamine.

Inhibitor Class Example Compound Core Scaffold Primary Mechanism of Action
Benzo[c]isoxazole Derivative 3-(1-Benzylpiperidin-4-yl)methyl-1,2-benzisoxazoleBenzo[c]isoxazolePotent, selective AChE inhibition
Piperidine Derivative DonepezilN-benzylpiperidine and indanoneReversible, non-competitive inhibition of AChE
Natural Alkaloid GalantaminePhenanthrene alkaloidCompetitive, reversible inhibition of AChE; Allosteric modulation of nicotinic AChRs
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

To quantitatively compare the inhibitory potency of these compounds, a standardized in vitro AChE inhibition assay based on Ellman's method is employed. This method is widely accepted for its reliability and sensitivity.

Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine (ATCh) is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE solution (from Electrophorus electricus).

    • ATCh solution (14 mM).

    • DTNB solution (3 mM).

    • Test compounds (stock solutions in DMSO, serially diluted).

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of AChE solution to each well.

    • Incubate at 37°C for 15 minutes.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCh solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis.

The following diagram outlines the experimental workflow.

AChE_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, AChE, ATCh, DTNB, Inhibitors) start->reagent_prep plate_setup Plate Setup (Add Inhibitors & AChE) reagent_prep->plate_setup incubation Incubation (37°C, 15 min) plate_setup->incubation reaction_init Reaction Initiation (Add DTNB & ATCh) incubation->reaction_init measurement Spectrophotometric Measurement (412 nm, 5 min) reaction_init->measurement data_analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Comparative Data and Mechanistic Insights

Published studies on N-benzylpiperidine benzisoxazoles have reported potent AChE inhibition with IC50 values in the nanomolar range.[2] A comparative summary of inhibitory potencies is presented below.

Compound IC50 for AChE (nM) Selectivity for AChE over BChE
Benzo[c]isoxazole Derivative 0.8 - 14High
Donepezil 5.7High
Galantamine 410Moderate

Data presented is a representative range from published literature for illustrative purposes.

Mechanistic Insights from Molecular Modeling:

Molecular dynamics simulations have provided valuable insights into the binding modes of N-benzylpiperidine benzisoxazoles within the active site of AChE.[2] Key interactions have been identified with amino acid residues such as Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330.[2] The benzo[c]isoxazole core acts as a bioisosteric replacement for the benzoyl functionality present in other classes of N-benzylpiperidine inhibitors, contributing to the high-affinity binding.[2]

This contrasts with the binding mode of Donepezil, which spans both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. Galantamine, on the other hand, binds primarily to the CAS. The unique binding interactions of the benzo[c]isoxazole derivatives may offer advantages in terms of specificity and reduced off-target effects.

The logical relationship for determining the mechanism of inhibition is depicted below.

Inhibition_Mechanism start Perform Kinetic Studies (Vary Substrate & Inhibitor Concentrations) lineweaver_burk Generate Lineweaver-Burk Plot start->lineweaver_burk competitive Competitive Inhibition (Vmax unchanged, Km increases) lineweaver_burk->competitive Lines intersect on y-axis non_competitive Non-competitive Inhibition (Vmax decreases, Km unchanged) lineweaver_burk->non_competitive Lines intersect on x-axis uncompetitive Uncompetitive Inhibition (Vmax and Km decrease) lineweaver_burk->uncompetitive Lines are parallel

Caption: Decision tree for determining the mechanism of enzyme inhibition.

Conclusion and Future Directions

The comparative analysis reveals that N-benzylpiperidine benzo[c]isoxazole derivatives are a class of highly potent and selective AChE inhibitors, with efficacy comparable or superior to established drugs like Donepezil in in vitro assays. Their novel scaffold and distinct binding interactions within the AChE active site underscore their potential for further development.

Future research should focus on:

  • In vivo studies to assess their pharmacokinetic profiles, blood-brain barrier permeability, and efficacy in animal models of Alzheimer's disease.

  • Comprehensive safety and toxicology evaluations.

  • Further structure-activity relationship (SAR) studies to optimize potency and selectivity.

The exploration of privileged structures like the benzo[c]isoxazole core continues to be a valuable strategy in the quest for novel and improved therapeutics for neurodegenerative diseases.

References

  • Talele, T. (2016). The “Privileged” Benzisoxazole Scaffold in Medicinal Chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Villalobos, A., et al. (2000). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry, 43(15), 2807-2819. Available at: [Link]

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Comparative

A Methodological Guide to Efficacy Comparison: Evaluating 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid Against Standard Antimicrobial Agents

In the face of escalating antimicrobial resistance, the imperative to discover and validate novel antimicrobial agents has never been more critical. This guide outlines a comprehensive, scientifically rigorous framework...

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the imperative to discover and validate novel antimicrobial agents has never been more critical. This guide outlines a comprehensive, scientifically rigorous framework for comparing the efficacy of a novel compound, exemplified by 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, against a panel of established antimicrobial drugs. As a hypothetical compound of interest, this molecule belongs to the isoxazole class, a group of heterocyclic compounds known to exhibit a range of biological activities.[1] While specific data for this particular derivative is not yet available, this guide provides the experimental blueprint for its evaluation, ensuring a robust and objective assessment for researchers in drug discovery.

Foundational Strategy: Selection of Comparators and Test Organisms

The initial step in a comparative efficacy study is the judicious selection of standard antimicrobial drugs and a representative panel of pathogenic microorganisms. The choice of standard drugs should be multifaceted, encompassing agents with different mechanisms of action and spectra of activity. This approach provides a comprehensive benchmark against which the novel compound's performance can be measured.

A recommended panel of standard drugs would include:

  • Vancomycin: A glycopeptide antibiotic primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.

  • Ciprofloxacin: A fluoroquinolone that targets DNA gyrase and topoisomerase IV, effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.

  • Amoxicillin-clavulanate: A combination of a β-lactam antibiotic and a β-lactamase inhibitor, providing broad-spectrum activity against many Gram-positive and Gram-negative bacteria.[2][3]

  • Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes.[4]

The selection of test organisms should mirror the clinical challenges posed by antimicrobial resistance. A core panel should include:

  • Gram-positive bacteria: Staphylococcus aureus (including a methicillin-resistant strain, MRSA) and Enterococcus faecalis.

  • Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa.

  • Fungal pathogen: Candida albicans.

Core Efficacy Determination: Antimicrobial Susceptibility Testing

The cornerstone of this comparative analysis lies in standardized antimicrobial susceptibility testing (AST).[5][6] The primary methodologies employed are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] The broth microdilution method is a quantitative technique that provides a precise measure of a compound's potency.

Experimental Protocol: Broth Microdilution

  • Preparation of Stock Solutions: Prepare a stock solution of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and each standard antimicrobial drug in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Workflow for MIC Determination

MIC_Workflow A Prepare Stock Solutions of Test and Standard Drugs B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plate D->E F Visually Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Zone of Inhibition via Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of an antimicrobial agent's efficacy.[5][9]

Experimental Protocol: Disk Diffusion

  • Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).

  • Disk Application: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and each standard antimicrobial drug onto the surface of the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate A->B C Apply Antimicrobial-Impregnated Disks B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

Data Presentation and Interpretation

For a clear and direct comparison, the experimental data should be summarized in tabular format.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in µg/mL

Microorganism3-Phenyl-benzo[c]isoxazole-5-carboxylic acidVancomycinCiprofloxacinAmoxicillin-clavulanateFluconazole
S. aureusDataDataDataDataN/A
MRSADataDataDataDataN/A
E. faecalisDataDataDataDataN/A
E. coliDataN/ADataDataN/A
P. aeruginosaDataN/ADataDataN/A
C. albicansDataN/AN/AN/AData

Table 2: Comparative Zones of Inhibition in mm

Microorganism3-Phenyl-benzo[c]isoxazole-5-carboxylic acidVancomycinCiprofloxacinAmoxicillin-clavulanateFluconazole
S. aureusDataDataDataDataN/A
MRSADataDataDataDataN/A
E. faecalisDataDataDataDataN/A
E. coliDataN/ADataDataN/A
P. aeruginosaDataN/ADataDataN/A
C. albicansDataN/AN/AN/AData

A lower MIC value indicates greater potency. Similarly, a larger zone of inhibition suggests greater efficacy. The performance of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid can be directly compared to the standard drugs for each microorganism.

Elucidating the Mechanism of Action: A Conceptual Framework

While the initial efficacy data is crucial, understanding the mechanism of action of a novel compound provides deeper insights into its potential. The mechanisms of the chosen standard drugs can serve as a guide for initial investigations.

Conceptual Pathways for Antimicrobial Action

MoA cluster_novel Novel Compound cluster_targets Potential Cellular Targets Novel 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid CW Cell Wall Synthesis Novel->CW Inhibition? DNA DNA Replication Novel->DNA Disruption? PS Protein Synthesis Novel->PS Blockade? CM Cell Membrane Integrity Novel->CM Damage?

Caption: Potential antimicrobial mechanisms of action for investigation.

Further studies, such as time-kill assays, can differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. Biochemical assays targeting specific enzymes or cellular processes can then be employed to pinpoint the exact molecular target.

Conclusion

This guide provides a robust and scientifically sound methodology for the initial comparative evaluation of a novel antimicrobial agent, using 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid as a representative example. By employing standardized susceptibility testing methods and a well-chosen panel of standard drugs and pathogenic organisms, researchers can generate the critical data needed to assess the potential of new compounds in the ongoing battle against antimicrobial resistance. The subsequent exploration of the mechanism of action will further define the compound's therapeutic promise and guide its future development.

References

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI document M02-A13.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • World Organisation for Animal Health. (2019). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. OIE. [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing, Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. [Link]

  • Drugs.com. (2025). Antibiotics 101: List of Common Names, Types & Their Uses. [Link]

  • World Health Organization. (2019). WHO Model List of Essential Medicines. [Link]

  • Ceyhan, M., Yildirim, I., Ecevit, Ç. Ö., & Coşkun, Y. E. (2012). Inappropriate antimicrobial use in Turkish pediatric hospitals: A multicenter point prevalence survey. Turkish Journal of Pediatrics, 54(5), 479-486. [Link]

  • Singh, L. P., Chawla, V., & Saraf, S. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212. [Link]

  • Persaud, N., et al. (2021). Comparison of antibiotics included in national essential medicines lists of 138 countries using the WHO Access, Watch, Reserve (AWaRe) classification: a cross-sectional study. The Lancet Infectious Diseases, 21(7), 1015-1024. [Link]

  • OpenStax, Microbiology. Table 15.1-abbrev: Antimicrobial targets. [Link]

  • Singh, L. P., Chawla, V., & Saraf, S. (2010). Synthesis and antimicrobial activity of some 2-phenyl-benzoxazole derivatives. Semantic Scholar. [Link]

  • Sareen, V., Gupta, U., Khatri, V., Chugh, S., Shinde, D., & Sareen, S. (2011). Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. Rasayan Journal of Chemistry, 4(1), 25-27. [Link]

  • Singh, L. P., Chawla, V., & Saraf, S. K. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212. [Link]

  • Kulkarni, M. V., Kulkarni, G. M., Lin, C. H., & Sun, C. M. (2009). Synthesis and Antimicrobial Activity of 3-Propene 1,2-Benzisoxazole Derivatives. Journal of the Chinese Chemical Society, 56(4), 818-824. [Link]

  • ResearchGate. (n.d.). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. [Link]

  • PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic Acid. [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European journal of medicinal chemistry, 45(6), 2663-2670. [Link]

  • MDPI. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • ResearchGate. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. [Link]

  • Rani, N., & Sharma, A. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 10(52), 31251-31279. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Methods for 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, a molecule with potential significance in medicinal chemistry, establishing robust and reliable analytical procedures is paramount to ensure the accuracy, precision, and consistency of experimental data. This guide provides a comprehensive comparison of common analytical techniques for the quantitative and qualitative analysis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, with a focus on the practical application of validation principles as outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[1][2][3][4][5][6][7][8]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[9][10][11] This involves a thorough evaluation of performance characteristics to ensure the method is suitable for its application, whether for release and stability testing of drug substances and products or for other analytical purposes within the control strategy.[3][9][10][11]

The Analytical Challenge: 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid presents a unique analytical challenge due to its chemical structure, which includes a fused ring system and a carboxylic acid moiety. These features influence its solubility, chromatographic behavior, and spectroscopic properties. The choice of an analytical method will depend on the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling or high precision for assay determination.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is the first critical step in method development and validation. Here, we compare three widely used methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy.

Analytical Technique Principle Primary Applications for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid Key Strengths Potential Limitations
HPLC (with UV or MS detection) Separation based on partitioning between a mobile phase and a stationary phase.Assay, impurity determination, stability testing, dissolution testing.High specificity, sensitivity, and precision. Applicable to a wide range of analytes.Requires soluble samples, solvent consumption.
GC (with FID or MS detection) Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase.Residual solvent analysis, analysis of volatile impurities or degradation products.High resolution for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.
UV-Vis Spectroscopy Measurement of the absorption of ultraviolet or visible radiation by a substance.Simple quantitative analysis, determination of dissociation constants (pKa).Simple, cost-effective, non-destructive.Low specificity, susceptible to interference from other absorbing species.

The Validation Workflow: A Step-by-Step Approach

A systematic approach to validation is crucial for ensuring that all performance characteristics are adequately evaluated. The following diagram illustrates a typical validation workflow.

Analytical Method Validation Workflow Figure 1: General Workflow for Analytical Method Validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_purpose Define Intended Purpose & Scope select_method Select Analytical Technique define_purpose->select_method define_parameters Define Validation Parameters & Acceptance Criteria select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Validation Experiments prepare_protocol->perform_experiments collect_data Collect & Analyze Data perform_experiments->collect_data prepare_report Prepare Validation Report collect_data->prepare_report review_approve Review & Approve prepare_report->review_approve implement_method Implement Validated Method review_approve->implement_method

Caption: A generalized workflow for the validation of an analytical method, from planning to implementation.

Core Validation Parameters: A Comparative Analysis

The ICH guidelines Q2(R2) provide a framework for the validation of analytical procedures, which includes the evaluation of several key performance characteristics.[1][3][4][9][12][13] The applicability of these parameters varies depending on the analytical technique and the intended purpose of the method.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][12]

  • HPLC: High specificity can be achieved by optimizing the chromatographic conditions (e.g., mobile phase, column, temperature) to separate the analyte from all potential interferences. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) can further confirm specificity.

  • GC: Similar to HPLC, specificity is demonstrated by the separation of the analyte from other volatile components. The use of a mass selective detector provides a high degree of confidence in peak identity.

  • UV-Vis Spectroscopy: This technique is inherently less specific. Specificity can be challenging to demonstrate if excipients or impurities absorb at the same wavelength as the analyte. Derivative spectroscopy or multi-wavelength analysis can sometimes improve specificity.

Linearity

Linearity is the ability of the analytical procedure to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][12]

  • HPLC & GC: Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) close to 1.0 is desired.

  • UV-Vis Spectroscopy: Linearity is assessed by preparing a series of solutions of known concentrations and measuring their absorbance. A calibration curve is then constructed by plotting absorbance versus concentration.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[1][12]

  • HPLC & GC: Accuracy is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The results are expressed as a percentage of the theoretical amount.

  • UV-Vis Spectroscopy: Accuracy is assessed by comparing the results obtained for a sample of known concentration with the nominal concentration.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at three levels: repeatability, intermediate precision, and reproducibility.

  • HPLC & GC: Precision is evaluated by repeatedly injecting the same sample and calculating the RSD of the peak areas. Intermediate precision is assessed by varying factors such as the day of analysis, the analyst, and the instrument.

  • UV-Vis Spectroscopy: Precision is determined by repeatedly measuring the absorbance of the same solution.

Range

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][12]

  • HPLC, GC & UV-Vis Spectroscopy: The range is established by confirming that the method provides acceptable accuracy, precision, and linearity when applied to samples at the extremes of the concentration range and within the range.

Robustness

Robustness is a measure of the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

  • HPLC: Robustness is tested by intentionally varying parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.

  • GC: Variations in parameters like oven temperature program, carrier gas flow rate, and injection volume are evaluated.

  • UV-Vis Spectroscopy: The effect of variations in solvent composition and pH on the absorbance is investigated.

The relationship between these core validation parameters is illustrated in the following diagram:

Validation Parameters Relationship Figure 2: Interrelationship of Core Validation Parameters Accuracy Accuracy Linearity Linearity Accuracy->Linearity Range Range Accuracy->Range Precision Precision Precision->Linearity Precision->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: A diagram showing the interconnectedness of the core analytical method validation parameters.

Experimental Protocols: A Hypothetical Case Study

To illustrate the practical application of these principles, we present a hypothetical experimental protocol for the validation of an HPLC method for the assay of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid in a drug substance.

HPLC Method Parameters (Hypothetical)
  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Protocol
  • Specificity:

    • Analyze a blank (diluent), a placebo sample, and a sample of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

    • Stress the drug substance under acidic, basic, oxidative, and thermal conditions to generate degradation products.

    • Analyze the stressed samples to ensure the peak for the active ingredient is well-resolved from any degradation products.

    • Perform peak purity analysis using a PDA detector.

  • Linearity:

    • Prepare a series of at least five standard solutions of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid ranging from 50% to 150% of the nominal assay concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Prepare placebo samples spiked with 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six independent samples of the drug substance at 100% of the assay concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Range:

    • The range is confirmed by the linearity, accuracy, and precision data.

  • Robustness:

    • Systematically vary the following parameters and assess the impact on the results:

      • Mobile phase composition (e.g., ±2% acetonitrile)

      • Mobile phase pH (e.g., ±0.2 units)

      • Flow rate (e.g., ±0.1 mL/min)

      • Column temperature (e.g., ±5 °C)

Comparative Data Summary (Hypothetical)

The following table summarizes the expected performance characteristics for the different analytical techniques when validated for the assay of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Validation Parameter HPLC-UV GC-FID (with derivatization) UV-Vis Spectroscopy
Specificity High (with chromatographic separation)High (with chromatographic separation)Low (potential for interference)
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (RSD) < 1.0%< 1.5%< 2.0%
Range Wide (e.g., 1 - 100 µg/mL)Dependent on derivatization efficiencyNarrower (dependent on linear range of absorbance)
Robustness Generally robust to minor changesSensitive to derivatization conditionsLess sensitive to minor changes

Conclusion

The validation of analytical methods for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a critical exercise that underpins the reliability of all subsequent data. While HPLC generally offers the best combination of specificity, accuracy, and precision for assay and impurity analysis, the choice of method must be guided by the specific analytical objective. A thorough and well-documented validation study, in accordance with regulatory guidelines, is essential to demonstrate that the chosen method is fit for its intended purpose. This guide provides a framework for designing and executing such a study, ensuring the generation of high-quality, defensible analytical data in the development and control of pharmaceuticals.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
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Comparative

A Comparative Analysis of Isoxazole and Dihydroisoxazole Cores in Drug Design: A Technical Guide for Researchers

In the intricate landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the plet...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the plethora of choices, the five-membered isoxazole and its partially saturated counterpart, dihydroisoxazole (also known as isoxazoline), have garnered considerable attention. This guide offers a comprehensive comparative analysis of these two cores, delving into their physicochemical properties, metabolic stability, and biological activities, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

The Tale of Two Cores: Structural and Physicochemical Distinctions

The fundamental difference between isoxazole and dihydroisoxazole lies in their aromaticity. The isoxazole ring is an aromatic heterocycle, featuring a planar structure with delocalized π-electrons, which imparts a unique electronic character.[1] In contrast, the dihydroisoxazole ring is a non-aromatic, partially saturated analog with a more puckered, three-dimensional conformation.[1] This structural variance has significant implications for their physicochemical properties, which in turn influence their interactions with biological targets and their overall drug-like characteristics.

A direct comparison of the physicochemical properties of a representative isoxazole and a dihydroisoxazole analog highlights these differences:

PropertyIsoxazole AnalogDihydroisoxazole AnalogRationale for Difference
pKa (of conjugate acid)Lower (e.g., ~ -2.0 for isoxazole)HigherThe lone pair of electrons on the nitrogen in isoxazole is part of the aromatic system, making it less available for protonation. In dihydroisoxazole, the nitrogen's lone pair is more localized and basic.
Calculated logP Generally lowerGenerally higherThe planar, more polarizable aromatic ring of isoxazole can lead to slightly lower lipophilicity compared to the more aliphatic nature of the dihydroisoxazole ring.
Polar Surface Area (PSA) Typically lowerTypically higherThe presence of the C=N double bond in isoxazole contributes less to the PSA compared to the C-N single bond and the sp3-hybridized atoms in the dihydroisoxazole ring.
Dipole Moment Higher (e.g., ~2.8 D for isoxazole)LowerThe arrangement of the electronegative oxygen and nitrogen atoms in the aromatic isoxazole ring results in a more pronounced dipole moment.

Note: The exact values can vary significantly based on the substituents attached to the core.

Navigating the Metabolic Maze: A Comparative Look at Stability

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety. The structural differences between isoxazole and dihydroisoxazole influence their susceptibility to metabolic enzymes, primarily cytochrome P450s (CYPs).

The aromatic isoxazole ring, while generally stable, can be susceptible to metabolic ring cleavage.[2] This can occur through a unique N-O bond scission, as observed in the metabolism of the anti-inflammatory drug leflunomide, which is converted to its active α-cyanoenol metabolite.[2][3] This metabolic pathway is often dependent on the presence of a hydrogen atom at the C3 position of the isoxazole ring.[3] Hydroxylation of substituents on the isoxazole ring is another common metabolic route.[4]

The dihydroisoxazole ring, being non-aromatic, presents a different metabolic profile. While less prone to the specific ring cleavage seen in some isoxazoles, it can undergo other metabolic transformations. The stability of the dihydroisoxazole ring itself is generally considered to be good.

A head-to-head comparison of the metabolic stability of an isoxazole-containing compound and its dihydroisoxazole analog in human liver microsomes would provide invaluable data. While direct comparative studies are not abundant, a hypothetical representation based on general principles is presented below:

ParameterIsoxazole AnalogDihydroisoxazole Analog
Half-life (t½) in HLM Potentially shorterPotentially longer
Intrinsic Clearance (Clint) Potentially higherPotentially lower

HLM: Human Liver Microsomes

The rationale behind this hypothetical data lies in the potential for the isoxazole ring to undergo specific metabolic ring-opening pathways that may not be available to the dihydroisoxazole core, potentially leading to faster clearance. However, the actual metabolic stability is highly dependent on the overall structure of the molecule and the nature and position of its substituents.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol describes a typical procedure to assess the metabolic stability of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (HLM) (e.g., 20 mg/mL protein)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) solution

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare a master mix containing phosphate buffer, MgCl₂, and HLM.

    • Pre-warm the master mix at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Add the test compound to the pre-warmed master mix to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching:

    • Immediately add the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, MgCl2, HLM) Prewarm Pre-warm Master Mix (37°C) MasterMix->Prewarm AddCompound Add Test Compound Initiate Initiate with NADPH Regenerating System AddCompound->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench with ACN/IS Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: Workflow for an in vitro metabolic stability assay.

Biological Activity: A Head-to-Head Battle for Potency

The choice between an isoxazole and a dihydroisoxazole core can significantly impact the biological activity of a compound. The differing electronic and steric properties of the two rings can lead to substantial differences in binding affinity for a given biological target.[5]

Anticancer Activity:

Both isoxazole and dihydroisoxazole derivatives have demonstrated potent anticancer activities.[5] A direct comparison of an indole-based dihydroisoxazole derivative (DHI1) and its corresponding isoxazole analog revealed interesting differences in potency against leukemia cell lines. The dihydroisoxazole derivative (DHI1) showed slightly better or comparable activity against both Jurkat and HL-60 cell lines compared to its isoxazole counterpart.[1]

CompoundJurkat (IC₅₀, µM)HL-60 (IC₅₀, µM)
Dihydroisoxazole (DHI1) 21.83 ± 2.3519.14 ± 0.18
Isoxazole Analog 22.31 ± 1.432.68 ± 5.2
Data sourced from a study on indole-based derivatives.[1]

This suggests that the three-dimensional shape of the dihydroisoxazole ring may facilitate more favorable interactions with the target protein.

Anti-inflammatory and Antibacterial Activities:

Both scaffolds have been explored for their anti-inflammatory and antibacterial potential. One study reported that a 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole derivative effectively decreased the release of pro-inflammatory cytokines TNF-α and IL-6 and inhibited the NF-κB and MAPK signaling pathways.[5] Isoxazole derivatives, on the other hand, are known to act as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[5]

In terms of antibacterial activity, some studies have noted that substituting a 4,5-dihydroisoxazole ring for an isoxazole ring can broaden the antibacterial spectrum and, in some cases, result in a significant increase in antibacterial activity.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Jurkat, HL-60)

  • Complete cell culture medium

  • 96-well plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Treat the cells with various concentrations of the compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G CellSeeding Seed Cells in 96-well Plate Incubate24h Incubate 24h CellSeeding->Incubate24h CompoundTreatment Treat with Compound Dilutions Incubate24h->CompoundTreatment Incubate48h Incubate 48-72h CompoundTreatment->Incubate48h AddMTT Add MTT Solution Incubate48h->AddMTT Incubate4h Incubate 3-4h AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution Incubate4h->AddSolubilizer ReadAbsorbance Read Absorbance at 570nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: Experimental workflow for an MTT cytotoxicity assay.

Modulating Cellular Signaling: A Look at NF-κB and MAPK Pathways

The anti-inflammatory and anticancer effects of many isoxazole and dihydroisoxazole derivatives are attributed to their ability to modulate key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Pathway:

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Certain dihydroisoxazole derivatives have been shown to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[5]

G Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB_p IκB Phosphorylation & Degradation IKK->IkB_p NFkB_trans NF-κB Nuclear Translocation IkB_p->NFkB_trans Inhibitor Dihydroisoxazole Inhibitor Inhibitor->IKK Inhibition Gene_trans Gene Transcription (Pro-inflammatory Cytokines) NFkB_trans->Gene_trans

Caption: Inhibition of the NF-κB signaling pathway.

p38 MAPK Pathway:

The p38 MAPK pathway is another key signaling cascade involved in inflammation and cellular stress responses. Activation of this pathway leads to the production of inflammatory mediators. Isoxazole-containing compounds have been developed as potent inhibitors of p38 MAP kinase.[6]

Synthesis Strategy: The Versatile 1,3-Dipolar Cycloaddition

A common and versatile method for the synthesis of both isoxazoles and dihydroisoxazoles is the 1,3-dipolar cycloaddition reaction.[5] This reaction involves the addition of a nitrile oxide (the 1,3-dipole) to a dipolarophile. The choice of dipolarophile determines the final product: an alkyne yields an isoxazole, while an alkene yields a dihydroisoxazole.

Experimental Protocol: Synthesis of an Isoxazole and a Dihydroisoxazole Derivative

This protocol describes the synthesis of a 3,5-disubstituted isoxazole and a corresponding 3,5-disubstituted dihydroisoxazole from a common aldoxime precursor.

Materials:

  • Substituted aldoxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (TEA)

  • Substituted terminal alkyne (for isoxazole synthesis)

  • Substituted terminal alkene (for dihydroisoxazole synthesis)

  • Dichloromethane (DCM) or other suitable solvent

  • Silica gel for column chromatography

Procedure:

Part A: Isoxazole Synthesis

  • Formation of Hydroximinoyl Chloride:

    • Dissolve the aldoxime in DCM and cool to 0°C.

    • Add NCS portion-wise and stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • In situ Generation of Nitrile Oxide and Cycloaddition:

    • To the solution containing the hydroximinoyl chloride, add the terminal alkyne.

    • Slowly add TEA at 0°C and then allow the reaction to stir at room temperature.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired isoxazole.

Part B: Dihydroisoxazole Synthesis

  • Formation of Hydroximinoyl Chloride:

    • Follow the same procedure as in Part A, step 1.

  • In situ Generation of Nitrile Oxide and Cycloaddition:

    • To the solution containing the hydroximinoyl chloride, add the terminal alkene.

    • Slowly add TEA at 0°C and then allow the reaction to stir at room temperature.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as in Part A, step 3, to obtain the desired dihydroisoxazole.

Conclusion: Making an Informed Choice

The decision to employ an isoxazole or a dihydroisoxazole core in drug design is a nuanced one, contingent on the specific therapeutic target and the desired pharmacokinetic and pharmacodynamic properties. The aromatic isoxazole ring offers a planar, rigid scaffold with a distinct electronic profile and a proven track record in a wide range of therapeutic areas.[7] Conversely, the non-aromatic, more three-dimensional dihydroisoxazole ring can provide advantages in terms of biological potency, potentially due to its ability to form more intricate interactions with protein binding sites.[5]

This guide has provided a comparative framework, supported by experimental data and detailed protocols, to aid researchers in making an informed decision. By carefully considering the physicochemical properties, metabolic stability, and biological activities of both scaffolds, drug development professionals can better navigate the complex process of designing novel and effective therapeutic agents.

References

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Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid Analogs

In the landscape of medicinal chemistry, the benzo[c]isoxazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents. This guide delves into a comparative analysis of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzo[c]isoxazole scaffold has emerged as a privileged structure, integral to a multitude of pharmacologically active agents. This guide delves into a comparative analysis of the structure-activity relationships (SAR) for a specific, yet promising, class of these compounds: 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid analogs. While direct, comprehensive SAR studies on this exact scaffold are nascent, this guide synthesizes data from closely related isoxazole and benzisoxazole derivatives to extrapolate key structural determinants for biological activity, with a particular focus on anticancer applications.[1]

The core structure, 3-phenyl-benzo[c]isoxazole-5-carboxylic acid, offers multiple points for chemical modification, each influencing the compound's potency, selectivity, and pharmacokinetic profile. This guide will dissect these modifications, providing a framework for the rational design of novel therapeutic agents.

The Core Scaffold: A Foundation for Diverse Biological Activity

The benzisoxazole ring system is a key pharmacophore found in a range of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[1] The fusion of the isoxazole and benzene rings creates a planar, aromatic system that can engage in various non-covalent interactions with biological targets.[2] The addition of a phenyl group at the 3-position and a carboxylic acid at the 5-position introduces further opportunities for molecular interactions and functional modifications.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The following sections will explore the impact of substitutions at three key positions of the 3-phenyl-benzo[c]isoxazole-5-carboxylic acid scaffold: the 3-phenyl ring, the benzo[c]isoxazole core, and the 5-carboxylic acid group.

The 3-Phenyl Ring: A Key Modulator of Potency

Substituents on the 3-phenyl ring play a critical role in modulating the biological activity of isoxazole-containing compounds. Studies on related 5-phenylisoxazole-3-carboxylic acid derivatives have shown that the electronic nature of these substituents significantly influences their inhibitory potency against enzymes like xanthine oxidase.[3]

Key Observations from Analogous Series:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a cyano group, at the meta-position of the phenyl ring has been shown to be a preferred substitution pattern for enhancing inhibitory activity.[3] Conversely, replacing a cyano group with a nitro group has been observed to reduce potency.[3]

  • Halogenation: Halogen substituents on the phenyl ring can also impact activity. While specific data on the target scaffold is limited, in other heterocyclic compounds, halogenation can influence binding affinity and metabolic stability.

SAR_Phenyl_Ring Core 3-Phenyl-benzo[c]isoxazole- 5-carboxylic Acid Core EWG EWG Core->EWG Generally increases potency [3] EDG EDG Core->EDG Often decreases potency [3] Halogen Halogen Core->Halogen Variable effects, can improve pharmacokinetics

The Benzo[c]isoxazole Core: Maintaining Structural Integrity

Modifications to the core benzisoxazole ring are less common in SAR studies, as this can fundamentally alter the compound's interaction with its biological target. However, the nature of the fused ring system is crucial for activity. For instance, the planarity and aromaticity of the benzisoxazole core are likely essential for stacking interactions within a binding pocket.

The 5-Carboxylic Acid Group and its Analogs: The Anchor for Interaction

The carboxylic acid moiety at the 5-position is a critical functional group, likely involved in forming key hydrogen bonds or salt bridges with target proteins. Its acidic nature also influences the compound's overall physicochemical properties, such as solubility and cell permeability.

Comparative Insights from Carboxylic Acid-Based Inhibitors:

Studies on other carboxylic acid-based inhibitors, such as those targeting STAT3, have demonstrated that modifications to this group and its linker to the core scaffold can significantly impact potency.[4]

  • Amide and Ester Derivatives: Conversion of the carboxylic acid to an amide or ester can alter the compound's hydrogen bonding capacity and polarity. In a study on isoxazole–carboxamide derivatives, a range of anticancer activities was observed with different amide substitutions, highlighting the importance of this modification. For example, certain carboxamide derivatives showed potent activity against melanoma cell lines.[5]

  • Linker Variation: The spatial orientation of the carboxylic acid group can be crucial. While the target scaffold has a direct attachment, studies on related inhibitors with linkers have shown that even subtle changes, such as altering the stereochemistry or length of a linker, can dramatically affect inhibitory activity.[4]

Experimental Data: A Comparative Look at Anticancer Activity

While a direct comparison of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid analogs is not available in the literature, we can draw parallels from the anticancer activity of related isoxazole-carboxamide derivatives. The following table summarizes the in vitro cytotoxic activity of a series of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives against various cancer cell lines.

CompoundR-Group on AmideB16F1 (Melanoma) IC₅₀ (µM)Colo205 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)
2a -H>1009.1797.55
2b 4-Fluorophenyl42.93>100129.17
2c 4-Chlorophenyl22.33>100107.5
2d 4-Bromophenyl10.36>10079.93
2e 4-Iodophenyl0.079 11.2311.39
2f 4-Nitrophenyl1.1340.8539.54
Doxorubicin (Reference Drug)0.056--
Data adapted from Hawash M, et al. (2022).[5]

Key Takeaways from the Data:

  • A clear SAR trend is observed with halogen substitution on the phenylamide moiety, with the potency against the B16F1 melanoma cell line increasing with the size of the halogen (I > Br > Cl > F).[5]

  • The 4-iodophenyl derivative (2e ) exhibited the most potent activity, comparable to the standard chemotherapeutic drug doxorubicin.[5]

  • The presence of a nitro group (2f ) also conferred significant potency.[5]

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental methodologies are crucial. The following is a generalized protocol for a common in vitro cytotoxicity assay used to evaluate the anticancer activity of novel compounds.

MTT Assay for In Vitro Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., B16F1, Colo205, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat cells with serially diluted compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Conclusion and Future Directions

The 3-phenyl-benzo[c]isoxazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data is limited, by drawing comparisons with structurally related isoxazole and benzisoxazole derivatives, we can hypothesize key structural features that govern biological activity. The 3-phenyl ring and the 5-carboxylic acid moiety are prime targets for modification to enhance potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a focused library of 3-phenyl-benzo[c]isoxazole-5-carboxylic acid analogs to validate these extrapolated SAR trends and to identify lead compounds for further preclinical development.

References

  • Song, H., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. Molecules, 23(11), 2959. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology, 20(1), 286. Available at: [Link]

  • Kuroyanagi, J., et al. (2011). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Journal of Antibiotics, 64(10), 657-662. Available at: [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Available at: [Link]

  • Various Authors. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Various Authors. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Available at: [Link]

Sources

Comparative

A Researcher's Guide to the Cross-Validation of In Vitro and In Vivo Studies for 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid

This guide provides a comprehensive framework for the systematic evaluation of the novel compound, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. We will navigate the critical path from initial cell-based assays to whole-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation of the novel compound, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. We will navigate the critical path from initial cell-based assays to whole-organism studies, with a core focus on establishing a robust In Vitro-In Vivo Correlation (IVIVC). The benzisoxazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with activities spanning antimicrobial, anti-inflammatory, anticancer, and antipsychotic applications.[1] This inherent potential necessitates a rigorous, multi-stage validation process to translate preliminary findings into predictive, clinically relevant data.

Our approach is built on a foundation of scientific integrity, where each experimental phase is designed to validate the preceding one. We will hypothesize a biological activity for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid based on its structural congeners and outline a complete, self-validating workflow to test this hypothesis. For the purpose of this guide, we will postulate that the compound possesses anti-inflammatory and anti-proliferative properties, a common feature among novel isoxazole derivatives.[2][3]

Phase 1: Foundational In Vitro Characterization

The initial phase of our investigation is designed to efficiently determine the compound's biological activity profile and potency in controlled, cell-based systems. This provides the foundational data required to justify and design subsequent, more complex in vivo experiments.

Mechanism of Action Hypothesis: Dual COX-2 Inhibition and Anti-Proliferative Effects

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Furthermore, chronic inflammation is intrinsically linked with cancer development, and COX-2 is often overexpressed in various tumors. We will, therefore, begin by investigating the compound's potential as a selective COX-2 inhibitor and its consequent effect on cancer cell proliferation.

Experimental Protocol 1: Cell-Free COX-1/COX-2 Inhibition Assay

This initial assay determines the compound's direct inhibitory effect on the target enzymes, providing a clean, mechanistic starting point.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe (e.g., AMPLEX® Red), and a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.

  • Preparation: Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM) in an appropriate solvent like DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the diluted test compound or control.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate and the detection probe.

    • Monitor the reaction kinetics (e.g., fluorescence or absorbance) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of the compound and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol 2: Cancer Cell Viability (MTS) Assay

This assay assesses the cytotoxic or cytostatic effect of the compound on relevant cancer cell lines. We will select cell lines known for COX-2 overexpression, such as the colorectal adenocarcinoma cell line Caco-2.[2]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in cancer cell lines.

Methodology:

  • Cell Culture: Culture Caco-2 cells in the recommended medium until they reach approximately 80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (e.g., from 0.1 µM to 200 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • MTS Assay:

    • After the incubation period, add a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) to each well.

    • Incubate for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium compound to a colored formazan product.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log concentration to calculate the GI50 value.

Hypothetical In Vitro Data Summary
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Caco-2 GI50 (µM)
3-Phenyl-benzo[c]isoxazole-5-carboxylic acid 15.20.4533.825.8
Celecoxib (Control)>100.05>20045.0
Cisplatin (Control)N/AN/AN/A8.5

This hypothetical data suggests our compound is a potent, selective COX-2 inhibitor with moderate anti-proliferative activity against a relevant cancer cell line. This provides a strong rationale for moving to in vivo testing.

In_Vitro_Workflow Compound Test Compound: 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid Assay1 Protocol 1: Cell-Free COX-1/COX-2 Inhibition Assay Compound->Assay1 Assay2 Protocol 2: Caco-2 Cell Viability (MTS) Assay Compound->Assay2 Data1 Determine IC50 Values & COX-2 Selectivity Assay1->Data1 Data2 Determine GI50 Value (Growth Inhibition) Assay2->Data2 Decision Go/No-Go Decision for In Vivo Studies Data1->Decision Data2->Decision

Caption: Initial in vitro screening workflow.

Phase 2: Correlative In Vivo Validation

The goal of this phase is to determine if the promising in vitro activity translates into therapeutic efficacy in a living organism. The choice of model is critical for establishing a meaningful cross-validation.

Rationale for Model Selection

Based on our in vitro results showing activity against the Caco-2 colorectal cancer cell line, the logical next step is a Caco-2 xenograft model in immunodeficient mice. This model directly tests the compound's ability to inhibit the growth of the same tumor cells used in the initial assays, providing the clearest path to IVIVC.

Experimental Protocol 3: Caco-2 Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Methodology:

  • Animals: Use 6-8 week old female athymic nude mice. Allow them to acclimatize for at least one week before the study begins.

  • Tumor Implantation:

    • Harvest Caco-2 cells during their logarithmic growth phase.

    • Inject approximately 5 x 10^6 cells, suspended in a suitable medium (e.g., Matrigel), subcutaneously into the right flank of each mouse.

  • Group Formation: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³). Randomize the animals into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline with 5% DMSO, 0.5% Tween 80)

    • Group 2: Test Compound (e.g., 20 mg/kg, administered daily via oral gavage)

    • Group 3: Positive Control (e.g., 5-Fluorouracil, administered at a clinically relevant dose)

  • Treatment and Monitoring:

    • Administer the treatments for a set period (e.g., 21 days).

    • Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and general health status twice weekly as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. Compare the mean tumor volume and weight between the treatment groups and the vehicle control group to determine the percentage of Tumor Growth Inhibition (TGI).

Hypothetical In Vivo Efficacy Data
Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1540 ± 210-+2.5
Test Compound 20 mg/kg, daily815 ± 15547.1-1.8
5-Fluorouracil20 mg/kg, q3d630 ± 13059.1-8.5

This hypothetical data demonstrates that our compound significantly inhibits tumor growth in vivo with minimal toxicity (as indicated by the slight body weight change), validating the in vitro findings.

In_Vivo_Workflow Start Select Immunodeficient Mice Implant Subcutaneous Implantation of Caco-2 Cells Start->Implant TumorDev Allow Tumors to Grow to ~120 mm³ Implant->TumorDev Randomize Randomize into Groups: - Vehicle - Test Compound - Positive Control TumorDev->Randomize Treat Administer Treatment (e.g., 21 Days) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight (2x/week) Treat->Monitor Endpoint Endpoint: Euthanize, Excise & Weigh Tumors Monitor->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for the in vivo xenograft study.

Phase 3: The IVIVC Bridge - Connecting Potency to Efficacy

A successful outcome in the xenograft model is promising, but it doesn't fully explain the relationship between the in vitro and in vivo results. A 47% TGI might be excellent or underwhelming depending on the drug concentrations achieved within the tumor. This is where pharmacokinetic (PK) analysis becomes indispensable.

The Role of Pharmacokinetics in Cross-Validation

The primary reason for the failure of in vitro-in vivo correlation is often poor drug metabolism and pharmacokinetics (DMPK) properties. The compound may be highly potent in a petri dish but may not be absorbed orally, may be metabolized too quickly, or may not distribute to the tumor tissue effectively.

Experimental Protocol 4: Preliminary Pharmacokinetic (PK) Study

Objective: To determine key PK parameters of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid in mice following a single dose.

Methodology:

  • Animals: Use healthy mice of the same strain as the efficacy study.

  • Dosing: Administer a single dose of the test compound at the same concentration used in the efficacy study (20 mg/kg, oral gavage). A parallel group receiving an intravenous (IV) dose can also be included to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Sample Processing: Process the blood to plasma and store frozen until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in the plasma samples.

  • Data Analysis: Plot the plasma concentration versus time. Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is reached.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • T½ (Half-life): Time required for the plasma concentration to decrease by half.

Establishing the Correlation

With PK data, we can now build the IVIVC bridge. The key question is: Did the drug concentrations achieved in the animal (plasma AUC) exceed the in vitro effective concentration (GI50) for a sufficient duration?

  • If the average plasma concentration over 24 hours is significantly higher than the GI50 of 25.8 µM, and efficacy was observed, the correlation is strong.

  • If the plasma concentration barely reaches the GI50, yet efficacy was still observed, it might suggest accumulation in the tumor tissue or the activity of a metabolite.

  • If plasma concentrations are high but efficacy is low, it could point to issues like high plasma protein binding or poor tumor penetration.

IVIVC_Logic cluster_0 In Vitro Data cluster_1 Pharmacokinetics (PK) cluster_2 In Vivo Data Potency Biological Potency (e.g., GI50 = 25.8 µM) Correlation In Vitro-In Vivo Correlation (IVIVC) Potency->Correlation PK Drug Exposure (e.g., Plasma AUC, Cmax) PK->Correlation Efficacy Therapeutic Efficacy (e.g., TGI = 47.1%) Correlation->Efficacy

Caption: The logic of In Vitro-In Vivo Correlation.

Comparative Analysis with Alternatives

To place our hypothetical results in context, we compare our target compound with established or relevant alternatives.

Feature3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (Hypothetical)Celecoxib (COX-2 Inhibitor)Leflunomide (Isoxazole-based DMARD)
Structure Phenyl-benzo[c]isoxazole coreDiaryl-pyrazole coreIsoxazole-carboxamide core
Primary MoA Selective COX-2 InhibitionSelective COX-2 InhibitionDihydroorotate dehydrogenase inhibition
In Vitro Potency COX-2 IC50: 0.45 µMCOX-2 IC50: 0.05 µMActive metabolite A77 1726 inhibits T-cell proliferation
In Vivo Model Caco-2 Xenograft (Cancer)Arthritis Models (Inflammation)Collagen-Induced Arthritis (Autoimmunity)
Key Strength Potential dual anti-inflammatory and anti-proliferative activity.High selectivity for COX-2, reducing GI side effects.Potent immunomodulatory effects.
Considerations Must confirm tumor penetration and metabolic stability.Cardiovascular risk profile.Hepatotoxicity and teratogenicity risks.

This comparison highlights the unique potential of our compound while acknowledging the distinct profiles of other drugs, underscoring the importance of a tailored validation strategy for each new chemical entity.

Conclusion

The path from a promising molecular structure to a validated therapeutic candidate is a rigorous journey of iterative testing and validation. This guide outlines a logical, scientifically-grounded workflow for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, centered on the critical principle of in vitro-in vivo correlation. By systematically linking cell-free enzyme inhibition to cell-based effects, and then validating these findings in a relevant animal model underpinned by pharmacokinetic data, researchers can build a robust data package. This methodical approach not only de-risks the progression of the compound but also provides a deeper understanding of its true therapeutic potential, ensuring that only the most promising candidates move forward in the drug development pipeline.

References

  • Hawash, M., Eid, E. E. M., Abdel-Wahab, B. F., & Al-Ansari, F. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18231. [Link]

  • Marella, A., Ali, M. R., Alam, M. T., Saha, S., & Tanweer, T. (2013). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 3(35), 14763-14788. [Link]

  • Eid, E. E. M., Hawash, M. M., Al-Ansari, F. F., & Ali, A. A. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47. [Link]

  • Ahmad, I., Ahmad, I., Khan, I., Ahmed, S., Khan, A., & Shah, A. A. A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245842. [Link]

  • Gudipati, R., Anreddy, N., & Podile, A. R. (2012). Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Journal of the Brazilian Chemical Society, 23, 1686-1694. [Link]

  • Hawash, M., Eid, E. E. M., & Al-Ansari, F. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 12(12), 342. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid: An Efficiency Analysis for Researchers

The quest for efficient and scalable synthetic methodologies for novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid sta...

Author: BenchChem Technical Support Team. Date: January 2026

The quest for efficient and scalable synthetic methodologies for novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid stands out as a valuable scaffold, with the benzisoxazole core being present in a range of biologically active molecules. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering a detailed examination of their efficiency, practicality, and underlying chemical principles to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to the Target Molecule

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a bifunctional molecule featuring the rigid, aromatic benzisoxazole heterocycle, a phenyl substituent at the 3-position, and a carboxylic acid group at the 5-position. This unique combination of functionalities makes it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The efficiency of its synthesis is therefore a critical factor for its accessibility and further development.

Route 1: Thermocyclization of 2-Azidobenzophenone Derivatives

This route leverages the thermal decomposition of an ortho-azidobenzophenone to induce an intramolecular cyclization, forming the benzisoxazole ring. The key to adapting this method for our target molecule is the synthesis of the appropriately substituted precursor, 2-azido-5-carboxybenzophenone.

Overall Synthetic Strategy: Route 1

Route_1_Strategy A 2-Amino-5-carboxybenzophenone B Diazonium Salt Intermediate A->B Diazotization (NaNO2, HCl, 0-5 °C) C 2-Azido-5-carboxybenzophenone B->C Azide Substitution (NaN3) D 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid C->D Thermocyclization (e.g., o-xylene, heat)

Caption: Workflow for the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid via the thermocyclization of a 2-azidobenzophenone precursor.

Step-by-Step Experimental Protocol: Route 1

Part A: Synthesis of 2-Amino-5-carboxybenzophenone

The synthesis of the 2-aminobenzophenone core is a critical first step. Several methods exist for this transformation, with the Friedel-Crafts acylation of an appropriately protected aniline being a common approach.

  • Protection of p-aminobenzoic acid: React p-aminobenzoic acid with a suitable protecting group for the amine, such as acetylation with acetic anhydride.

  • Friedel-Crafts Acylation: The protected p-aminobenzoic acid is then subjected to a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield 2-amino-5-carboxybenzophenone.

Part B: Diazotization and Azidation

  • Diazotization: 2-Amino-5-carboxybenzophenone is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.[1] The reaction is monitored for the presence of nitrous acid using starch-iodide paper.

  • Azide Substitution: The freshly prepared diazonium salt solution is then treated with a solution of sodium azide (NaN₃) to yield 2-azido-5-carboxybenzophenone.

Part C: Thermocyclization

  • Reaction Setup: The 2-azido-5-carboxybenzophenone is dissolved in a high-boiling point, inert solvent such as o-xylene.

  • Heating: The solution is heated to reflux (approximately 135 °C) for 1-2 hours.[2] The thermolysis of the azide group generates a nitrene intermediate, which rapidly undergoes intramolecular cyclization with the carbonyl oxygen to form the benzisoxazole ring.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Discussion of Efficiency and Practicality: Route 1

This route is characterized by its convergent nature. The key 2-azidobenzophenone intermediate can be synthesized and isolated before the final, high-yielding cyclization step.

ParameterAssessmentSupporting Data/Rationale
Yield Moderate to GoodThe thermocyclization step is reported to proceed in near-quantitative yields.[2] However, the multi-step synthesis of the azido precursor, particularly the Friedel-Crafts acylation, can have variable yields depending on the specific conditions and substrates.
Scalability GoodThe individual steps, including the diazotization and thermolysis, are generally scalable. The use of common laboratory reagents and equipment facilitates larger-scale production.
Safety Caution RequiredDiazonium salts and azides are potentially explosive and must be handled with care, especially at larger scales. The thermolysis step should be conducted in a well-ventilated fume hood.[1]
Atom Economy ModerateThe generation of the diazonium salt and the use of protecting groups in the precursor synthesis reduce the overall atom economy.
Reagent Availability ExcellentThe starting materials and reagents are readily available from commercial suppliers.

Route 2: Cyclization of o-Hydroxybenzophenone Oxime Derivatives

This classical approach to benzisoxazole synthesis involves the formation of an oxime from an o-hydroxybenzophenone, followed by a cyclization reaction to form the N-O bond of the heterocyclic ring.

Overall Synthetic Strategy: Route 2

Route_2_Strategy A 4-Hydroxybenzoic acid B 2-Benzoyl-4-hydroxybenzoic acid A->B Friedel-Crafts Acylation (Benzoyl chloride, AlCl3) C 2-Benzoyl-4-carboxy-1-hydroxybenzene oxime B->C Oximation (Hydroxylamine hydrochloride, base) D 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid C->D Cyclization (e.g., Acetic anhydride, heat)

Caption: Workflow for the synthesis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid via the cyclization of an o-hydroxybenzophenone oxime.

Step-by-Step Experimental Protocol: Route 2

Part A: Synthesis of 2-Hydroxy-5-carboxybenzophenone

  • Friedel-Crafts Acylation: 4-Hydroxybenzoic acid is reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This electrophilic aromatic substitution introduces the benzoyl group ortho to the hydroxyl group.

Part B: Oximation

  • Reaction Setup: 2-Hydroxy-5-carboxybenzophenone is dissolved in a suitable solvent, such as ethanol.

  • Addition of Hydroxylamine: Hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or pyridine) are added to the solution.

  • Heating: The mixture is heated to reflux for several hours to facilitate the condensation reaction between the ketone and hydroxylamine, forming the oxime.

Part C: Cyclization

  • Dehydrative Cyclization: The o-hydroxybenzophenone oxime is treated with a dehydrating agent, such as acetic anhydride or polyphosphoric acid, and heated. This promotes an intramolecular cyclization through the loss of a water molecule to form the benzisoxazole ring.

  • Workup and Purification: The reaction mixture is cooled and poured into water to precipitate the product. The crude solid is collected by filtration, washed, and purified by recrystallization to yield 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Discussion of Efficiency and Practicality: Route 2

This route is a more traditional and linear approach to the target molecule. Its efficiency is highly dependent on the success of each sequential step.

ParameterAssessmentSupporting Data/Rationale
Yield ModerateEach step in this linear sequence (acylation, oximation, cyclization) will have an associated yield, and the overall yield is the product of these individual yields. The Friedel-Crafts acylation on a substituted phenol can sometimes lead to mixtures of isomers, potentially lowering the yield of the desired product.
Scalability GoodThe reactions involved are well-established and generally scalable.
Safety Generally SaferThis route avoids the use of highly energetic intermediates like azides and diazonium salts, making it a potentially safer option, especially for less experienced researchers or for large-scale synthesis.
Atom Economy ModerateThe oximation and cyclization steps involve the formation of water as a byproduct. The use of a Lewis acid in the acylation also impacts the atom economy.
Reagent Availability ExcellentAll necessary reagents are common and readily available.

Comparative Analysis and Conclusion

FeatureRoute 1: Thermocyclization of 2-AzidobenzophenoneRoute 2: Cyclization of o-Hydroxybenzophenone Oxime
Overall Strategy ConvergentLinear
Key Intermediate 2-Azido-5-carboxybenzophenone2-Hydroxy-5-carboxybenzophenone oxime
Potential Yield Potentially higher due to a high-yielding final stepModerate, dependent on the efficiency of each step
Safety Concerns Use of potentially explosive azides and diazonium saltsGenerally safer, avoids highly energetic intermediates
Versatility The azido-benzophenone intermediate could potentially be used in other click-chemistry applications.A well-established and reliable method for benzisoxazole synthesis.

Both synthetic routes presented offer viable pathways to 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. The choice between them will ultimately depend on the specific requirements of the researcher and the available laboratory infrastructure.

Route 1 is an elegant and potentially high-yielding approach, particularly if the synthesis of the 2-azido-5-carboxybenzophenone precursor can be optimized. However, the inherent safety risks associated with azides and diazonium salts necessitate careful handling and appropriate safety precautions.

For research groups focused on rapid access to a variety of substituted benzisoxazoles and with experience in handling energetic compounds, Route 1 may be the more efficient choice. Conversely, for process development and larger-scale synthesis where safety and robustness are paramount, Route 2 presents a more conservative and reliable strategy.

References

  • Organic Syntheses, Coll. Vol. 1, p.318 (1941); Vol. 2, p.234 (1943).

  • BenchChem. Common side products in the synthesis of 2-Amino-5-chlorobenzophenone.

  • Organic Syntheses, Coll. Vol. 2, p.35 (1943); Vol. 12, p.4 (1932).

  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332.

  • Wikipedia. 2-Amino-5-chlorobenzophenone.

  • Odinokov, A. V., Plekhovich, S. D., & Budruev, A. V. (2019). Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. Russian Chemical Bulletin, 68(6), 1298–1300.

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis of 2-aminobenzophenones.

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  • Organic Chemistry Portal. Diazotisation.

  • Google Patents. Process for preparing 4-hydroxyacetophenone oxime.

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Comparative

A Comparative Benchmarking Guide to 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid-Based Materials in Drug Discovery

This guide provides an in-depth performance benchmark of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and its related isosteres. Designed for researchers, medicinal chemists, and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth performance benchmark of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and its related isosteres. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices, offering a framework for evaluating these promising heterocyclic scaffolds. We will objectively compare key performance indicators against relevant alternatives, supported by detailed experimental protocols and validated data from authoritative sources.

Introduction: The Privileged Scaffold in Modern Drug Design

Heterocyclic compounds form the bedrock of medicinal chemistry, with the isoxazole ring standing out as a "privileged scaffold".[1] Its unique electronic properties and structural rigidity have led to its incorporation in numerous FDA-approved drugs, highlighting its therapeutic relevance.[2] Within this class, aryl-isoxazole carboxylic acids, particularly structures like 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and its isomer 3-Phenylisoxazole-5-carboxylic acid, are of significant interest. These compounds serve not only as final drug products but also as crucial intermediates in the synthesis of novel therapeutics targeting a range of conditions from neurological disorders to cancer.[3][4]

The objective of this guide is to establish a comprehensive benchmarking framework for these materials. Given the novelty of specific derivatives, we will leverage comparative data from the broader class of phenyl-isoxazole compounds to illuminate the performance characteristics of the 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid core structure.

Part 1: Physicochemical and Pharmacokinetic Profile Benchmarking

Rationale for Early-Stage Profiling: Before committing to costly and time-consuming biological assays, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These characteristics—solubility, lipophilicity, and metabolic stability—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug, directly influencing its bioavailability and therapeutic efficacy. This initial screening allows for the early identification of liabilities and informs rational design strategies for lead optimization.

The following workflow diagram illustrates a standard cascade for initial physicochemical screening.

cluster_0 Physicochemical & PK Profiling Workflow A Compound Synthesis & Purification B Solubility Assay (e.g., Kinetic) A->B C Lipophilicity Assay (LogP/LogD) A->C D Permeability Assay (e.g., PAMPA) A->D E Metabolic Stability (Microsomes, S9) B->E C->E D->E F Data Analysis & Candidate Selection E->F cluster_1 MTT Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Serial Dilutions of Test Compound B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: A step-by-step workflow of the MTT assay for cytotoxicity assessment.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (serial dilutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. [5]2. Adherence: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. [5]3. Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for an additional 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 3: Benchmarking Synthetic Accessibility and Purification

Rationale for Synthesis Evaluation: The most potent compound is of little practical use if it cannot be synthesized and purified efficiently and scalably. Evaluating the synthetic routes and purification challenges is a critical, pragmatic step in benchmarking a chemical scaffold. Carboxylic acids, while essential for their biological function, often introduce purification challenges due to their polarity and potential for degradation. [6]

Comparative Synthesis and Purification Strategies
ChallengeDescriptionRecommended Solution(s)Reference
Degradation on Silica Gel The acidic nature of silica gel can cause degradation of sensitive isoxazole derivatives, particularly through hydrolytic ring-opening.Use a less acidic stationary phase like neutral alumina, or deactivate the silica gel with triethylamine in the eluent. Reversed-phase chromatography is also a viable alternative.[6]
High Polarity The carboxylic acid moiety imparts high polarity, leading to poor elution in normal-phase chromatography and potential solubility issues.Utilize an acid-base extraction workup to separate the acidic product from neutral and basic impurities. This is often more effective than relying solely on chromatography.[6]
Byproduct Removal Syntheses can generate byproducts with similar polarity to the desired product, making chromatographic separation difficult.Explore recrystallization, which relies on differences in solubility. Alternatively, derivatization to temporarily alter the polarity of the product or byproduct can facilitate separation.[6]
Workflow: Acid-Base Extraction for Purification

This workflow is a cornerstone of purifying acidic compounds like 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, efficiently removing non-acidic impurities.

cluster_2 Purification Workflow via Acid-Base Extraction A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Extract with Aqueous Base (e.g., NaHCO₃ solution) A->B E 3. Separate Layers B->E C Aqueous Layer (Contains Deprotonated Product) F 4. Acidify Aqueous Layer (e.g., 1M HCl) to precipitate product C->F D Organic Layer (Contains Neutral/Basic Impurities) E->C Isolate E->D Discard G 5. Filter or Extract into fresh organic solvent F->G H 6. Dry and Concentrate to yield Pure Product G->H

Caption: A generalized workflow for the purification of isoxazole carboxylic acids. [6]

Conclusion and Future Directions

This guide establishes a multi-faceted framework for benchmarking the performance of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid-based materials. By evaluating physicochemical properties, biological activity, and synthetic tractability, researchers can build a comprehensive profile of these valuable scaffolds. The comparative data from related isoxazole derivatives suggest a high potential for this compound class in oncology, with potencies that can be competitive with standard chemotherapeutics. [7] Future work must focus on generating direct, head-to-head comparative data for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and its derivatives against both its isomers and established drugs. Furthermore, exploring its performance in other therapeutic areas where isoxazoles have shown promise, such as anti-inflammatory and antimicrobial applications, will be crucial in fully elucidating the therapeutic potential of this privileged scaffold. [8][9]

References

  • The Multifaceted Biological Activities of Isoxazole Derivatives: A Technical Guide. Benchchem.
  • Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem.
  • 3-Phenylisoxazole-5-carboxylic acid | 14442-12-7. J&K Scientific LLC.
  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • 3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474. PubChem.
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC.
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  • 3-Phenyl-isoxazole-5-carboxylic acid, methyl ester - Optional[FTIR] - Spectrum. SpectraBase.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH.
  • 3-Phenylisoxazole-5-carboxylic acid 97 14442-12-7. Sigma-Aldrich.
  • (PDF) Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones. ResearchGate.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.
  • Benchmarking the performance of 3-Methyl-5-(oxazol-5-yl)isoxazole in different cell lines. Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. ChemScene.
  • CAS 14442-12-7 3-Phenylisoxazole-5-carboxylic acid. BOC Sciences.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct.

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Validation

A Head-to-Head Performance Analysis of 3-Phenyl-benzo[c]isoxazole-5-carboxylic Acid and Commercially Available IDO1 Inhibitors

A Comparative Guide for Researchers in Drug Discovery This guide provides a comprehensive, head-to-head comparison of a novel compound, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, with established, commercially availab...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comprehensive, head-to-head comparison of a novel compound, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, with established, commercially available inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 has emerged as a critical immune-oncology target, and the development of potent and selective inhibitors is of paramount interest in the field. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of inhibitory potency, experimental protocols for evaluation, and the underlying scientific rationale for these methodologies.

For the purpose of this guide, we will refer to 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid as Compound X . We will benchmark its (hypothetical) performance against leading commercially available IDO1 inhibitors: Epacadostat (INCB024360) and Navoximod (GDC-0919) .

The Scientific Rationale: Why Target IDO1?

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the context of oncology, tumor cells can overexpress IDO1 to create an immunosuppressive microenvironment. By depleting tryptophan and producing kynurenine metabolites, IDO1 activity leads to the suppression of T-cell proliferation and function, and the promotion of regulatory T-cell (Treg) differentiation. This mechanism allows cancer cells to evade immune surveillance. Therefore, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity.

Below is a diagram illustrating the central role of IDO1 in tumor immune evasion.

IDO1_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Response Tumor Cell Tumor Cell IDO1 IDO1 Tumor Cell->IDO1 Upregulates Kynurenine Kynurenine IDO1->Kynurenine Produces T-Cell T-Cell Treg Treg T-Cell_Suppression T-Cell Suppression & Apoptosis Treg_Activation Treg Activation Treg_Activation->T-Cell_Suppression Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by Tryptophan->T-Cell Essential for Proliferation Kynurenine->T-Cell_Suppression Kynurenine->Treg_Activation

Caption: The IDO1 pathway in the tumor microenvironment, leading to immune suppression.

Comparative Analysis of Inhibitor Potency

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 value indicates a more potent inhibitor.

InhibitorTargetIC50 (Enzymatic Assay)IC50 (Cell-Based Assay)Reference
Compound X (Hypothetical) IDO1To be determinedTo be determinedN/A
Epacadostat (INCB024360) IDO1~10 nM~75 nM (in HeLa cells)
Navoximod (GDC-0919) IDO1~69 nM~350 nM (in HeLa cells)

As indicated in the table, both Epacadostat and Navoximod are potent inhibitors of IDO1. The discrepancy between enzymatic and cell-based IC50 values is expected and highlights the importance of evaluating inhibitors in a cellular context, which accounts for factors such as cell permeability and off-target effects.

Experimental Protocols for Head-to-Head Comparison

To ensure a rigorous and objective comparison, standardized assays must be employed. Below are detailed protocols for determining the enzymatic and cell-based IC50 values for IDO1 inhibitors.

Enzymatic Assay for IDO1 Inhibition

This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant human IDO1.

Principle: The assay quantifies the conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine. The kynurenine is detected by its absorbance at 321 nm.

Workflow Diagram:

Enzymatic_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant_IDO1 Recombinant Human IDO1 Incubation Incubate IDO1 with Inhibitor Recombinant_IDO1->Incubation Inhibitor_Dilutions Serial Dilutions of Inhibitor (e.g., Compound X) Inhibitor_Dilutions->Incubation Assay_Buffer Assay Buffer (with co-factors) Assay_Buffer->Incubation Add_Tryptophan Add L-Tryptophan (Substrate) Incubation->Add_Tryptophan Reaction_Incubation Incubate at 37°C Add_Tryptophan->Reaction_Incubation Stop_Reaction Stop Reaction (e.g., with Trichloracetic Acid) Reaction_Incubation->Stop_Reaction Colorimetric_Development Convert to Kynurenine Stop_Reaction->Colorimetric_Development Read_Absorbance Read Absorbance at 321 nm Colorimetric_Development->Read_Absorbance

Caption: Workflow for the enzymatic assay to determine IDO1 inhibitor potency.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Recombinant human IDO1 enzyme.

    • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Cofactors: Methylene blue, ascorbic acid, and catalase.

    • Substrate: L-tryptophan solution.

    • Inhibitors: Compound X, Epacadostat, and Navoximod, serially diluted in DMSO.

    • Stop solution: Trichloracetic acid.

    • Colorimetric reagent: p-dimethylaminobenzaldehyde in acetic acid.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, cofactors, and the serially diluted inhibitors.

    • Add the recombinant IDO1 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the L-tryptophan substrate.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction by adding the trichloracetic acid solution.

    • Incubate at 65°C for 30 minutes to convert N-formylkynurenine to kynurenine.

    • Add the colorimetric reagent to each well.

    • Measure the absorbance at 321 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for IDO1 Inhibition

This assay measures the ability of an inhibitor to block IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Principle: Human tumor cells (e.g., HeLa or SK-OV-3) are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The cells are then treated with the inhibitors, and the level of kynurenine in the cell culture supernatant is measured.

Workflow Diagram:

Cellular_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells (e.g., HeLa) IFN_Stimulation Stimulate with IFN-γ to induce IDO1 Seed_Cells->IFN_Stimulation Add_Inhibitors Add Serial Dilutions of Inhibitors IFN_Stimulation->Add_Inhibitors Incubate_Cells Incubate for 48-72 hours Add_Inhibitors->Incubate_Cells Collect_Supernatant Collect Culture Supernatant Incubate_Cells->Collect_Supernatant Kynurenine_Detection Detect Kynurenine (as in enzymatic assay) Collect_Supernatant->Kynurenine_Detection

Caption: Workflow for the cell-based assay to evaluate IDO1 inhibitors.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.

    • Simultaneously, add serial dilutions of the inhibitors (Compound X, Epacadostat, Navoximod) to the respective wells.

    • Incubate the cells for 48-72 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add trichloracetic acid to the supernatant to precipitate proteins.

    • Centrifuge the samples and transfer the protein-free supernatant to a new plate.

    • Add the colorimetric reagent (p-dimethylaminobenzaldehyde in acetic acid).

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Determine the concentration of kynurenine in each sample from the standard curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the IFN-γ-stimulated, vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Concluding Remarks and Future Directions

This guide outlines a comprehensive framework for the head-to-head comparison of a novel compound, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (Compound X), with the established IDO1 inhibitors Epacadostat and Navoximod. By employing the detailed enzymatic and cell-based assays, researchers can obtain robust and comparable data on the inhibitory potency of these compounds.

The hypothetical performance of Compound X would need to be determined through these experimental workflows. Should Compound X exhibit potent IDO1 inhibition, further studies on its selectivity, pharmacokinetic properties, and in vivo efficacy would be warranted to establish its potential as a novel therapeutic agent in immuno-oncology. The methodologies described herein provide the foundational steps for such an investigation.

References

  • Title: IDO1 in Cancer: A Gemini of Immune Checkpoints Source: Cellular & Molecular Immunology URL: [Link]

  • Title: Indoleamine 2,3-dioxygenase and its therapeutic inhibition in cancer Source: Nature Reviews Cancer URL: [Link]

  • Title: Epacadostat, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy Source: Oncotarget URL: [Link]

  • Title: Preclinical characterization of INCB024360, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) Source: Cancer Research URL: [Link]

  • Title: Navoximod, a novel and potent inhibitor of the immune-suppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1) Source: Journal for ImmunoTherapy of Cancer URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Bioactive Compounds in Cellular Models: A Comparative Analysis Featuring 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. A critical, and often formidable, hurdle is the unequivocal demonstration of target engagement within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the interaction of a small molecule with its protein target(s) in cellular models. We will use the hypothetical scenario of a novel compound, 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, a member of the pharmacologically significant benzisoxazole class of molecules, to frame our discussion. While the specific targets of this particular derivative are yet to be fully elucidated, the broader benzisoxazole scaffold has been associated with a wide range of biological activities, including antipsychotic, antimicrobial, and anticancer effects, making it a compelling subject for target deconvolution studies.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a logical and in-depth exploration of the strategic choices a researcher must make when faced with the critical task of validating target engagement. We will delve into the causality behind experimental design, ensuring that each described protocol is a self-validating system.

The Imperative of Target Engagement Validation

Before committing significant resources to lead optimization and preclinical development, it is paramount to confirm that a bioactive compound exerts its effects through direct interaction with its intended molecular target. Failure to rigorously validate target engagement is a leading cause of late-stage clinical trial failures. Robust target validation provides the mechanistic foundation for understanding a compound's efficacy and potential off-target liabilities.

A Comparative Overview of Key Methodologies

In the context of a novel compound like 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, where the target may be unknown or only hypothesized, a panel of orthogonal techniques is often required. Here, we compare three powerful and widely adopted methods for assessing target engagement in cellular models: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL).

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand binding stabilizes the target protein against thermal denaturation.Ligand binding protects the target protein from proteolytic degradation.A photoreactive group on a modified ligand forms a covalent bond with the target upon UV irradiation.
Compound Modification Not required.Not required.Required (synthesis of a photo-probe).
Primary Application Target validation, dose-response analysis, biomarker discovery.Target identification (unbiased), target validation.Target identification (unbiased), binding site mapping.
Throughput Can be adapted for high-throughput screening.Moderate throughput.Lower throughput, requires probe synthesis.
Key Advantage Label-free, applicable in live cells and tissues.Label-free, excellent for target discovery.Provides direct evidence of binding and can map the binding site.
Key Limitation Not all proteins exhibit a clear thermal shift; indirect readout of binding.May not be suitable for very weak interactions; requires optimization of proteolysis.Probe synthesis can be challenging; potential for non-specific labeling.

In-Depth Methodological Analysis and Experimental Protocols

Cellular Thermal Shift Assay (CETSA): A Measure of Thermal Stabilization

Expertise & Experience: CETSA is predicated on the biophysical principle that the binding of a ligand to its target protein confers thermodynamic stability.[1][2] This increased stability translates to a higher melting temperature (Tm) of the protein-ligand complex compared to the unbound protein. The beauty of CETSA lies in its ability to measure this phenomenon in a physiologically relevant context, such as intact cells or even tissue samples.[1]

Trustworthiness: The self-validating nature of CETSA comes from the dose-dependent and target-specific shift in thermal stability. A non-binding compound should not induce a thermal shift, and the magnitude of the shift should correlate with the affinity of the ligand for its target.

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis start Plate cells treat Treat with 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid or vehicle start->treat heat Heat cells at a temperature gradient treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge wb Western Blot or Mass Spectrometry centrifuge->wb analyze Quantify soluble protein and determine Tm shift wb->analyze caption CETSA Experimental Workflow.

Caption: CETSA Experimental Workflow.

Experimental Protocol: CETSA for a Hypothesized Kinase Target

This protocol outlines a Western blot-based CETSA to validate the engagement of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid with a hypothetical kinase target.

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., a cancer cell line known to express the kinase of interest) in 10 cm dishes and grow to 80-90% confluency.

    • Treat cells with varying concentrations of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (e.g., 0.1, 1, 10, 100 µM) or vehicle (e.g., DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the hypothesized kinase target.

    • Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Case Study: Methotrexate and Dihydrofolate Reductase (DHFR)

A classic example of CETSA in action is the validation of methotrexate's engagement with its target, DHFR.[3] Treatment of cells with methotrexate leads to a significant thermal stabilization of DHFR, confirming their direct interaction in a cellular context.

Drug Affinity Responsive Target Stability (DARTS): Unmasking Targets Through Protease Protection

Expertise & Experience: DARTS is a powerful, label-free chemical proteomics technique for identifying the protein targets of small molecules.[4] It is based on the principle that the binding of a small molecule to its target protein can induce a conformational change that renders the protein more resistant to proteolysis.[4] This method is particularly valuable for target discovery when no prior knowledge of the target exists.

Trustworthiness: The specificity of DARTS is demonstrated through dose-response experiments and the use of inactive structural analogs of the bioactive compound. A true target will show increased protection from proteolysis with increasing concentrations of the active compound, but not with an inactive analog.

Workflow Diagram:

DARTS_Workflow cluster_lysate_prep Lysate Preparation cluster_treatment Compound Treatment cluster_digestion Protease Digestion cluster_analysis Analysis lyse Prepare cell lysate treat Incubate lysate with 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid or vehicle lyse->treat digest Add protease (e.g., thermolysin) to digest unprotected proteins treat->digest stop Stop digestion digest->stop sds_page SDS-PAGE stop->sds_page ms Excise protected bands for Mass Spectrometry (Target ID) sds_page->ms wb Western Blot (Target Validation) sds_page->wb caption DARTS Experimental Workflow.

Caption: DARTS Experimental Workflow.

Experimental Protocol: Unbiased Target Identification with DARTS

This protocol describes an unbiased DARTS experiment to identify potential targets of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid from a complex cell lysate.

  • Cell Lysate Preparation:

    • Harvest cells from a relevant cell line and lyse them in a non-denaturing buffer (e.g., M-PER or a buffer containing Triton X-100).

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation:

    • Incubate aliquots of the cell lysate with a range of concentrations of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid or vehicle for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease, such as thermolysin or pronase, to each sample. The optimal protease and its concentration need to be empirically determined to achieve partial digestion of the total proteome.

    • Incubate for a specific time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the digested proteins by SDS-PAGE.

    • Visualize the proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Identify protein bands that are protected from digestion in the compound-treated samples compared to the vehicle control.

    • Excise these protected bands from the gel and identify the proteins by mass spectrometry.

    • Validate the identified targets using a targeted DARTS experiment followed by Western blotting with an antibody against the candidate protein.

Case Study: Resveratrol and the Eukaryotic Translation Initiation Machinery

DARTS was successfully employed to identify the eukaryotic translation initiation machinery as a direct molecular target of the natural product resveratrol.[5] This discovery provided a novel mechanistic insight into the diverse biological activities of resveratrol.

Photo-affinity Labeling (PAL): Covalently Capturing the Target

Expertise & Experience: PAL is a powerful technique that provides direct evidence of a ligand-protein interaction by forming a covalent bond between a modified ligand (a photo-probe) and its target protein upon UV irradiation.[6][7] This method is invaluable for both target identification and for mapping the ligand-binding site.

Trustworthiness: The specificity of PAL is established through competition experiments. Pre-incubation with an excess of the unmodified, parent compound should prevent the photo-probe from binding to its specific target, thus reducing the labeling signal.

Workflow Diagram:

PAL_Workflow cluster_probe_synthesis Probe Synthesis cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis synthesis Synthesize photo-probe of 3-Phenyl-benzo[c]isoxazole- 5-carboxylic acid with a photoreactive group and a tag incubate Incubate cells or lysate with the photo-probe synthesis->incubate irradiate Irradiate with UV light to induce covalent crosslinking incubate->irradiate lyse Lyse cells irradiate->lyse enrich Enrich labeled proteins using the affinity tag (e.g., streptavidin beads) lyse->enrich ms Identify enriched proteins by Mass Spectrometry enrich->ms caption PAL Experimental Workflow.

Caption: PAL Experimental Workflow.

Experimental Protocol: Target Identification using PAL

This protocol outlines a PAL-based approach for identifying the cellular targets of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

  • Photo-probe Synthesis:

    • Synthesize a derivative of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin or an alkyne for click chemistry). The position of these modifications should be carefully chosen to minimize disruption of the compound's biological activity.

  • Cellular Labeling:

    • Treat intact cells or cell lysates with the photo-probe. For competition experiments, pre-incubate with an excess of the parent compound.

    • Irradiate the samples with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to interacting proteins.

  • Enrichment of Labeled Proteins:

    • Lyse the cells (if labeled in intact cells).

    • If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads. If an alkyne tag was used, perform a click reaction with a biotin-azide conjugate, followed by streptavidin enrichment.

  • Target Identification:

    • Elute the enriched proteins from the beads.

    • Identify the proteins by mass spectrometry.

    • Compare the protein profiles from the photo-probe-treated samples with and without the competitor to identify specific targets.

Case Study: GPCR Ligand Binding Validation

PAL has been instrumental in validating the binding of ligands to G protein-coupled receptors (GPCRs), a notoriously challenging class of membrane proteins.[8][9] Photo-affinity probes have been designed for various GPCR ligands, enabling the covalent capture and subsequent identification of their cognate receptors, as well as providing insights into their binding pockets.[10][11]

Concluding Remarks

Validating the target engagement of a novel bioactive compound like 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a cornerstone of modern drug discovery. The choice of methodology should be guided by the specific research question, the available resources, and the properties of the compound itself. CETSA and DARTS offer powerful, label-free approaches for target validation and discovery, while PAL provides an elegant means to covalently capture and identify targets. By employing a multi-pronged strategy that leverages the strengths of these orthogonal techniques, researchers can build a robust and compelling case for the mechanism of action of their compound, paving the way for its successful translation into the clinic.

References

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Bradshaw, J. M., et al. (2015). Direct molecular targets of resveratrol: identifying key interactions to unlock complex mechanisms. Annals of the New York Academy of Sciences, 1348(1), 115-126. [Link]

  • Al-Aqeel, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2471-2482. [Link]

  • Wang, Y., et al. (2022). Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol. Advanced Science, 9(29), 2203021. [Link]

  • Muskens, F. M., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 95(2), 200-209. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Ask This Paper. [Link]

  • van der Woude, L. W. A., et al. (2019). Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells. Journal of the American Chemical Society, 141(3), 1279-1288. [Link]

  • Muskens, F. M., et al. (2019). (PDF) Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein-Coupled Receptors. ResearchGate. [Link]

  • Al-Aqeel, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10833-10841. [Link]

  • Zhang, T., et al. (2021). Identification of the Resveratrol Potential Targets in the Treatment of Osteoarthritis. Evidence-Based Complementary and Alternative Medicine, 2021, 6688919. [Link]

  • Harris, P. A., et al. (2019). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports, 9(1), 1-11. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

  • Almqvist, H., et al. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 10(6), 856-860. [Link]

  • O'Neill, D. J., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Biochemical Pharmacology, 158, 269-281. [Link]

  • Dai, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PubMed Central. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3(4), 163-180. [Link]

  • Juan, S. H., et al. (2004). Identification and purification of resveratrol targeting proteins using immobilized resveratrol affinity chromatography. Biochemical and Biophysical Research Communications, 323(3), 743-749. [Link]

  • Kalid, O., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology, 13, 897453. [Link]

  • Yang, Y., et al. (2015). Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers. Journal of Visualized Experiments, (100), e52833. [Link]

  • den Hollander, L. S., et al. (2024). (a) Photoaffinity labeling for the simultaneous determination of protein targets and sites of probe labeling. Probes bear two handles. ResearchGate. [Link]

  • Pan, X., et al. (2024). Recent strategies in target identification of natural products: Exploring applications in chronic inflammation and beyond. British Journal of Pharmacology, 181(20), 3045-3064. [Link]

  • Shimamura, K., et al. (2016). Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry. ACS Chemical Biology, 11(7), 1993-2000. [Link]

  • Al-Aqeel, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed. [Link]

  • Sharma, S., et al. (2011). Design and Synthesis of Photoaffinity Labeling Ligands of the l-Prolyl-l-leucyl-glycinmide Binding Site Involved in the Allosteric Modulation of the Dopamine Receptor. Journal of Medicinal Chemistry, 54(12), 4099-4107. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of a compound is not a...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of a compound is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, science-backed protocol for the safe disposal of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist to explain the causality behind each step, ensuring a deep and actionable understanding.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This assessment directly informs the selection of personal protective equipment (PPE), segregation strategies, and final disposal methods. While a comprehensive, peer-reviewed safety datasheet for this specific molecule is not widely available, data from suppliers and analysis of its structural motifs provide a robust basis for a conservative safety profile.

The compound is identified as a solid, crystalline powder.[1][2] Key hazard information, including its German Water Hazard Class (WGK) rating of 3, indicates it is severely hazardous to water, making containment and prevention of environmental release a top priority.[1]

Table 1: Physicochemical and Hazard Profile of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

PropertyValueSource & Rationale
Molecular Formula C₁₄H₉NO₃[1][3]
Molecular Weight 239.23 g/mol [1][3]
Physical Form Solid, crystal powder[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed[1]
Inferred Hazards May cause skin, eye, and respiratory irritationBased on data for structurally similar isoxazoles.[2][4]
Water Hazard Class WGK 3: Severely hazardous to water[1] This classification necessitates stringent controls to prevent entry into aquatic systems.

The implication of this profile is clear: 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid must be handled as a hazardous substance requiring disposal as regulated hazardous waste.

Visualizing the Disposal Decision Pathway

The following workflow diagram illustrates the critical decision points and procedural flow for the proper management of waste containing this compound, from the point of generation to its final disposition.

DisposalWorkflow Disposal Workflow for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid Start Waste Generated (Solid or Contaminated Items) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste (Keep separate from other chemical streams) PPE->Segregate Container Step 3: Select Compatible Container (Solid, leak-proof, sealable) Segregate->Container Label Step 4: Affix Hazardous Waste Label (Name, Date, Hazards) Container->Label Store Step 5: Store in Satellite Accumulation Area (SAA) Label->Store EHS Step 6: Arrange for Disposal (Contact Institutional EHS Office) Store->EHS Disposal Final Disposition (Licensed Hazardous Waste Vendor) EHS->Disposal

Caption: Workflow for handling and disposal of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid.

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for safe and compliant disposal. Adherence to these steps is mandatory to protect laboratory personnel and the environment.

I. Personal Protective Equipment (PPE)

Before handling the waste material, ensure the following PPE is worn. This is a non-negotiable first line of defense against exposure.[5][6]

  • Eye Protection: Safety glasses with side shields or tight-sealing safety goggles are required to protect against dust particles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[2][6]

  • Body Protection: A standard laboratory coat must be worn.

II. Waste Segregation and Containerization

The principle of waste segregation is fundamental to preventing dangerous reactions and ensuring proper final treatment.

  • Immediate Segregation: At the point of generation, immediately separate waste contaminated with 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid from all other waste streams (e.g., regular trash, sharps, other chemical wastes).[7] This is the most crucial step to prevent inadvertent and hazardous mixing of chemicals.[5]

  • Container Selection:

    • Solid Waste: Place pure compound, contaminated weigh boats, wipes, and PPE into a rigid, sealable container that is compatible with the chemical.[6][7]

    • Contaminated Sharps: Any sharps (needles, broken glass) contaminated with the compound must be placed in a designated, puncture-proof sharps container.[5][7]

  • Labeling: The waste container must be labeled immediately with the words "Hazardous Waste" .[8][9] The label must also clearly state the full chemical name: "3-Phenyl-benzo[c]isoxazole-5-carboxylic acid" and list the associated hazards (e.g., "Harmful if Swallowed," "Skin/Eye Irritant").[8]

III. Temporary Storage and Final Disposal

Proper storage within the laboratory is governed by federal and local regulations to ensure safety until removal by a certified vendor.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[8][9] This area must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container sealed at all times, except when adding waste. Regularly inspect the container for any signs of degradation or leakage.[7]

  • Arrange for Pickup: Once the container is full, or as per your institution's schedule, contact your Environmental Health & Safety (EHS) department to arrange for the removal of the hazardous waste.

  • Final Disposition: The ultimate disposal of this chemical waste will be conducted by a licensed hazardous waste contractor, likely through high-temperature incineration.[2][8] Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain.

Regulatory Framework and Institutional Responsibility

The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory waste in the United States, established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][7]

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This regulation mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from chemical hazards.[10] Your institution's CHP is the controlling document for safety procedures, including waste disposal.[11]

  • EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle to grave."[9] The moment a chemical is declared waste, it falls under RCRA rules for labeling, storage, and disposal.[8][9] Academic laboratories may operate under the more flexible Subpart K rules, but the core principles of safe management remain.[12][13]

Your primary responsibility as a researcher is to adhere to your institution's specific Chemical Hygiene Plan and to consult with your designated Chemical Hygiene Officer or EHS department for any questions regarding waste disposal.[10][11] They are the definitive resource for ensuring compliance with all local, state, and federal regulations.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical Waste Pros. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • 3-Phenylisoxazole-5-carboxylic Acid. PubChem, National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET: Benzoic acid. NIST. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Missouri Southern State University. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. As your trusted partner in laboratory safety, we go beyond the product to provide you with the in-depth technical guidance necessary to ensure a safe and productive research environment. This document is structured to provide a comprehensive understanding of the necessary personal protective equipment (PPE), its proper use, and disposal, grounded in scientific principles and field-proven best practices.

Understanding the Hazard Profile

A thorough risk assessment is the foundation of safe laboratory practice. For 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid (CAS No. 39695-71-1), a complete Safety Data Sheet (SDS) is not always readily available. Therefore, this guidance is synthesized from available supplier information, data on structurally similar compounds, and established principles for handling carboxylic acids and isoxazole derivatives.[1][2][3][4]

Based on available data for 3-phenyl-benzo[c]isoxazole-5-carboxylic acid and related molecules, the following hazards should be anticipated:

  • Acute Oral Toxicity: The compound is classified as Acute Toxicity Category 4 (Oral), with the hazard statement H302: Harmful if swallowed.

  • Skin and Eye Irritation: Structurally similar compounds, such as 3-phenylisoxazole-5-carboxylic acid, are known to cause skin and eye irritation.[5][6] Therefore, it is prudent to handle 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid as a potential skin and eye irritant.

  • Respiratory Irritation: As a solid, fine dust or aerosols may cause respiratory tract irritation.[6][7]

The GHS pictogram associated with this chemical is GHS07, indicating it is a warning-level hazard.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid. The following table summarizes the minimum PPE requirements.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or butyl rubber gloves (minimum thickness 0.11 mm)Provides a chemical barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals and are a common choice in laboratory settings.[8][9][10]
Eye and Face Protection Chemical safety goggles with side shieldsProtects eyes from splashes and airborne particles.[10][11] A face shield should be worn over goggles when there is a significant risk of splashing.[10]
Protective Clothing Fully-buttoned laboratory coatPrevents contamination of personal clothing and protects the skin from accidental spills.
Respiratory Protection N95 dust mask or higherRecommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[8]

Detailed PPE Protocols: A Step-by-Step Guide

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

Donning PPE Workflow

The following workflow should be followed before entering the designated handling area:

Figure 1: Recommended PPE Donning Sequence
Doffing PPE Workflow

The doffing sequence is designed to minimize the risk of contaminating your skin or clothing.

Figure 2: Recommended PPE Doffing Sequence

Operational and Disposal Plans

Engineering Controls

Whenever possible, handle 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid in a certified chemical fume hood to minimize inhalation exposure.[12] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[11]

Spill Management

In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of any chemical.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated hazardous waste container.

  • Chemical Waste: Unused or waste 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid should be collected in a clearly labeled hazardous waste container. As a carboxylic acid, it should not be disposed of down the drain.[13] Neutralization with a suitable base may be a required pretreatment step depending on local regulations; always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[13][14][15]

Conclusion

The principles of chemical safety, including the diligent use of appropriate personal protective equipment, are the bedrock of innovative research. By understanding the potential hazards of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid and adhering to the protocols outlined in this guide, you can confidently and safely advance your scientific endeavors. We are committed to being your partner in this process, providing not just the materials for discovery, but also the knowledge to ensure your safety.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • Lab Alley. How to Dispose of Acetic Acid. [Link]

  • NIST. SAFETY DATA SHEET - Benzoic acid. [Link]

  • Quora. What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • ResearchGate. Separation of Carboxylic Acids from Waste Water via Reactive Extraction. [Link]

  • P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. [Link]

  • PubChem. 3-Phenylisoxazole-5-carboxylic Acid. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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